molecular formula C33H48N4O4 B11831033 25-NBD Cholesterol

25-NBD Cholesterol

货号: B11831033
分子量: 564.8 g/mol
InChI 键: RMGLSQAGXRZCPZ-NJHFEEIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

25-NBD Cholesterol is a useful research compound. Its molecular formula is C33H48N4O4 and its molecular weight is 564.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H48N4O4

分子量

564.8 g/mol

IUPAC 名称

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25-,26+,27+,32+,33-/m1/s1

InChI 键

RMGLSQAGXRZCPZ-NJHFEEIUSA-N

手性 SMILES

C[C@H](CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C

规范 SMILES

CC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C

产品来源

United States

Foundational & Exploratory

25-NBD Cholesterol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 25-NBD Cholesterol, a fluorescent analog of cholesterol widely utilized in cellular and molecular research. It details the compound's properties, experimental applications, and its role in elucidating complex signaling pathways involved in cholesterol transport and metabolism.

Core Properties of this compound

This compound, chemically known as 25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, is a vital tool for distinguishing exogenous from endogenous cholesterol in various biological systems.[][2] Its utility stems from the covalent attachment of a nitrobenzoxadiazole (NBD) fluorophore to the cholesterol backbone, which imparts fluorescent properties, allowing for real-time visualization and quantification of cholesterol dynamics within live cells.[][3] The NBD group confers a green fluorescence signal, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.[][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is presented below. These values are crucial for designing and interpreting experiments involving this fluorescent probe.

PropertyValueNotes
Molecular Formula C₃₃H₄₈N₄O₄[2]
Molecular Weight 564.76 g/mol [2]
Excitation Maximum (λex) ~463-473 nmEnvironment-dependent.
Emission Maximum (λem) ~533-545 nmEnvironment-dependent; shifts to shorter wavelengths in more hydrophobic environments.
Fluorescence Lifetime (τ) ~4.4 - 5.1 nsSensitive to the local membrane environment; decreases with increased hydration.[4]
Appearance Powder[2]
Storage Conditions -20°C[2]

Key Experimental Applications and Protocols

This compound is instrumental in a variety of assays designed to probe cholesterol transport and metabolism. Below are detailed protocols for some of its primary applications.

Cellular Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to extracellular acceptors, a critical process in reverse cholesterol transport.

Methodology:

  • Cell Culture and Labeling:

    • Seed macrophages (e.g., THP-1 or primary macrophages) in a 96-well plate and differentiate as required.

    • Label the cells by incubating with a medium containing 5 µM this compound for 4-6 hours at 37°C. This allows for the incorporation of the fluorescent cholesterol analog into the cellular cholesterol pools.

  • Equilibration:

    • After labeling, wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

    • Incubate the cells in a serum-free medium for 1-2 hours to allow for the equilibration of this compound within the intracellular compartments.

  • Cholesterol Efflux:

    • Induce cholesterol efflux by incubating the cells with a medium containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL), for a defined period (typically 1-4 hours).

  • Quantification:

    • Following the efflux period, collect the extracellular medium.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS in PBS).

    • Measure the fluorescence intensity of both the medium and the cell lysate using a fluorescence plate reader (Excitation: ~463 nm, Emission: ~536 nm).

  • Calculation:

    • The percentage of cholesterol efflux is calculated as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) * 100

Cellular Cholesterol Uptake and Trafficking via Fluorescence Microscopy

This protocol enables the visualization of cholesterol uptake and its subsequent intracellular trafficking pathways.

Methodology:

  • Cell Preparation:

    • Grow adherent cells (e.g., hepatocytes, fibroblasts) on glass-bottom dishes or coverslips suitable for microscopy.

  • Labeling:

    • Prepare a labeling solution by complexing this compound with a carrier molecule like methyl-β-cyclodextrin (MCD) to enhance its solubility and delivery to cells. A typical ratio is 1:10 (cholesterol:MCD).

    • Incubate the cells with the this compound-MCD complex in a serum-free medium for a short duration (e.g., 5-30 minutes) at 37°C.

  • Washing and Chasing:

    • Wash the cells thoroughly with PBS to remove the labeling solution.

    • To follow the intracellular trafficking, incubate the cells in a fresh, probe-free medium for various time points (a "chase" period).

  • Imaging:

    • Mount the coverslips or dishes on a confocal or epifluorescence microscope.

    • Acquire images using appropriate filter sets for the NBD fluorophore (e.g., FITC/GFP channel).

    • For co-localization studies, cells can be simultaneously stained with organelle-specific markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular localization of this compound over time, providing insights into its transport pathways.

Elucidation of Signaling Pathways

This compound has been pivotal in dissecting the molecular machinery governing cholesterol homeostasis. Below are diagrams of key signaling pathways investigated using this probe.

Cholesterol_Efflux_Pathway cluster_cell Macrophage cluster_extracellular Extracellular Space Intracellular\nthis compound Intracellular This compound ABCA1 ABCA1 Intracellular\nthis compound->ABCA1 efflux ABCG1 ABCG1 Intracellular\nthis compound->ABCG1 efflux Lipid-poor\nApoA-I Lipid-poor ApoA-I ABCA1->Lipid-poor\nApoA-I lipidates Nascent\nHDL Nascent HDL ABCG1->Nascent\nHDL further lipidates Lipid-poor\nApoA-I->Nascent\nHDL Mature\nHDL Mature HDL Nascent\nHDL->Mature\nHDL LXR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LXR_RXR LXR/RXR Heterodimer LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to Gene_Expression Target Gene Expression (ABCA1, ABCG1) LXRE->Gene_Expression activates ABCA1_protein ABCA1 Protein Gene_Expression->ABCA1_protein translation ABCG1_protein ABCG1 Protein Gene_Expression->ABCG1_protein translation Oxysterols Oxysterols LXR Liver X Receptor (LXR) Oxysterols->LXR activates LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_protein->Cholesterol_Efflux ABCG1_protein->Cholesterol_Efflux

References

25-NBD Cholesterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 25-NBD Cholesterol, a fluorescently labeled analog of cholesterol widely utilized in cellular and molecular research. This document details its structure, physicochemical properties, and applications, with a focus on providing practical information for its use in experimental settings.

Introduction

This compound (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol) is a derivative of cholesterol that has been modified with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the visualization and tracking of cholesterol in various biological systems, making it an invaluable tool for studying lipid metabolism, membrane dynamics, and cholesterol transport pathways.[1] Its structural similarity to native cholesterol allows it to be incorporated into cellular membranes and participate in cellular processes, serving as a reliable tracer for cholesterol trafficking.

Structure and Physicochemical Properties

The chemical structure of this compound consists of the rigid steroid nucleus of cholesterol with the NBD fluorophore attached to the C-25 position of the cholesterol side chain. This positioning of the bulky NBD group in the hydrophobic tail of the molecule influences its behavior within the lipid bilayer.

Below is a diagram illustrating the chemical structure of this compound and its putative orientation within a cellular membrane.

cluster_membrane Cell Membrane cluster_bilayer cluster_cholesterol This compound p1 Extracellular Space p2 Cytosol h1 t1 h1->t1 h2 t2 h2->t2 h3 t3 h3->t3 h4 t4 h4->t4 h5 t5 h5->t5 h6 t6 h6->t6 h7 t7 h7->t7 h8 t8 h8->t8 h9 t9 h9->t9 h10 t10 h10->t10 h11 t11 h11->t11 h12 t12 h12->t12 h13 t13 h13->t13 h14 t14 h14->t14 chol Cholesterol Backbone nbd NBD Fluorophore chol->nbd C-25 Linkage

Caption: Structure of this compound in a lipid bilayer.

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₃H₄₈N₄O₄[2]
Molecular Weight 564.76 g/mol [2]
Appearance Yellow to orange solid
Solubility Soluble in ethanol, DMSO, and chloroform[3]
Storage Store at -20°C, protected from light
Photophysical Properties

This compound exhibits fluorescence in the visible spectrum, with its photophysical properties being sensitive to the local environment. This sensitivity can be exploited to probe changes in membrane properties.

PropertyValueConditionsReference
Excitation Maximum (λex) ~460-485 nmVaries with solvent/membrane polarity[3]
Emission Maximum (λem) ~530-540 nmVaries with solvent/membrane polarity[3]
Fluorescence Lifetime (τ) 5.1 ± 0.1 nsIn control HEK293 cells[4]
4.4 ± 0.1 nsIn cholesterol-depleted HEK293 cells[4]
Quantum Yield (Φ) Data not consistently available
Molar Extinction Coefficient (ε) Data not consistently available

Comparison with Other Fluorescent Cholesterol Analogs

Several fluorescent cholesterol analogs are available to researchers, each with its own advantages and disadvantages. The choice of probe depends on the specific application.

Fluorescent AnalogAdvantagesDisadvantages
This compound - Good for trafficking studies.[5] - Commercially available.- Bulky NBD group can perturb membrane structure. - May not perfectly mimic the behavior of native cholesterol. - Can be mistargeted to mitochondria in some cell types.[6]
Dehydroergosterol (DHE) - Structurally very similar to cholesterol. - Closely mimics the biophysical properties of cholesterol.- Lower quantum yield and photostability. - Requires UV excitation, which can be phototoxic to cells.
BODIPY-Cholesterol - High quantum yield and photostability. - Bright fluorescence.- The large BODIPY fluorophore can significantly alter the molecule's properties and localization.

Experimental Protocols

This compound is a versatile tool for a variety of cell-based assays. Below are detailed protocols for two common applications: cholesterol uptake and efflux assays.

Cholesterol Uptake Assay

This protocol describes a method for measuring the uptake of cholesterol into cultured cells using this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Cultured cells (e.g., macrophages, hepatocytes)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Labeling Medium: Prepare the this compound labeling medium by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 5-10 µg/mL).

  • Cell Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with PBS.

    • Add the this compound labeling medium to each well.

    • Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells three times with cold PBS to remove unincorporated this compound.

  • Quantification:

    • Add PBS or a suitable buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., λex = 485 nm, λem = 535 nm).

    • Alternatively, visualize the cellular uptake using a fluorescence microscope.

Cholesterol Efflux Assay

This protocol outlines a method to measure the efflux of cholesterol from cells to extracellular acceptors, such as High-Density Lipoprotein (HDL) or apolipoprotein A-I (apoA-I).

cluster_workflow Cholesterol Efflux Assay Workflow start 1. Seed and Culture Cells load 2. Load Cells with This compound start->load equilibrate 3. Equilibrate Cells load->equilibrate efflux 4. Induce Efflux with Acceptors (e.g., HDL, apoA-I) equilibrate->efflux collect 5. Collect Supernatant and Lyse Cells efflux->collect measure 6. Measure Fluorescence of Supernatant and Lysate collect->measure calculate 7. Calculate % Efflux measure->calculate end Results calculate->end

Caption: Workflow of a cholesterol efflux assay using this compound.

Materials:

  • Cells loaded with this compound (as described in the uptake protocol)

  • Serum-free cell culture medium

  • Cholesterol acceptors (e.g., HDL, apoA-I)

  • Cell lysis buffer (e.g., 0.1% SDS in PBS)

  • 96-well plates (one for cells, one for supernatant)

  • Fluorescence plate reader

Procedure:

  • Cell Loading: Load cells with this compound as described in the uptake protocol.

  • Equilibration: After loading, wash the cells and incubate them in serum-free medium for a period (e.g., 1-2 hours) to allow for the equilibration of the fluorescent cholesterol within the cellular pools.

  • Efflux Induction:

    • Aspirate the equilibration medium.

    • Add serum-free medium containing the cholesterol acceptors (e.g., HDL or apoA-I) at various concentrations. Include a control with no acceptor.

    • Incubate for a specific time (e.g., 4-24 hours) at 37°C.

  • Sample Collection:

    • Carefully collect the supernatant from each well and transfer it to a new 96-well plate.

    • Wash the cells once with PBS.

    • Lyse the cells by adding cell lysis buffer to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader.

  • Calculation of Percent Efflux:

    • Percent Efflux = [Fluorescence of Supernatant / (Fluorescence of Supernatant + Fluorescence of Lysate)] x 100

Applications in Research

This compound is a powerful tool for investigating various aspects of cholesterol biology.

Cholesterol Trafficking and Metabolism

The primary application of this compound is to trace the movement of cholesterol between different cellular compartments. By using fluorescence microscopy, researchers can visualize the uptake of this compound from the plasma membrane and its subsequent transport to organelles such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.

cluster_pathway Cellular Cholesterol Trafficking ldl LDL Receptor endosome Early Endosome ldl->endosome Endocytosis lysosome Late Endosome/ Lysosome endosome->lysosome er Endoplasmic Reticulum lysosome->er Cholesterol Efflux golgi Golgi Apparatus er->golgi Vesicular Transport ld Lipid Droplet er->ld Esterification & Storage pm Plasma Membrane golgi->pm pm->er Non-vesicular Transport ld->er Hydrolysis probe This compound (as tracer) probe->ldl

Caption: Simplified overview of cellular cholesterol trafficking pathways.

Membrane Structure and Function

The fluorescence properties of the NBD group are sensitive to the polarity of its environment. This characteristic can be used to study the local environment of cholesterol in different membrane domains, such as lipid rafts. Changes in fluorescence intensity or lifetime can indicate alterations in membrane fluidity and organization.

High-Throughput Screening for Drug Discovery

The cell-based assays described above can be adapted for high-throughput screening (HTS) to identify compounds that modulate cholesterol uptake or efflux. This is particularly relevant for the development of drugs targeting cardiovascular diseases, such as atherosclerosis.

Limitations and Considerations

While this compound is a valuable research tool, it is important to be aware of its limitations:

  • Structural Perturbation: The NBD group is bulky and may alter the biophysical properties of the cholesterol molecule, potentially affecting its interaction with membrane lipids and proteins.

  • Mislocalization: In some cell types, this compound has been reported to accumulate in mitochondria, which is not a primary site of cholesterol trafficking.[6]

  • Photobleaching: Like all fluorophores, the NBD group is susceptible to photobleaching, which can be a limitation in long-term imaging experiments.

Researchers should carefully consider these limitations and, when possible, validate their findings with other methods, such as using different fluorescent cholesterol analogs or biochemical assays with radiolabeled cholesterol.

Conclusion

This compound remains a cornerstone for studying cellular cholesterol dynamics. Its utility in tracing cholesterol movement, coupled with its adaptability to high-throughput screening, ensures its continued relevance in both fundamental research and drug discovery. By understanding its properties and limitations, researchers can effectively employ this fluorescent probe to gain valuable insights into the complex world of lipid biology.

References

applications of 25-NBD Cholesterol in cell biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 25-NBD Cholesterol in Cell Biology

Introduction

This compound (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol) is a fluorescent analog of cholesterol that has become an indispensable tool in cell biology research. Its utility lies in its ability to mimic the behavior of native cholesterol, allowing for the visualization and tracking of cholesterol transport and distribution within living cells. The fluorescent NBD group attached to the cholesterol molecule allows for its detection using fluorescence microscopy and other fluorescence-based techniques. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in studying cholesterol trafficking, membrane dynamics, and its role in various disease states.

Core Applications in Cellular Cholesterol Trafficking

This compound is extensively used to investigate the intricate pathways of cholesterol movement within and between cells. Its fluorescent properties enable real-time visualization of these dynamic processes.

Cholesterol Uptake and Influx

One of the primary applications of this compound is to monitor the uptake of cholesterol from the extracellular environment. It is often used as a tracer to study the influx of high-density lipoprotein (HDL) cholesterol into cells. The probe is also utilized to investigate the role of specific transporters, such as the Niemann-Pick C1-like 1 (NPC1L1) protein, in cholesterol absorption. Studies have shown that this compound can be used to screen for inhibitors of NPC1L1-mediated cholesterol uptake.

Intracellular Cholesterol Transport

Once inside the cell, cholesterol is transported between various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane. This compound allows researchers to dissect these intracellular trafficking pathways. It has been instrumental in studying the transport of cholesterol from the plasma membrane to the ER for esterification. Furthermore, it has been used to investigate the movement of cholesterol from late endosomes/lysosomes to other cellular compartments, a process that is defective in Niemann-Pick type C disease.

Cholesterol Efflux

The reverse process of cholesterol efflux, the removal of cholesterol from cells, is a critical step in maintaining cholesterol homeostasis. This compound is a valuable tool for studying the efflux of cholesterol to extracellular acceptors like HDL. This process is often mediated by transporters such as ABCA1 and ABCG1. Assays using this compound are commonly employed to screen for compounds that can promote cholesterol efflux, which is a key therapeutic strategy for atherosclerosis.

Experimental Protocols

Cellular Cholesterol Uptake Assay

This protocol outlines a method for measuring the uptake of this compound by cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, CHO)

  • This compound

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Methodology:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium to remove any residual cholesterol.

  • Prepare a working solution of this compound in serum-free medium. The final concentration may vary depending on the cell type but is typically in the range of 1-5 µg/mL.

  • Incubate the cells with the this compound solution for a specified time (e.g., 1-4 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove any unincorporated probe.

  • For quantitative analysis, lyse the cells and measure the fluorescence using a fluorometer.

  • For qualitative analysis, visualize the cells directly using a fluorescence microscope.

Intracellular Cholesterol Trafficking Assay

This protocol describes a pulse-chase experiment to monitor the movement of this compound within the cell.

Materials:

  • Cultured cells

  • This compound

  • Serum-free medium

  • Complete medium (containing serum)

  • Fluorescence microscope with time-lapse imaging capabilities

Methodology:

  • Label the cells with this compound as described in the uptake assay (the "pulse").

  • After the initial labeling period, wash the cells with serum-free medium.

  • Add complete medium to the cells (the "chase") and incubate for various time points.

  • At each time point, acquire images of the cells using a fluorescence microscope to track the subcellular localization of the this compound. The probe will initially be at the plasma membrane and will subsequently move to internal organelles like the Golgi and ER.

Cholesterol Efflux Assay

This protocol provides a method to measure the efflux of this compound from cells to an extracellular acceptor.

Materials:

  • Cultured cells (e.g., macrophages)

  • This compound

  • Serum-free medium

  • Cholesterol acceptor (e.g., HDL, ApoA1)

  • Fluorometer

Methodology:

  • Label the cells with this compound as described in the uptake assay.

  • After labeling, wash the cells to remove excess probe.

  • Incubate the labeled cells with serum-free medium containing the cholesterol acceptor for a specific time (e.g., 1-6 hours).

  • Collect the medium, which now contains the effluxed this compound.

  • Measure the fluorescence of the medium using a fluorometer. The amount of fluorescence is proportional to the amount of cholesterol efflux.

Quantitative Data Summary

Application AreaKey Parameter MeasuredTypical Range of ValuesCell Types UsedReference
Cholesterol Uptake Inhibition of NPC1L1-mediated uptake by EzetimibeIC50: ~50 nMCaco-2 cells
Intracellular Trafficking Rate of transport from plasma membrane to ERt1/2: ~30 min - 2 hrCHO, Fibroblasts
Cholesterol Efflux Increase in efflux with ABCA1 overexpression2-4 fold increaseMacrophages, BHK cells
Membrane Microdomain Analysis Partitioning into lipid raftsEnrichment factor: 1.5 - 3Various

Visualizing Cellular Processes with this compound

The following diagrams illustrate key cellular pathways and experimental workflows involving this compound.

Cholesterol_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell HDL HDL-25-NBD-Chol Plasma_Membrane Plasma Membrane HDL->Plasma_Membrane Binding NPC1L1_Inhibitor Ezetimibe NPC1L1 NPC1L1 NPC1L1_Inhibitor->NPC1L1 Inhibits Cytoplasm Cytoplasmic 25-NBD-Chol Plasma_Membrane->Cytoplasm Endocytosis NPC1L1->Cytoplasm Uptake

Caption: Cholesterol uptake via HDL and NPC1L1 transporter.

Intracellular_Cholesterol_Trafficking Plasma_Membrane Plasma Membrane (Initial Localization) Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Late_Endosome_Lysosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome_Lysosome Maturation Golgi Golgi Apparatus Late_Endosome_Lysosome->Golgi ER Endoplasmic Reticulum (Esterification) Late_Endosome_Lysosome->ER Golgi->Plasma_Membrane Recycling Golgi->ER Cholesterol_Efflux_Workflow cluster_cell Cell cluster_extracellular Extracellular Space Cell_Interior 25-NBD-Chol Loaded Cell ABCA1_ABCG1 ABCA1/ABCG1 Transporters Cell_Interior->ABCA1_ABCG1 Acceptor HDL/ApoA1 ABCA1_ABCG1->Acceptor Efflux Effluxed_Complex Acceptor- 25-NBD-Chol

25-NBD Cholesterol as a fluorescent cholesterol analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Fluorescent Cholesterol Analog for Cellular Trafficking and Drug Development Studies

Introduction

25-NBD Cholesterol (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol) is a fluorescently labeled derivative of cholesterol widely utilized in biological research.[1] By covalently attaching a nitrobenzoxadiazole (NBD) fluorophore to the cholesterol side chain, this analog allows for the direct visualization and quantification of cholesterol dynamics within cellular and model membrane systems.[2] Its ability to mimic native cholesterol in various biological processes makes it an invaluable tool for investigating cholesterol transport, metabolism, membrane organization, and lipid-protein interactions.[][4] This guide provides a comprehensive overview of this compound, its properties, experimental applications, and the signaling pathways it helps to elucidate.

Physicochemical and Spectroscopic Properties

This compound is a yellow-orange powder that is typically stored at -20°C.[1][5] The NBD group is a small, environmentally sensitive fluorophore, meaning its fluorescence properties can change in response to the polarity of its local environment.[6] This characteristic is particularly useful for studying its distribution across different cellular compartments and membranes.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₃₃H₄₈N₄O₄[7]
Molecular Weight 564.76 g/mol [1]
Purity >99% (by TLC)[1]
Excitation Maximum (λex) ~463-485 nm[8][9][10]
Emission Maximum (λem) ~530-545 nm[6][8][11]
Fluorescence Lifetime (τ) Control HEK293 Cells: 5.1 ± 0.1 ns; β-CDX-treated: 4.4 ± 0.1 ns[12]
Storage Temperature -20°C[1]

Note: Excitation and emission maxima can exhibit slight shifts depending on the solvent and local environment (e.g., membrane vs. aqueous solution).[6][11]

Key Applications in Research

The unique properties of this compound have led to its adoption in a wide range of research areas, particularly in the study of lipid biology and drug development.

Cholesterol Trafficking and Uptake

A primary application of this compound is to monitor the movement of cholesterol into and within cells. Researchers can track its internalization from the plasma membrane to various organelles, such as the endoplasmic reticulum and lipid droplets.[13][14] This is crucial for understanding the mechanisms of cholesterol homeostasis and the pathophysiology of diseases like atherosclerosis and Niemann-Pick disease.[]

Cholesterol Efflux and Reverse Cholesterol Transport

This compound is a well-established tool for measuring cholesterol efflux, a key step in reverse cholesterol transport (RCT).[2] In these assays, cells are first loaded with the fluorescent analog, and the rate at which it is transferred to extracellular acceptors like high-density lipoprotein (HDL) or apolipoprotein A-1 (apoA-1) is quantified.[2] These studies have demonstrated a strong correlation between this compound efflux and the efflux of radiolabeled [³H]-cholesterol, validating its use as a safer, non-radioactive alternative.[2] This application is vital for screening compounds that may promote cholesterol efflux and have therapeutic potential for cardiovascular disease.

Drug Discovery and Development

In the context of drug development, this compound serves as a probe in high-throughput screening assays to identify compounds that modulate cholesterol transport.[2][9] For instance, it has been used to study inhibitors of key cholesterol transport proteins like Niemann-Pick C1-Like 1 (NPC1L1), the target of the cholesterol absorption inhibitor ezetimibe.[10]

Membrane Biophysics and Lipid-Protein Interactions

The fluorescent nature of this compound allows for the study of its distribution within lipid bilayers and its interaction with membrane proteins.[4] It has been used to investigate the formation of lipid domains and to probe the binding of cholesterol to specific proteins, such as steroidogenic acute regulatory protein (StAR) and various oxidoreductases.[6][15]

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are summaries of common experimental protocols using this compound.

Protocol 1: Cellular Cholesterol Uptake Assay

This protocol is adapted from methods used for various adherent and suspension cell lines, such as Caco-2, HepG2, and Jurkat cells.[10][16][17]

1. Cell Preparation:

  • Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.

  • For suspension cells, seed at a density of approximately 5x10⁵ cells/mL.[17]

2. Preparation of this compound Loading Medium:

  • Prepare a stock solution of this compound (e.g., 1-2 mM in ethanol).[9][16]

  • Dilute the stock solution into serum-free cell culture medium to a final working concentration, typically ranging from 5 µM to 20 µg/mL.[9][16]

3. Treatment and Incubation:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add the experimental compounds (e.g., potential inhibitors or enhancers of cholesterol uptake) or vehicle control to the cells, diluted in the this compound loading medium.[16]

  • Incubate the cells for a specified period, which can range from 1 hour to 72 hours, at 37°C in a CO₂ incubator.[10][16]

4. Measurement:

  • For Plate Reader/Microscopy: Wash the cells twice with cold PBS to remove extracellular probe. Replace the medium with an appropriate assay buffer.[16][17] Measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 485/535 nm) or visualize the cellular distribution with a fluorescence microscope.[10][17]

  • For Flow Cytometry: Collect the cells, wash with PBS by centrifugation (250 x g for 5 minutes), and resuspend in assay buffer.[16][17] Analyze the fluorescence of the cell population immediately using a flow cytometer, typically with a channel suitable for FITC/GFP (e.g., FL1).[16]

Protocol 2: Cholesterol Efflux Assay in Macrophages

This protocol is based on studies using THP-1 derived macrophages, a common model for studying atherosclerosis.[2]

1. Cell Differentiation and Plating:

  • Culture THP-1 monocytes in RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS).

  • Seed the cells (e.g., 2x10⁶ cells/well in a 12-well plate) and differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 72 hours.[2]

2. Loading with this compound:

  • Wash the differentiated macrophages with PBS.

  • Incubate the cells with 5 µM this compound in phenol red-free RPMI 1640 medium for 4 hours at 37°C.[2]

3. Efflux to Acceptors:

  • Wash the cells three times with PBS to remove the loading medium.

  • Add fresh serum-free medium containing the cholesterol acceptors (e.g., HDL at 5-100 µg/mL or apoA-1 at 10-100 µg/mL).[2]

  • Incubate for an additional 4 hours at 37°C to allow for cholesterol efflux.[2]

4. Quantification:

  • Collect the medium (containing the effluxed this compound). To optimize the signal, add an equal volume of pure ethanol to the medium samples in a new 96-well plate.[9]

  • Lyse the cells remaining in the plate with a lysis solution (e.g., 0.1% Triton X-100) to measure the intracellular this compound.[2][9]

  • Measure the fluorescence intensity (FI) of both the medium and the cell lysate at Ex/Em ≈ 463/536 nm.[9]

  • Calculate the percent efflux as: (FI_medium / (FI_medium + FI_cell_lysate)) * 100.

Signaling Pathways and Transport Mechanisms

This compound has been instrumental in dissecting the complex pathways of cholesterol transport.

Intestinal Cholesterol Absorption via NPC1L1

Dietary cholesterol absorption in the intestine is primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein. This compound has been used to study this pathway, although some studies suggest it can also be absorbed via an NPC1L1-independent mechanism.[8][18] The drug ezetimibe inhibits cholesterol uptake by binding to NPC1L1, a process that can be monitored using this compound uptake assays.[10][19]

NPC1L1_Pathway Chol_Micelle Dietary Cholesterol (in Micelle) NPC1L1 NPC1L1 Transporter Chol_Micelle->NPC1L1 Uptake NBD_Chol 25-NBD-Cholesterol NBD_Chol->NPC1L1 Int_Chol Intracellular Cholesterol Pool NPC1L1->Int_Chol Enterocyte Intestinal Enterocyte Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicron Chylomicron Assembly (ER) Int_Chol->Chylomicron Blood Bloodstream Chylomicron->Blood Secretion

Intestinal cholesterol absorption pathway mediated by NPC1L1.
Reverse Cholesterol Transport and ABC Transporters

Reverse cholesterol transport (RCT) is the process of moving excess cholesterol from peripheral tissues back to the liver for excretion. This pathway is critical for preventing the buildup of cholesterol in macrophages, which leads to foam cell formation in atherosclerosis. Key players in the initial step of RCT—cholesterol efflux—are the ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1.[20][21] this compound efflux assays are a cornerstone for studying the function of these transporters.[2]

RCT_Workflow cluster_macrophage Macrophage Int_NBD_Chol Intracellular 25-NBD-Cholesterol ABCA1 ABCA1 Int_NBD_Chol->ABCA1 ABCG1 ABCG1 Int_NBD_Chol->ABCG1 ApoA1 Lipid-poor ApoA-1 ABCA1->ApoA1 Efflux HDL HDL Particle ABCG1->HDL Efflux ApoA1->HDL Matures to Liver Liver HDL->Liver Uptake

Role of ABC transporters in cholesterol efflux from macrophages.
Caveolae-Mediated Endocytosis

Studies have shown that the internalization of this compound from liposomal delivery vehicles can be significantly inhibited by filipin, an agent that blocks caveolae-mediated endocytosis.[13][14] This suggests that, in certain contexts, cholesterol uptake follows this specific endocytic pathway, which is distinct from clathrin-mediated pathways.

Endocytosis_Workflow Liposome Liposome with 25-NBD-Cholesterol Membrane Plasma Membrane Liposome->Membrane Fusion/ Interaction Caveolae Caveolae Formation Membrane->Caveolae Endosome Endosome Caveolae->Endosome Internalization Filipin Filipin Filipin->Caveolae Inhibits Perinuclear Perinuclear Region & Lipid Droplets Endosome->Perinuclear Trafficking

Caveolae-mediated uptake of liposomal this compound.

Advantages and Limitations

Advantages:

  • Direct Visualization: Enables real-time imaging of cholesterol dynamics in living cells.[11]

  • High Sensitivity: Fluorescence detection is highly sensitive, allowing for the use of low, physiologically relevant concentrations.[2]

  • Non-Radioactive: Provides a safer alternative to [³H]-cholesterol for uptake and efflux assays.[2]

  • High-Throughput Screening: Amenable to microplate-based formats for high-throughput screening of drug candidates.[9]

Limitations:

  • Bulky Fluorophore: The NBD group is bulkier than a hydrogen atom, which can potentially alter the molecule's behavior compared to native cholesterol.[] Some studies note that it may not perfectly mimic the distribution of other cholesterol analogs like dehydroergosterol (DHE).[]

  • Metabolic Alteration: The NBD group can be metabolically altered by cells, which could potentially affect its localization and fluorescence properties over long incubation times.[22]

  • Photobleaching: Like all fluorophores, the NBD group is susceptible to photobleaching during intense or prolonged imaging experiments.[4]

Conclusion

This compound remains a powerful and versatile tool for cell biologists, biochemists, and drug development professionals. Its ability to provide quantitative and spatial information on cholesterol transport and distribution has significantly advanced our understanding of lipid metabolism and its role in health and disease. While researchers must remain aware of its limitations, particularly the structural perturbation introduced by the NBD moiety, its utility in well-designed experiments is undisputed. From elucidating the function of transport proteins like NPC1L1 and ABCA1 to enabling high-throughput drug screens, this compound continues to be an essential probe in the study of cellular lipid dynamics.

References

An In-depth Technical Guide to the Discovery and Synthesis of 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, commonly known as 25-NBD Cholesterol, is a fluorescent analog of cholesterol that has become an invaluable tool in the study of lipid metabolism, membrane dynamics, and cholesterol transport.[] Its utility stems from the covalent attachment of the nitrobenzoxadiazole (NBD) fluorophore to the cholesterol side chain, which allows for the direct visualization and quantification of cholesterol trafficking in living cells and model membrane systems.[][2] Unlike some other fluorescent sterols, this compound closely mimics the structure of native cholesterol, enabling it to effectively probe cholesterol-rich domains within cellular membranes.[3] This technical guide provides a comprehensive overview of the synthesis of this compound, quantitative data from key studies, detailed experimental protocols for its application, and visualizations of relevant biological pathways.

Synthesis of this compound

Proposed Synthesis of 25-amino-27-norcholesterol:

The synthesis would likely start from a readily available cholesterol derivative, such as 25-hydroxycholesterol. The hydroxyl group at the C-25 position can be converted to an amino group through a series of standard organic chemistry reactions. A possible route is outlined below:

  • Oxidation of 25-hydroxycholesterol: The hydroxyl group at C-25 is oxidized to a ketone, yielding 26-norcholest-5-en-3β-ol-25-one.[4]

  • Reductive Amination: The resulting ketone undergoes reductive amination. This reaction involves the formation of an imine intermediate by reacting the ketone with an ammonia source (e.g., ammonia in the presence of a reducing agent like sodium cyanoborohydride), which is then reduced to the primary amine, yielding 25-amino-27-norcholesterol.

Reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl):

Once the 25-amino-27-norcholesterol precursor is obtained, it is reacted with NBD-Cl to yield the final product, this compound. NBD-Cl is a well-known reagent that readily reacts with primary and secondary amines to form fluorescent NBD-adducts.[5]

  • Reaction: The primary amine of 25-amino-27-norcholesterol acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl and displacing the chlorine atom. This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the HCl generated.

The final product, this compound, can then be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize key quantitative data from various studies utilizing this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₃₃H₄₈N₄O₄[]
Molecular Weight564.76 g/mol []
AppearancePowder[]
Storage Temperature-20°C[]
Excitation Maximum (λex)~464 nm (in aqueous solution)[5]
Emission Maximum (λem)~512 nm (in aqueous solution)[5]
Extinction Coefficient (ε)88,000 M⁻¹cm⁻¹[2]

Table 2: Quantitative Data from Cellular and Biochemical Assays

ParameterExperimental SystemValueReference
Fluorescence Lifetime (τ)HEK293 cells (control)5.1 ± 0.1 ns[6]
Fluorescence Lifetime (τ)HEK293 cells (cholesterol depleted)4.4 ± 0.1 ns[6]
Cholesterol Efflux Correlation (R²)THP-1 macrophages (vs. [³H]-cholesterol with HDL)0.876[7][8]
Cholesterol Efflux Correlation (R²)THP-1 macrophages (vs. [³H]-cholesterol with apoA-1)0.837[7][8]
Kₘ (for Cholesterol Oxidase)Brevibacterium sterolicum58.1 ± 5.9 µM
kcat (for Cholesterol Oxidase)Brevibacterium sterolicum0.66 ± 0.14 s⁻¹
Cellular UptakeTHP-1 macrophagesConcentration and time-dependent, plateau at 4h[8]

Experimental Protocols

Cholesterol Efflux Assay Using this compound

This protocol is adapted from studies on cholesterol efflux from macrophages.

a. Cell Culture and Labeling:

  • Seed macrophages (e.g., THP-1 or RAW 264.7) in a 96-well plate at a suitable density.

  • Differentiate monocytes to macrophages if necessary (e.g., using PMA for THP-1 cells).

  • Label the cells with this compound (typically 1-5 µg/mL) in serum-free medium for 4-6 hours at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

b. Cholesterol Efflux:

  • Add serum-free medium containing cholesterol acceptors (e.g., HDL, ApoA-1) to the labeled cells. A control with no acceptor should be included.

  • Incubate for a defined period (e.g., 4-24 hours) at 37°C.

c. Quantification:

  • After incubation, collect the medium from each well.

  • Lyse the cells in each well with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Measure the fluorescence intensity of the medium and the cell lysate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Calculate the percentage of cholesterol efflux as: (Fluorescence of medium) / (Fluorescence of medium + Fluorescence of cell lysate) x 100%.

Fluorescence Lifetime Imaging Microscopy (FLIM) of this compound

This protocol is based on the methodology used to study membrane properties in living cells.[6]

a. Cell Preparation and Labeling:

  • Plate cells (e.g., HEK293) on glass-bottom dishes suitable for microscopy.

  • Incubate the cells with a low concentration of this compound (e.g., 1 µg/mL) in serum-free medium for 1 hour at 37°C.

  • Wash the cells gently with warm PBS.

b. FLIM Imaging:

  • Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) system.

  • Excite the this compound with the pulsed laser at a wavelength near its absorption maximum (e.g., 470 nm).

  • Collect the emitted fluorescence through an appropriate emission filter (e.g., >500 nm).

  • Acquire FLIM data for a sufficient duration to obtain good photon statistics.

c. Data Analysis:

  • Analyze the FLIM data using appropriate software to fit the fluorescence decay curves.

  • A multi-exponential decay model is often required to accurately describe the fluorescence decay of this compound in the complex cellular environment.

  • The resulting fluorescence lifetime(s) can be used to map changes in the local membrane environment.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound cluster_application Experimental Workflow Cholesterol Cholesterol Derivative (e.g., 25-hydroxycholesterol) AminoChol 25-amino-27-norcholesterol Cholesterol->AminoChol Multi-step synthesis (oxidation, reductive amination) NBD_Chol This compound AminoChol->NBD_Chol NBD_Cl 4-chloro-7-nitrobenzofurazan (NBD-Cl) NBD_Cl->NBD_Chol Nucleophilic Aromatic Substitution Cells Cultured Cells Labeling Labeling with This compound Cells->Labeling Incubation Incubation with Experimental Conditions Labeling->Incubation Measurement Fluorescence Measurement Incubation->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis

Caption: Proposed synthesis and general experimental workflow for this compound.

G extracellular Extracellular Space plasma_membrane Plasma Membrane cytosol Cytosol NBD_Chol_ext This compound Caveolae Caveolae NBD_Chol_ext->Caveolae Binding Caveosome Caveosome Caveolae->Caveosome Internalization Caveolin Caveolin-1 Caveolin->Caveolae Structural Component Dynamin Dynamin Dynamin->Caveolae Fission Endosome Early Endosome Caveosome->Endosome Fusion Golgi Golgi Apparatus Caveosome->Golgi Trafficking ER Endoplasmic Reticulum Caveosome->ER Trafficking Endosome->Golgi

Caption: Caveolae-mediated endocytosis pathway for cholesterol uptake.

References

A Technical Guide to 25-NBD Cholesterol in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 25-NBD cholesterol, a fluorescent analog of cholesterol, and its application in studying lipid metabolism. It covers its core properties, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology and drug discovery.

Introduction to this compound

Cholesterol is an essential lipid vital for maintaining the structural integrity and fluidity of mammalian cell membranes. It also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The intricate processes of cholesterol uptake, transport, and efflux are tightly regulated, and their dysregulation is implicated in numerous diseases, most notably atherosclerosis and other cardiovascular diseases.

Studying the dynamics of cholesterol metabolism within the complex cellular environment presents significant challenges. This compound (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol) was developed to address this need. It is a fluorescent cholesterol analog that contains the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore attached to the cholesterol side chain. This modification allows for the direct visualization and quantification of cholesterol trafficking in living cells and in vitro systems, making it a powerful tool for lipid research.

The NBD group provides useful spectroscopic properties, including a high molar extinction coefficient and quantum yield, making it readily detectable by fluorescence microscopy and spectroscopy. Importantly, this compound closely mimics the behavior of native cholesterol in many cellular processes, including its incorporation into cell membranes and its transport by lipoproteins.

Key Applications in Lipid Metabolism

This compound has become an indispensable tool for investigating various aspects of cholesterol dynamics:

  • Cellular Cholesterol Uptake: It is widely used to study the mechanisms of cholesterol influx into cells, including receptor-mediated endocytosis of lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL).

  • Intracellular Cholesterol Trafficking: Researchers can track the movement of this compound between different organelles, such as the plasma membrane, endoplasmic reticulum, and late endosomes/lysosomes, providing insights into the pathways of intracellular cholesterol transport.

  • Cholesterol Efflux: The probe is instrumental in assays measuring the capacity of HDL and its components, such as apolipoprotein A-I (ApoA-I), to accept cholesterol from cells, a critical step in reverse cholesterol transport.

  • High-Throughput Screening (HTS): Its fluorescent properties make it suitable for developing high-throughput assays to screen for compounds that modulate cholesterol uptake, trafficking, or efflux, aiding in the discovery of new therapeutic agents.

  • Lipid Raft Studies: this compound can be used to study the dynamics and composition of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids.

Quantitative Data and Properties

For effective experimental design, it is crucial to understand the physicochemical and spectral properties of this compound.

PropertyValueReference
Molecular Formula C33H46N4O4N/A
Molecular Weight 562.75 g/mol N/A
Excitation Maximum (in Ethanol) ~470 nm
Emission Maximum (in Ethanol) ~540 nm
Typical Cellular Loading Concentration 1-5 µg/mL
Typical Incubation Time for Uptake 1-4 hours

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Cellular Cholesterol Uptake and Trafficking Assay

This protocol outlines the steps to label cells with this compound and visualize its uptake and intracellular distribution.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., macrophages, hepatocytes) cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a working solution of this compound by diluting the stock solution in a serum-free or low-serum medium to a final concentration of 1-5 µg/mL. It is crucial to vortex the solution well to ensure proper dispersion.

  • Cell Labeling:

    • Wash the cells twice with warm PBS to remove any residual serum.

    • Add the this compound labeling medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal time may vary depending on the cell type.

  • Washing:

    • After incubation, remove the labeling medium.

    • Wash the cells three times with cold PBS to remove unincorporated this compound and to stop further uptake.

  • Visualization:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately visualize the cells using a fluorescence microscope. The NBD fluorescence will initially be concentrated in the plasma membrane and will gradually move to intracellular compartments.

    • For trafficking studies, cells can be chased in a label-free medium for various time points (e.g., 30 min, 1 hr, 4 hr) after the initial labeling period before imaging.

G cluster_0 Preparation cluster_1 Labeling cluster_2 Post-Labeling cluster_3 Analysis A Seed cells on coverslips B Prepare this compound labeling medium (1-5 µg/mL) C Wash cells with warm PBS B->C D Incubate cells with labeling medium (37°C, 1-4h) C->D E Wash cells 3x with cold PBS D->E F Add fresh medium E->F G Image with fluorescence microscope F->G H (Optional) Chase in label-free medium for trafficking studies G->H

Caption: Workflow for a cellular cholesterol uptake and trafficking experiment using this compound.

Cholesterol Efflux Assay

This protocol measures the ability of cholesterol acceptors, such as HDL or ApoA-I, to remove this compound from cells.

Materials:

  • Cells labeled with this compound (as described in protocol 4.1)

  • Serum-free culture medium

  • Cholesterol acceptors: HDL (e.g., 50 µg/mL) or ApoA-I (e.g., 10 µg/mL)

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Cell Labeling: Label cells (e.g., macrophages) with this compound in a 96-well plate as described in protocol 4.1.

  • Equilibration: After labeling and washing, incubate the cells in a serum-free medium for 1 hour at 37°C to allow for the equilibration of the probe within the cellular membranes.

  • Efflux Induction:

    • Remove the equilibration medium.

    • Add serum-free medium containing the cholesterol acceptors (e.g., HDL, ApoA-I) to the appropriate wells. Include a control group with serum-free medium only (no acceptor).

    • Incubate at 37°C for a defined period (e.g., 4-6 hours).

  • Quantification:

    • After the efflux period, carefully collect the supernatant (medium) from each well.

    • Measure the fluorescence intensity of the supernatant using a fluorometer (Excitation: ~470 nm, Emission: ~540 nm). This represents the amount of this compound that has been effluxed from the cells.

    • To determine the total amount of incorporated this compound, lyse the cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and measure the fluorescence of the cell lysate.

  • Calculation:

    • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = (Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)) * 100

G A Label cells with 25-NBD Cholesterol in 96-well plate B Equilibrate cells in serum-free medium (1h) A->B C Induce efflux with acceptors (e.g., HDL, ApoA-I) for 4-6h B->C D Collect supernatant (medium) C->D E Lyse remaining cells C->E F Measure fluorescence of medium and lysate D->F E->F G Calculate % Efflux F->G

Caption: Workflow for a cholesterol efflux assay using this compound.

Signaling and Transport Pathways

The movement of cholesterol is a complex process involving multiple proteins and pathways. This compound helps to visualize these pathways.

G cluster_0 Extracellular cluster_1 Intracellular LDL LDL-NBD-Cholesterol LE Late Endosome/ Lysosome LDL->LE LDLR-mediated endocytosis PM Plasma Membrane ER Endoplasmic Reticulum PM->ER Trafficking ABCA1 ABCA1 PM->ABCA1 Efflux LE->PM NPC1/NPC2 LD Lipid Droplet ER->LD Esterification (ACAT) ABCA1->LDL To ApoA-I/HDL

Caption: Simplified overview of intracellular cholesterol trafficking pathways studied with this compound.

Conclusion

This compound remains a cornerstone tool in lipid research, offering a direct and quantifiable means to study the complex dynamics of cholesterol metabolism. Its versatility in various applications, from live-cell imaging of cholesterol transport to high-throughput screening for novel therapeutics, ensures its continued relevance in advancing our understanding of cardiovascular and metabolic diseases. Proper experimental design and careful interpretation of data are paramount to leveraging the full potential of this powerful fluorescent probe.

Investigating Membrane Dynamics: A Technical Guide to 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-NBD Cholesterol (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino}-27-norcholesterol) is a fluorescent analog of cholesterol widely utilized in the study of membrane biology.[1][] By incorporating a nitrobenzoxadiazole (NBD) fluorophore on its alkyl side chain, it allows for the direct visualization and tracking of cholesterol within biological membranes and cells.[3][4] This enables researchers to investigate critical cellular processes, including membrane organization, lipid metabolism, cholesterol transport pathways, and the dynamics of lipid rafts.[][5][6] Its utility extends to research on diseases associated with cholesterol dysregulation, such as atherosclerosis and Niemann-Pick disease.[][7]

The NBD moiety's fluorescence is highly sensitive to the polarity of its environment, making this compound an effective probe for changes in membrane properties.[8][9] This guide provides an in-depth overview of its application, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its use in research and drug development.

Core Concepts: Cholesterol and Membrane Dynamics

Biological membranes are not homogenous structures. They are complex, dynamic assemblies of lipids and proteins. Cholesterol is a critical modulator of membrane properties, influencing fluidity, thickness, and lateral organization.[10] It plays a pivotal role in the formation of specialized microdomains known as lipid rafts . These are tightly packed, ordered domains enriched in sphingolipids and cholesterol (liquid-ordered, Lo phase) that float in the more fluid and disordered bulk membrane (liquid-disordered, Ld phase).[6][11]

Lipid rafts serve as platforms for organizing signaling molecules, influencing processes like signal transduction and protein trafficking.[11] The partitioning of molecules like this compound between these Lo and Ld phases provides insight into the membrane's organization and the behavior of cholesterol itself.[7][12]

Data Presentation

The fluorescent properties and kinetic parameters of this compound are crucial for experimental design and data interpretation. The following tables summarize key quantitative data from the literature.

Table 1: Fluorescence Properties of this compound
PropertyValueConditions / NotesSource
Excitation Maximum (λex) ~470 nmVaries with solvent polarity.[13]
Emission Maximum (λem) ~530-545 nmEmission is blue-shifted in more hydrophobic environments. For example, the emission maximum is 533 nm in ethanol and 545 nm in methanol.[13]
Fluorescence Lifetime (τ) 5.1 ± 0.1 nsIn control HEK293 cells (more ordered membrane).[8][9]
Fluorescence Lifetime (τ) 4.4 ± 0.1 nsIn cholesterol-depleted HEK293 cells (more hydrated/disordered membrane).[8][9]
Table 2: Kinetic and Partitioning Data
ParameterValueExperiment / SystemSource
Enzyme Kinetics (Km) 58.1 ± 5.9 µMSubstrate: 25-NBD-Cholesterol; Enzyme: Cholesterol Oxidase (CHOX) from Brevibacterium sterolicum.[14]
Enzyme Kinetics (kcat) 0.66 ± 0.14 s⁻¹Substrate: 25-NBD-Cholesterol; Enzyme: Cholesterol Oxidase (CHOX) from Brevibacterium sterolicum.[14]
Partitioning Preference Ld phaseIn ternary model membranes, this compound shows low ordering capacity and partitions into the liquid-disordered phase.[15]
Intracellular Trafficking Tends to localize to lysosomes in NPC1-/- cells; also targets mitochondria in CHO cells.The bulky NBD group can influence its distribution compared to native cholesterol.[7][13][15]

Mandatory Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological pathways relevant to the use of this compound.

cluster_0 Lipid Raft Concept cluster_1 Probe Partitioning ld_phase Liquid-Disordered (Ld) Phase (Bulk Membrane) - High Fluidity - Disordered Acyl Chains lo_phase Liquid-Ordered (Lo) Phase (Lipid Raft) - Low Fluidity - Enriched in Cholesterol & Sphingolipids probe 25-NBD Cholesterol probe->ld_phase Prefers chol Native Cholesterol chol->lo_phase Enriches cluster_workflow Experimental Workflow: Cholesterol Efflux Assay A 1. Cell Culture Seed macrophages (e.g., THP-1) in a 96-well plate. B 2. Loading Incubate cells with 5 µM this compound overnight. A->B C 3. Equilibration Wash cells and incubate in serum-free medium. B->C D 4. Efflux Induction Add cholesterol acceptors (e.g., HDL, ApoA-1) or test compounds. C->D E 5. Sample Collection After incubation (e.g., 4h), collect the supernatant (medium). D->E F 6. Cell Lysis Lyse the remaining cells to measure intracellular fluorescence. D->F G 7. Quantification Measure fluorescence in supernatant and cell lysate using a plate reader. E->G Medium F->G Lysate H 8. Calculation % Efflux = [Medium Fluorescence / (Medium + Cell Fluorescence)] x 100 G->H cluster_workflow Experimental Workflow: Fluorescence Lifetime Imaging (FLIM) A 1. Cell Preparation Culture cells (e.g., HEK293) on coverslips and label with this compound. B 2. Experimental Treatment (Optional) Treat cells with agents that alter membrane cholesterol (e.g., β-cyclodextrin). A->B C 3. Microscopy Setup Use a confocal or multiphoton microscope equipped with a pulsed laser and TCSPC hardware. A->C Control B->C D 4. Image Acquisition Excite this compound and collect time-resolved photon data for each pixel. C->D E 5. Data Analysis Fit the fluorescence decay curve for each pixel to a multi-exponential model. D->E F 6. Lifetime Mapping Generate an image where pixel intensity corresponds to the fluorescence lifetime (τ). E->F G 7. Interpretation Correlate changes in lifetime to changes in the membrane environment (e.g., hydration, packing). F->G cluster_pathway Simplified Cholesterol Trafficking & Niemann-Pick C Disease cluster_npc_disease In Niemann-Pick C Disease LDL LDL Particle (carrying cholesterol) PM Plasma Membrane LDL->PM Receptor-Mediated Endocytosis Endosome Early/Late Endosome PM->Endosome Lysosome Lysosome Endosome->Lysosome NPC2 NPC2 Protein Lysosome->NPC2 Binds Cholesterol Block TRAFFICKING BLOCKED Lysosome->Block Mutation in NPC1/NPC2 prevents egress ER Endoplasmic Reticulum (ER) NPC1 NPC1 Protein NPC1->ER Egress to ER & other sites NPC2->NPC1 Transfers Cholesterol

References

25-NBD Cholesterol: A Technical Guide for Niemann-Pick Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the application of 25-NBD Cholesterol, a fluorescent cholesterol analog, in the context of Niemann-Pick disease (NPC) research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways.

Introduction to Niemann-Pick Disease and the Role of Cholesterol Trafficking

Niemann-Pick disease, particularly Type C (NPC), is a rare, inherited neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes (LE/L) of cells.[1][2] This accumulation is a result of mutations in the NPC1 or NPC2 genes, which encode for proteins essential for the egress of cholesterol from these organelles.[3][4] The subsequent disruption of intracellular cholesterol homeostasis leads to a cascade of cellular dysfunctions, including impaired autophagy and neuroinflammation, ultimately causing the severe neurovisceral symptoms of the disease.[5]

Understanding the dynamics of cholesterol trafficking is therefore central to NPC research. Fluorescently labeled cholesterol analogs, such as this compound (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol), serve as powerful tools to visualize and quantify the movement of cholesterol within living cells. The NBD fluorophore allows for the tracking of the cholesterol molecule as it is taken up by cells and transported through various intracellular compartments.

Quantitative Data on Cholesterol Accumulation in NPC

The hallmark of NPC is a significant increase in intracellular unesterified cholesterol. While filipin staining is a traditional method for visualizing this accumulation, quantitative data from various studies underscore the extent of this dysregulation.

ParameterCell TypeFold Increase in NPC vs. Normal CellsReference
Unesterified Cholesterol Human Fibroblasts1.5 to 5-fold[2]
Total Lipids Human FibroblastsUp to 2.4-fold[2]
Globotriaosylceramide (Gb3) Human Fibroblasts~2.5-fold (average)[2]

Experimental Protocols

The following protocols are synthesized from various research articles and commercial assay guidelines to provide a comprehensive approach to using this compound in NPC research.

Live-Cell Imaging of this compound Uptake and Trafficking

This protocol allows for the visualization of cholesterol uptake and its subsequent trafficking to intracellular organelles in real-time.

Materials:

  • NPC patient-derived fibroblasts and normal control fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound (stock solution in ethanol or DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets for NBD (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Culture: Culture NPC and control fibroblasts on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency.

  • Preparation of this compound: Dilute the this compound stock solution in serum-free culture medium to a final concentration of 20 µg/ml.[6] Protect the solution from light.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Replace the medium with the this compound-containing serum-free medium.

    • Incubate the cells for various time points (e.g., 5, 10, 20, 30, 60 minutes) at 37°C to monitor uptake and trafficking.[7]

  • Imaging:

    • After incubation, wash the cells three times with PBS.

    • Image the cells immediately using a confocal microscope.

    • Capture images at different time points to observe the dynamic process of cholesterol trafficking. In normal cells, this compound will move from the plasma membrane to intracellular compartments, including the Golgi and endoplasmic reticulum. In NPC cells, a significant accumulation is expected in late endosomal/lysosomal compartments.

  • Data Analysis: Quantify the fluorescence intensity in different cellular regions to compare cholesterol distribution between NPC and control cells.

Quantification of this compound Esterification

A key feature of NPC is a defect in the esterification of exogenously supplied cholesterol.[8][9] This assay quantifies this defect using this compound.

Materials:

  • NPC and control fibroblasts

  • This compound

  • Cell lysis buffer

  • Hexane and isopropanol

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Fluorescence scanner or TLC imaging system

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described in the live-cell imaging protocol (e.g., for 24 hours).

  • Lipid Extraction:

    • Wash cells with PBS and lyse them.

    • Extract the total lipids from the cell lysate using a hexane:isopropanol mixture.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography:

    • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1).

    • Spot the lipid extract onto a silica TLC plate alongside standards for free cholesterol and cholesteryl esters.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

  • Analysis:

    • Air-dry the TLC plate.

    • Visualize and quantify the fluorescent spots corresponding to free this compound and esterified this compound using a fluorescence scanner.[9]

    • Calculate the percentage of esterified cholesterol: [Fluorescence of Cholesteryl Ester / (Fluorescence of Free Cholesterol + Fluorescence of Cholesteryl Ester)] x 100.[9] A significantly lower percentage of esterification is expected in NPC cells compared to controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in NPC research.

Cholesterol_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_key Legend LDL LDL Particle (with Cholesteryl Esters) LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome NPC2 NPC2 Lysosome->NPC2 Cholesterol binds NPC2 NPC1 NPC1 NPC2->NPC1 Transfer to NPC1 ER Endoplasmic Reticulum NPC1->ER Egress to ER Plasma_Membrane Plasma Membrane NPC1->Plasma_Membrane Egress to PM ACAT ACAT ER->ACAT Excess Cholesterol Lipid_Droplet Lipid Droplet (Cholesteryl Esters) ACAT->Lipid_Droplet Esterification Key Normal Pathway In NPC, the NPC1/NPC2-mediated egress from the lysosome is blocked, leading to cholesterol accumulation.

Caption: Cholesterol trafficking pathway from LDL uptake to intracellular sorting.

NBD_Cholesterol_Workflow cluster_analysis Analysis start Start: Culture NPC and Control Fibroblasts add_nbd Add this compound (20 µg/ml in serum-free medium) start->add_nbd incubate Incubate at 37°C (various time points) add_nbd->incubate live_cell Live-Cell Imaging (Confocal Microscopy) incubate->live_cell lipid_extraction Lipid Extraction incubate->lipid_extraction quantify_trafficking Quantify Fluorescence Distribution live_cell->quantify_trafficking tlc Thin-Layer Chromatography lipid_extraction->tlc end End: Compare NPC vs. Control Cells quantify_trafficking->end quantify_esterification Quantify Free vs. Esterified This compound tlc->quantify_esterification quantify_esterification->end

Caption: Experimental workflow for analyzing this compound in NPC cells.

Conclusion

This compound is a valuable tool for investigating the cellular pathology of Niemann-Pick disease. Its fluorescent properties enable the direct visualization and quantification of defects in cholesterol trafficking and esterification that are central to the disease. The protocols and pathways detailed in this guide provide a framework for researchers to utilize this compound in their efforts to understand the mechanisms of NPC and to screen for potential therapeutic interventions. While this compound is a powerful probe, it is important to note that the bulky NBD group may influence its trafficking compared to native cholesterol, a consideration to be mindful of when interpreting results.

References

The Role of 25-NBD Cholesterol in Atherosclerosis Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, remains a leading cause of cardiovascular disease globally. The accumulation of cholesterol within macrophages, leading to the formation of "foam cells," is a hallmark of this pathology.[1] Understanding the intricate pathways of cholesterol uptake, trafficking, and efflux in macrophages is therefore paramount for developing effective therapeutic interventions. Fluorescently labeled cholesterol analogs have emerged as indispensable tools for visualizing and quantifying these dynamic processes in living cells. Among these, 25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, or 25-NBD Cholesterol, has been widely utilized as a probe in atherosclerosis and lipid metabolism research.[]

This technical guide provides a comprehensive overview of the application of this compound in atherosclerosis studies. It details its properties, experimental protocols for its use in key assays, and its role in elucidating the molecular mechanisms of cholesterol transport.

Core Properties and Considerations of this compound

This compound is a cholesterol analog where the fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazole) group is covalently attached to the cholesterol side chain at position 25.[3][4] This modification imparts green fluorescence to the molecule, allowing for its detection using fluorescence microscopy and spectroscopy.[5]

Advantages:

  • Non-Radioactive Tracer: It serves as a valuable, non-radioactive alternative to traditional [3H]-cholesterol for tracking cholesterol movement, particularly in high-throughput screening assays for cholesterol efflux.[1][6]

  • Live-Cell Imaging: Enables real-time visualization of cholesterol dynamics, including uptake and intracellular distribution, in living cells.[7]

  • Versatility: It has been employed in a variety of studies, including those on cholesterol absorption, intracellular trafficking, and reverse cholesterol transport.[][8]

Limitations and Caveats: Despite its utility, researchers must be aware of its limitations, as the bulky NBD fluorophore can alter its physicochemical properties compared to native cholesterol.

  • Altered Biophysical Behavior: Molecular dynamics simulations and experimental studies have shown that NBD-labeled sterols may not fully mimic the behavior of cholesterol in phospholipid bilayers. They can adopt an "up-side down" orientation, with the fluorophore looping back towards the membrane surface, and they exhibit a lower capacity to order membrane lipids compared to cholesterol.[9][10]

  • Potential for Mistargeting: Some studies have noted that this compound can be mistargeted to mitochondria and does not always distribute to the same organelles as other cholesterol analogs like dehydroergosterol (DHE).[][9]

  • Alternative Transport Pathways: Research has shown that the intestinal absorption of this compound can occur through a pathway that is independent of the Niemann-Pick C1 Like-1 (NPC1L1) protein, the primary route for dietary cholesterol absorption. This suggests it is not a suitable tracer for NPC1L1-mediated transport.[8]

Data Presentation: Quantitative Insights

Quantitative data from studies using this compound and other fluorescent analogs are crucial for comparative analysis.

Table 1: Comparative Properties of Fluorescent Cholesterol Analogs

PropertyThis compoundBODIPY-CholesterolDehydroergosterol (DHE) & Cholestatrienol (CTL)
Type Extrinsic (Tagged)[11]Extrinsic (Tagged)[12][13]Intrinsic[11]
Fluorophore Location Carbon 25 (Side Chain)[3][9]Carbon 24 (Side Chain)[9]Part of the sterol ring system[11]
Membrane Partitioning Prefers liquid-disordered (ld) phase[9]Preferentially partitions into the liquid-ordered (lo) phase[9]Highest preference for liquid-ordered (lo) phase[11]
Mimicry of Cholesterol Compromised due to bulky NBD group; altered orientation and ordering capacity[][9][10]Better mimic than NBD-cholesterol but less than DHE/CTL[9]Considered the closest and most suitable mimics of cholesterol[3][9]
Fluorescence Intensity Environmentally sensitive, which can complicate quantification[9]Over 500-fold brighter than DHE[9]Low quantum yield; requires UV excitation[4]

Table 2: Correlation of NBD-Cholesterol vs. [³H]-Cholesterol Efflux Assays

Cell TypeCholesterol AcceptorCorrelation Coefficient (R²)P-valueReference
THP-1 MacrophagesHDL (5-100 µg/ml)0.876<0.001[1][6]
THP-1 MacrophagesapoA-1 (10-100 µg/ml)0.837<0.001[1][6]
Human PBMCsHDL (50 µg/ml)0.887<0.001[1][6]
Human PBMCsapoA-1 (50 µg/ml)0.872<0.001[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results from studies using this compound.

Protocol 1: Macrophage Cholesterol Efflux Assay

This protocol describes the measurement of cholesterol efflux from macrophages to extracellular acceptors, a key step in reverse cholesterol transport (RCT).

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Induce differentiation into macrophages by treating the cells with 100 ng/ml of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[1]

  • Macrophage Loading with this compound:

    • Following differentiation, wash the cells with serum-free medium.

    • Label the macrophages by incubating them with 1-10 µM this compound in serum-free medium for 4-6 hours at 37°C. The uptake typically reaches a plateau after 4 hours.[1][6]

  • Cholesterol Efflux Measurement:

    • Wash the labeled cells twice with warm PBS to remove excess probe.

    • Add serum-free medium containing the cholesterol acceptor of interest. Common acceptors include:

      • High-Density Lipoprotein (HDL): 5-100 µg/ml[1]

      • Apolipoprotein A-1 (apoA-1): 10-100 µg/ml[1]

    • Incubate for a defined period, typically 4-6 hours, at 37°C to allow for cholesterol efflux.[1]

  • Quantification and Data Analysis:

    • After incubation, collect the medium (supernatant).

    • Lyse the cells remaining on the plate with a suitable lysis buffer (e.g., 0.1% Triton X-100).

    • Measure the fluorescence intensity (FI) of both the medium and the cell lysate using a microplate reader (Excitation ~485 nm, Emission ~535 nm).[8]

    • Calculate the percentage of cholesterol efflux using the following formula:

      • % Efflux = [FI(medium) / (FI(medium) + FI(cell lysate))] * 100

Protocol 2: Macrophage Cholesterol Uptake Assay

This protocol is used to quantify the internalization of cholesterol into macrophages, mimicking the initial stages of foam cell formation.

  • Cell Preparation:

    • Seed and differentiate THP-1 macrophages in a multi-well plate as described in Protocol 1.

  • Incubation with this compound:

    • Prepare a solution of this compound (e.g., 5-10 µM) in serum-free medium. To study lipoprotein-mediated uptake, this compound can be incorporated into oxidized LDL (ox-LDL).

    • Incubate the cells with the this compound solution for various time points (e.g., 30 min, 1h, 2h, 4h, 6h) at 37°C. Uptake is time- and concentration-dependent.[1]

  • Quantification of Uptake:

    • At each time point, remove the labeling medium and wash the cells thoroughly with cold PBS to stop the uptake process and remove surface-bound probe.

    • Lyse the cells.

    • Measure the fluorescence intensity of the cell lysate using a microplate reader.

    • The fluorescence intensity is directly proportional to the amount of this compound taken up by the cells. Data can be plotted as fluorescence intensity versus time or concentration.[1]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the complex processes involved.

G cluster_prep Cell Preparation cluster_assay Efflux Assay cluster_analysis Data Acquisition & Analysis C1 Culture THP-1 Monocytes C2 Differentiate with PMA (72h) C1->C2 L1 Label Macrophages with This compound (4h) C2->L1 W1 Wash Cells (PBS) L1->W1 E1 Incubate with Acceptors (HDL or apoA-1) (4h) W1->E1 S1 Collect Medium E1->S1 S2 Lyse Cells M1 Measure Fluorescence (Medium & Lysate) S1->M1 S2->M1 C3 Calculate % Efflux M1->C3

Caption: Experimental workflow for a macrophage cholesterol efflux assay using this compound.

G cluster_uptake Cholesterol Uptake cluster_efflux Cholesterol Efflux (RCT) LDL ox-LDL incorporating This compound SR Scavenger Receptors (e.g., CD36) LDL->SR Endo Endocytosis SR->Endo Lysosome Lysosome Endo->Lysosome FC Free Cholesterol Pool (this compound) Lysosome->FC CE Cholesteryl Esters (25-NBD-CE) LD Lipid Droplets CE->LD FC->CE ABCA1 ABCA1 Transporter FC->ABCA1 ABCG1 ABCG1 Transporter FC->ABCG1 Efflux1 Efflux ABCA1->Efflux1 Efflux2 Efflux ABCG1->Efflux2 ApoA1 Lipid-poor apoA-1 HDL HDL Particle Efflux1->ApoA1 Lipidation Efflux2->HDL

Caption: Key pathways in macrophage cholesterol handling traced by this compound.

G A Fluorescent Cholesterol Analogs B Intrinsic Fluorescence A->B C Extrinsic (Tagged) Fluorescence A->C D DHE & CTL B->D E Side-Chain Labeled C->E F Steroid Ring Labeled C->F G This compound E->G H 22-NBD Cholesterol E->H I BODIPY-Cholesterol E->I J Dansyl-Cholesterol F->J

Caption: Classification of common fluorescent cholesterol analogs.

Conclusion

This compound is a pivotal tool in atherosclerosis research, offering a fluorescent, non-radioactive method to investigate the complex dynamics of cholesterol transport in macrophages. Its application in uptake and efflux assays has provided significant insights into the mechanisms of foam cell formation and reverse cholesterol transport. While it shows a strong correlation with traditional radioisotope methods in efflux studies, researchers must remain cognizant of its inherent limitations. The structural perturbation caused by the NBD group means it may not perfectly replicate the behavior of native cholesterol. Therefore, while this compound is excellent for high-throughput screening and visualizing general transport phenomena, findings should ideally be validated with other cholesterol analogs, such as DHE, or complementary biochemical methods to ensure the physiological relevance of the observed effects.

References

25-NBD Cholesterol as a Tool in Alzheimer's Disease Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis in the central nervous system is intricately linked to the pathogenesis of Alzheimer's disease (AD). Dysregulation of cholesterol metabolism has been shown to influence the production and aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. The fluorescent cholesterol analog, 25-NBD Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol), has emerged as a valuable tool for investigating the intricate relationship between cholesterol dynamics and AD pathology. Its fluorescent properties allow for the real-time visualization and quantification of cholesterol trafficking, uptake, and distribution within neuronal cells. This guide provides a comprehensive overview of the application of this compound in AD research, including detailed experimental protocols and data interpretation.

The Role of Cholesterol in Alzheimer's Disease: A Synopsis

Cholesterol is a critical component of neuronal membranes and is highly enriched in lipid rafts, which are specialized microdomains that serve as platforms for cellular signaling and protein trafficking. In the context of AD, cholesterol has been implicated in:

  • Amyloid Precursor Protein (APP) Processing: The amyloidogenic processing of APP, which leads to the generation of Aβ, is thought to occur predominantly within lipid rafts. Elevated cholesterol levels can promote the localization of APP and the secretase enzymes (β- and γ-secretase) to these domains, thereby enhancing Aβ production.

  • Aβ Aggregation: Cholesterol can directly interact with Aβ peptides, potentially influencing their aggregation into neurotoxic oligomers and fibrils.

  • Aβ Clearance: ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, play a crucial role in cholesterol efflux from neurons and glial cells and are also involved in the clearance of Aβ. Dysfunctional cholesterol transport can, therefore, impair Aβ clearance.

Quantitative Data on Cholesterol Dysregulation in Alzheimer's Disease

Several studies have quantified the changes in cholesterol metabolism and transport in the context of AD. The following tables summarize key quantitative findings.

ParameterCell/Tissue TypeConditionQuantitative ChangeReference
Cholesterol Efflux Capacity (CEC) of CSF Human Cerebrospinal FluidAlzheimer's DiseaseABCA1-mediated CEC: ↓73%ABCG1-mediated CEC: ↓33%
Cholesterol Levels in Brain Tissue Npc1-/- Mouse Brain (model for lipid storage disease)Npc1-/- vs. Wild-TypeCerebellar white matter: 462.1 ± 58.7 ng/mm²Pons: 454.2 ± 49.5 ng/mm²Cortex: 307.4 ± 36.9 ng/mm²Hippocampus: 288.9 ± 36.5 ng/mm²
Cholesterol Abundance in Adult Mouse Brain Wild-Type Mouse Brain-Pons: 681.6 ± 123.9 ng/mm²Cerebellar white matter: 652.0 ± 119.8 ng/mm²Cortex: 327.8 ± 32.5 ng/mm²Hippocampus: 326.3 ± 31.6 ng/mm²
Aβ Secretion after Cholesterol Loading Cultured Rat Cortical Neurons30% increase in membrane cholesterolAβ42 secretion: Significantly increased

Experimental Protocols Using this compound

This section provides detailed methodologies for key experiments utilizing this compound to investigate AD-related cellular processes.

Protocol 1: Preparation and Loading of this compound in Primary Neurons

This protocol is adapted from methods for loading cholesterol into cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Methyl-β-cyclodextrin (MβCD)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of MβCD-25-NBD Cholesterol Complex:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Prepare a stock solution of MβCD in Neurobasal medium (e.g., 10 mM).

    • To prepare the working complex, dilute the this compound stock solution into the MβCD solution to achieve the desired final concentration (e.g., 1-5 µg/mL of this compound). The molar ratio of MβCD to this compound should be optimized, but a starting point is a 10:1 molar excess of MβCD.

    • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Neuronal Cell Culture:

    • Culture primary neurons on poly-L-lysine coated plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Loading of this compound:

    • At the desired day in vitro (DIV), wash the neurons twice with pre-warmed Neurobasal medium.

    • Add the prepared MβCD-25-NBD Cholesterol complex to the neurons.

    • Incubate for 30-60 minutes at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically to achieve sufficient labeling without causing cytotoxicity.

    • After incubation, wash the cells three times with pre-warmed Neurobasal medium to remove excess fluorescent probe.

    • The cells are now ready for live-cell imaging or other downstream applications.

Protocol 2: Live-Cell Imaging of this compound Trafficking in Neurons

This protocol outlines the procedure for visualizing the dynamic movement of this compound within live neurons.

Materials:

  • Neurons loaded with this compound (from Protocol 1)

  • Live-cell imaging medium (e.g., Hibernate-E medium)

  • Confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

  • Appropriate laser lines and filters for NBD fluorescence (Excitation ~460 nm, Emission ~535 nm)

Procedure:

  • Preparation for Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the culture dish or coverslip in the live-cell imaging chamber on the confocal microscope stage.

    • Allow the cells to equilibrate for 15-20 minutes.

  • Image Acquisition:

    • Locate the neurons of interest using brightfield or DIC microscopy.

    • Set the imaging parameters for this compound fluorescence. Use low laser power to minimize phototoxicity and photobleaching.

    • Acquire time-lapse images at appropriate intervals (e.g., every 1-5 minutes) to track the movement of this compound.

    • If studying co-localization with other fluorescently tagged proteins (e.g., GFP-tagged APP), use sequential scanning to avoid bleed-through.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to track the movement of fluorescent puncta representing this compound-containing vesicles or domains.

    • Quantify parameters such as velocity, displacement, and directionality of movement.

    • Analyze the subcellular localization of the this compound signal over time (e.g., plasma membrane, endosomes, Golgi).

Protocol 3: Investigating ABC Transporter-Mediated Cholesterol Efflux using this compound

This protocol describes a cell-based assay to measure the efflux of this compound from neurons, which is indicative of ABC transporter activity.

Materials:

  • Neurons loaded with this compound (from Protocol 1)

  • Serum-free culture medium

  • Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I), high-density lipoprotein (HDL))

  • ABC transporter inhibitors (optional, e.g., probenecid for ABCA1)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Equilibration:

    • After loading with this compound, wash the cells and incubate them in serum-free medium for 1-2 hours to allow for equilibration of the fluorescent probe within the cellular cholesterol pools.

  • Efflux Assay:

    • Replace the medium with serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

    • For inhibitor studies, pre-incubate the cells with the ABC transporter inhibitor for 30-60 minutes before adding the acceptor.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

    • At the end of the incubation, collect the medium (containing the effluxed this compound).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in PBS).

  • Quantification:

    • Measure the fluorescence intensity of the collected medium and the cell lysate using a fluorometer or fluorescence plate reader (Excitation ~460 nm, Emission ~535 nm).

    • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)] x 100

  • Data Analysis:

    • Compare the percentage of efflux between different conditions (e.g., with and without acceptor, with and without inhibitor) to determine the activity of specific ABC transporters.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

Cholesterol_Metabolism_in_AD cluster_Amyloidogenic Amyloidogenic Pathway (in Lipid Rafts) cluster_Cholesterol Cholesterol Influence APP APP BACE1 BACE1 APP->BACE1 Cleavage gamma-Secretase gamma-Secretase BACE1->gamma-Secretase Intermediate Abeta Abeta gamma-Secretase->Abeta Cleavage High_Cholesterol High_Cholesterol cluster_Amyloidogenic cluster_Amyloidogenic High_Cholesterol->cluster_Amyloidogenic Promotes ABC_Transporters ABC_Transporters Low_Cholesterol_Efflux Low_Cholesterol_Efflux ABC_Transporters->Low_Cholesterol_Efflux Dysfunction leads to Low_Cholesterol_Efflux->High_Cholesterol Contributes to

Caption: Cholesterol's influence on the amyloidogenic pathway in Alzheimer's disease.

NBD_Cholesterol_Uptake_Workflow Start Start Prepare_Complex Prepare MβCD-25-NBD Cholesterol Complex Start->Prepare_Complex Culture_Neurons Culture Primary Neurons Start->Culture_Neurons Load_Neurons Load Neurons with This compound Prepare_Complex->Load_Neurons Culture_Neurons->Load_Neurons Wash_Cells Wash to Remove Excess Probe Load_Neurons->Wash_Cells Live_Imaging Live-Cell Imaging Wash_Cells->Live_Imaging Efflux_Assay Efflux Assay Wash_Cells->Efflux_Assay Analyze_Trafficking Analyze Cholesterol Trafficking Live_Imaging->Analyze_Trafficking Quantify_Efflux Quantify ABC Transporter Activity Efflux_Assay->Quantify_Efflux End End Analyze_Trafficking->End Quantify_Efflux->End

Caption: Experimental workflow for this compound uptake and analysis in neurons.

ABC_Transporter_Efflux_Assay Load_Cells Load Neurons with This compound Equilibrate Equilibrate in Serum-Free Medium Load_Cells->Equilibrate Add_Acceptor Add Cholesterol Acceptor (e.g., ApoA-I) Equilibrate->Add_Acceptor Incubate Incubate (1-4 hours) Add_Acceptor->Incubate Collect_Samples Collect Medium and Cell Lysate Incubate->Collect_Samples Measure_Fluorescence Measure Fluorescence (Medium and Lysate) Collect_Samples->Measure_Fluorescence Calculate_Efflux Calculate % Efflux Measure_Fluorescence->Calculate_Efflux Analyze_Data Analyze and Compare Conditions Calculate_Efflux->Analyze_Data

Caption: Workflow for measuring ABC transporter-mediated cholesterol efflux.

Conclusion

This compound is a powerful tool for elucidating the role of cholesterol in the complex pathology of Alzheimer's disease. By enabling the visualization and quantification of cholesterol dynamics in relevant cellular models, this fluorescent analog provides invaluable insights into the mechanisms by which cholesterol dysregulation contributes to Aβ production, aggregation, and clearance. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute experiments that will further our understanding of AD and aid in the development of novel

Biophysical Properties of 25-NBD Cholesterol in Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD Cholesterol, a fluorescent analog of cholesterol, has emerged as a critical tool for investigating the intricate dynamics of cholesterol within cellular membranes. Its utility stems from the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the cholesterol molecule, which allows for real-time visualization and quantification of its behavior. This technical guide provides a comprehensive overview of the biophysical properties of this compound in membranes, detailing its localization, orientation, and dynamics. Furthermore, it outlines key experimental protocols for its study and explores its application in understanding cholesterol transport pathways and their implications in disease and drug development.

Biophysical Properties of this compound

The NBD moiety introduces alterations to the cholesterol structure that influence its behavior within the lipid bilayer. Understanding these properties is crucial for the accurate interpretation of experimental data.

Localization and Orientation

Unlike native cholesterol, where the hydroxyl headgroup is oriented towards the aqueous phase, the bulky and polar NBD group on the alkyl tail of this compound significantly alters its orientation. Molecular dynamics simulations and experimental studies have shown that the NBD group tends to loop back towards the lipid-water interface, positioning itself in the glycerol backbone/carbonyl region of the membrane.[1] This results in the sterol ring of this compound being oriented more parallel to the membrane surface, in contrast to the upright orientation of cholesterol.[2] This "upside-down" orientation is a critical consideration when using this compound as a mimic for native cholesterol.[3]

Dynamics in the Membrane

The altered orientation and interactions of this compound with surrounding lipids affect its dynamic properties within the membrane.

  • Lateral Diffusion: Studies using Fluorescence Recovery After Photobleaching (FRAP) have revealed that this compound exhibits heterogeneous diffusion, with both fast and slow-diffusing populations.[4][5] This has been attributed to the potential formation of monomers and transbilayer tail-to-tail dimers.[4][6] The interaction of the NBD group with neighboring phospholipids can also lead to a slower lateral diffusion rate compared to native cholesterol.[2]

  • Transmembrane Movement (Flip-Flop): The ability of cholesterol to move between the leaflets of the lipid bilayer is a crucial aspect of its function. While the flip-flop of native cholesterol is a relatively rapid process, the bulky NBD group is expected to influence the transmembrane movement of this compound. However, specific quantitative data on the flip-flop rate of this compound is not extensively documented in the reviewed literature.

Partitioning into Membrane Domains

Cholesterol is a key organizer of membrane microdomains, often referred to as lipid rafts, which are enriched in sphingolipids and cholesterol. However, due to its altered structure, this compound shows a preference for more disordered membrane environments and may not accurately report on the behavior of cholesterol in ordered domains.[3]

Quantitative Data Summary

The following tables summarize key quantitative biophysical parameters of this compound reported in the literature.

Table 1: Fluorescence Lifetime of this compound in Different Environments

EnvironmentFluorescence Lifetime (τ) (ns)Reference
HEK293 Cells (Control)5.1 ± 0.1[3][7]
HEK293 Cells (Cholesterol-depleted)4.4 ± 0.1[3][7]

Table 2: Lateral Diffusion Coefficients of this compound

Membrane SystemDiffusion Coefficient (D) (µm²/s)CommentsReference
Gel Phase DPPCHeterogeneous (fast and slow components)Monomers and dimers[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound's biophysical properties.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used technique to measure the lateral mobility of fluorescently labeled molecules in membranes.[5][8]

Protocol for FRAP Analysis of this compound in Giant Unilamellar Vesicles (GUVs):

  • GUV Preparation: Prepare GUVs composed of the desired lipid mixture (e.g., DOPC, DPPC, cholesterol) containing 0.5-1 mol% of this compound using the electroformation method.

  • Microscopy Setup: Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.

  • Image Acquisition (Pre-bleach): Acquire a series of images of the GUVs at low laser power to determine the initial fluorescence intensity.

  • Photobleaching: Select a region of interest (ROI) on the GUV equator and bleach the fluorescence using a high-intensity laser pulse.

  • Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the recovery curve and fit it to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM provides information about the local environment of the fluorophore by measuring its fluorescence lifetime.[3][7][9]

Protocol for FLIM of this compound in Live Cells:

  • Cell Culture and Labeling: Culture cells (e.g., HEK293) on glass-bottom dishes. Label the cells with a low concentration of this compound (e.g., 1-5 µM) in serum-free media for a specified time (e.g., 30-60 minutes).

  • FLIM Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) or frequency-domain FLIM detection.

  • Image Acquisition: Acquire FLIM images, ensuring sufficient photon counts in each pixel for accurate lifetime determination.

  • Data Analysis: Fit the fluorescence decay data in each pixel to a multi-exponential decay model to obtain the fluorescence lifetime values. Analyze the spatial distribution of lifetimes to map different membrane environments.[1][10]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the behavior of this compound in lipid bilayers.[2][11][12]

General Workflow for MD Simulations:

  • System Setup: Build a lipid bilayer model (e.g., POPC) with a specific concentration of this compound and cholesterol using software like GROMACS or CHARMM. Solvate the system with water and add ions to neutralize the charge.

  • Force Field Selection: Choose an appropriate force field for lipids, cholesterol, and the NBD fluorophore.

  • Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure.

  • Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of this compound.

  • Analysis: Analyze the trajectory to determine properties such as the orientation of the sterol, its location within the bilayer, lateral diffusion, and interactions with surrounding lipids.

Applications in Research and Drug Development

This compound is a valuable tool for studying various cellular processes and has potential applications in drug discovery.

Cholesterol Efflux and ABC Transporters

A crucial process for maintaining cellular cholesterol homeostasis is the efflux of excess cholesterol, which is mediated by ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1.[13][14][15] this compound is widely used in cell-based assays to measure cholesterol efflux and to screen for compounds that modulate the activity of these transporters.[16][17]

Experimental Workflow for Cholesterol Efflux Assay:

Cholesterol_Efflux_Assay cluster_cell Macrophage Load 1. Load cells with This compound Equilibrate 2. Equilibrate Load->Equilibrate Distribute probe Incubate 3. Incubate with acceptors (HDL, ApoA1) Equilibrate->Incubate Induce efflux Lyse 4. Lyse cells Incubate->Lyse Measure_Media 5a. Measure fluorescence in media (effluxed) Incubate->Measure_Media Measure_Lysate 5b. Measure fluorescence in lysate (retained) Lyse->Measure_Lysate Calculate 6. Calculate % efflux Measure_Media->Calculate Measure_Lysate->Calculate

Workflow for a cell-based cholesterol efflux assay.
Niemann-Pick Type C (NPC) Disease

NPC disease is a lysosomal storage disorder characterized by the accumulation of cholesterol in late endosomes and lysosomes due to mutations in the NPC1 or NPC2 proteins.[4][5][7][18] this compound can be used to study the defective intracellular cholesterol trafficking in NPC-deficient cells and to screen for potential therapeutic agents that can restore normal cholesterol transport.[2][18]

Signaling Pathway of Cholesterol Trafficking and its Disruption in NPC Disease:

NPC_Cholesterol_Trafficking cluster_uptake Cholesterol Uptake cluster_lysosome Late Endosome/Lysosome cluster_transport Intracellular Transport cluster_defect NPC Disease Defect LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endocytosis Endocytosis LDLR->Endocytosis Cholesterol_Release Cholesterol Release from LDL Endocytosis->Cholesterol_Release NPC2 NPC2 NPC1 NPC1 NPC2->NPC1 Transfers Cholesterol ER Endoplasmic Reticulum NPC1->ER Transport Plasma_Membrane Plasma Membrane NPC1->Plasma_Membrane Transport Block Cholesterol Accumulation in Lysosome Cholesterol_Release->NPC2 Binds Cholesterol Mutation Mutation in NPC1 or NPC2 Mutation->NPC2 Mutation->NPC1

Cholesterol trafficking pathway and its disruption in NPC disease.

Conclusion

This compound is a powerful, albeit imperfect, fluorescent probe for studying cholesterol in membranes. Its unique biophysical properties, particularly its altered orientation and partitioning behavior, must be carefully considered when interpreting experimental results. This guide has provided a comprehensive overview of these properties, detailed experimental protocols for their investigation, and highlighted key applications in understanding cholesterol-related cellular processes and diseases. For researchers and drug development professionals, a thorough understanding of this compound's characteristics is paramount for its effective use in advancing our knowledge of membrane biology and developing novel therapeutics.

References

An In-Depth Technical Guide to the Interaction of 25-NBD Cholesterol with Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 25-NBD cholesterol, a fluorescent analog of cholesterol, in studying its interactions with membrane proteins. This guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this powerful tool to investigate lipid-protein interactions, membrane dynamics, and cellular signaling pathways.

Introduction to this compound

This compound (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl]amino}-27-norcholesterol) is a widely used fluorescent derivative of cholesterol. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to the cholesterol molecule allows for its visualization and tracking within cellular membranes and its interaction with various cellular components, particularly membrane proteins. While it is a valuable tool, it is important to note that the bulky NBD group can influence its properties and behavior compared to native cholesterol.[1]

Quantitative Analysis of this compound-Membrane Protein Interactions

Quantifying the binding affinity and kinetics of this compound to membrane proteins is crucial for understanding the nature of these interactions. Various biophysical techniques can be employed for this purpose, with Fluorescence Resonance Energy Transfer (FRET) and fluorescence quenching being the most common.

Membrane ProteinTechniqueParameterValueReference
Microbial Cholesterol Oxidase (from Brevibacterium sterolicum)Enzyme KineticsK_m58.1 ± 5.9 µM[2]
k_cat0.66 ± 0.14 s⁻¹[2]
Sterol Carrier Protein-2 (SCP-2)Fluorescence TitrationK_d31.7 ± 6.0 nM[3]
P-glycoprotein (Pgp, ABCB1)Fluorescence QuenchingK_d3 - 9 µM[4]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay to Quantify Protein-Lipid Interactions

FRET is a powerful technique to measure distances on a nanometer scale, making it suitable for studying the close association between this compound and a membrane protein.[5] The general principle involves a non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore. In this context, intrinsic tryptophan residues of the membrane protein can often serve as the donor, and this compound as the acceptor.

Detailed Methodology:

  • Protein Preparation: Purify the membrane protein of interest and, if necessary, reconstitute it into liposomes or nanodiscs with a defined lipid composition.

  • Preparation of this compound Stock Solution: Dissolve this compound in an organic solvent such as ethanol or chloroform to create a stock solution. The final concentration of the organic solvent in the assay should be kept to a minimum to avoid affecting membrane integrity.

  • Titration: Titrate the protein solution with increasing concentrations of this compound.

  • Fluorescence Measurement: Excite the tryptophan residues of the protein (typically around 280-295 nm) and measure the emission spectrum. In the presence of FRET, a decrease in the donor (tryptophan) fluorescence and an increase in the acceptor (this compound) fluorescence (around 530-540 nm) will be observed.

  • Data Analysis: Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

  • Binding Affinity Determination: Plot the change in fluorescence or FRET efficiency as a function of the this compound concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (K_d).

Fluorescence Quenching Assay for Measuring Binding Affinity

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching and FRET. In the context of protein-lipid interactions, the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) can be quenched upon binding to a ligand, such as this compound.[4][6]

Detailed Methodology:

  • Protein and Ligand Preparation: Prepare purified protein and a stock solution of this compound as described in the FRET protocol.

  • Titration: In a quartz cuvette, place a known concentration of the membrane protein in a suitable buffer. Sequentially add small aliquots of the this compound stock solution.

  • Fluorescence Measurement: After each addition and a brief incubation period to reach equilibrium, measure the fluorescence emission of the protein (exciting at ~280-295 nm and measuring the emission maximum, typically around 330-350 nm).

  • Data Correction: Correct the fluorescence intensity for the inner filter effect, which is the absorption of excitation or emission light by the ligand. This can be done using the formula: F_corr = F_obs * 10^((A_ex + A_em)/2), where F_corr is the corrected fluorescence, F_obs is the observed fluorescence, and A_ex and A_em are the absorbances of the ligand at the excitation and emission wavelengths, respectively.

  • Data Analysis: Plot the corrected fluorescence intensity against the concentration of this compound. The data can be analyzed using the Stern-Volmer equation for collisional quenching or fitted to a binding equation to determine the binding constant (K_a) and the number of binding sites (n).

Cellular Cholesterol Uptake Assay

This assay is used to study the uptake of cholesterol into cultured cells. This compound serves as a fluorescent tracer for this process.

Detailed Methodology:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare a serum-free cell culture medium containing this compound at a final concentration of 1-5 µg/mL. The this compound stock is typically dissolved in DMSO or ethanol, and the final solvent concentration in the medium should be low (<0.5%).

  • Cell Labeling: Remove the culture medium from the cells and replace it with the this compound labeling medium. Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells several times with a cold buffer (e.g., PBS) to remove any unbound this compound.

  • Fluorescence Quantification: The cellular fluorescence can be quantified using a fluorescence plate reader, a flow cytometer, or by fluorescence microscopy. For plate reader and flow cytometry measurements, excitation is typically around 485 nm and emission is detected around 535 nm.

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams can be used to visualize the complex relationships in signaling pathways and the logical flow of experimental procedures.

GPCR_Cholesterol_Signaling GPCR Signaling Modulation by Cholesterol in Lipid Rafts cluster_membrane Plasma Membrane 25_NBD_Cholesterol This compound LipidRaft Lipid Raft 25_NBD_Cholesterol->LipidRaft Localizes in GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation LipidRaft->GPCR Modulates Environment Effector Effector Enzyme G_Protein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Generates CellularResponse Cellular Response SecondMessenger->CellularResponse Leads to

Caption: GPCR signaling influenced by cholesterol localization in lipid rafts.

ABC_Transporter_Efflux_Workflow Workflow for Measuring ABC Transporter-Mediated Cholesterol Efflux cluster_cell Cell 25_NBD_Cholesterol_Internal Intracellular This compound ABC_Transporter ABC Transporter 25_NBD_Cholesterol_Internal->ABC_Transporter Substrate 25_NBD_Cholesterol_External Extracellular This compound ABC_Transporter->25_NBD_Cholesterol_External Efflux Measure_Fluorescence Measure Extracellular Fluorescence 25_NBD_Cholesterol_External->Measure_Fluorescence Calculate_Efflux_Rate Calculate Efflux Rate Measure_Fluorescence->Calculate_Efflux_Rate

Caption: Workflow for assessing ABC transporter efflux activity.

Applications in Drug Development

The study of this compound's interaction with membrane proteins has significant implications for drug development.

  • Target Validation: Understanding how a drug candidate modulates the interaction of cholesterol with its target protein can provide insights into its mechanism of action.

  • High-Throughput Screening: The fluorescence-based assays described above can be adapted for high-throughput screening of compound libraries to identify molecules that disrupt or enhance protein-cholesterol interactions.

  • Understanding Drug Resistance: In the case of ABC transporters like P-glycoprotein, which contribute to multidrug resistance in cancer, this compound can be used to study how different drugs compete for binding and transport, aiding in the design of more effective chemotherapeutics.[4]

Conclusion

This compound is a versatile and valuable tool for investigating the intricate interactions between cholesterol and membrane proteins. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can gain deeper insights into the roles of these interactions in cellular function and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

The Fluorescent Cholesterol Analog 25-NBD Cholesterol: A Technical Guide to Cellular Uptake and Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 25-NBD Cholesterol, a fluorescently labeled derivative of cholesterol, serves as a valuable tool for investigating cellular cholesterol dynamics, including lipid metabolism, membrane interactions, and transport pathways.[][2] Its intrinsic fluorescence allows for real-time visualization and quantification of its movement within living cells, providing insights into the complex processes governing cholesterol homeostasis. This technical guide provides an in-depth overview of the cellular uptake and trafficking of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Quantitative Data on Cellular Uptake and Trafficking

The cellular uptake of this compound is a dynamic process influenced by concentration, time, and cell type. While specific values can vary between experimental systems, the following tables summarize key quantitative findings from the literature.

ParameterCell LineConditionValueReference
Uptake Kinetics THP-1 macrophages0.1-10 µmol/l this compoundUptake is concentration- and time-dependent, reaching a plateau after 4 hours of incubation.[3]
PC-350 µM this compound liposomesLinear internalization with time over a 2-hour period.[4]
HEK293Not specifiedTotal cellular signal decreased by half after cholesterol depletion with β-cyclodextrin.[5]
Inhibition of Uptake PC-3Pre-treatment with Filipin (5 µg/mL)~50% inhibition of NBD-cholesterol uptake.[4]
PC-3Pre-treatment with Filipin (10 µg/mL)~70% inhibition of NBD-cholesterol uptake.[4]
PC-3Pre-treatment with Nocodazole (10 µg/mL)~15% inhibition of NBD-cholesterol uptake.[4]
PC-3Pre-treatment with Nocodazole (15 µg/mL)~25% inhibition of NBD-cholesterol uptake.[4]
Fluorescence Lifetime HEK293Control5.1 ± 0.1 ns[5][6]
HEK293β-cyclodextrin-treated4.4 ± 0.1 ns[5][6]

Cellular Trafficking and Intracellular Distribution

Following uptake, this compound distributes to various intracellular organelles. A notable characteristic of this analog is its distinct trafficking pattern compared to native cholesterol, with a significant portion being directed to the mitochondria.

OrganelleObservationCell LineReference
Mitochondria Mistargeted to mitochondria.CHO[7][8]
Lipid Droplets Strong fluorescent signal localized to cellular lipid droplets in ACAT2-expressing cells.AC29 (ACAT2 transfected)[9]
Endocytic Recycling Compartment & Trans-Golgi Network A large intracellular cholesterol pool is present in these compartments.Not specified[]
Nucleus Excluded from the nucleus.THP-1 macrophages[3]

Key Experimental Protocols

The study of this compound uptake and trafficking relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Cell Culture and Labeling with this compound

Objective: To introduce this compound to cultured cells for subsequent analysis.

Materials:

  • Mammalian cell line of interest (e.g., THP-1, PC-3, HEK293, CHO)

  • Appropriate cell culture medium (e.g., RPMI 1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., in ethanol or DMSO)

  • Culture plates or flasks

Protocol:

  • Cell Seeding: Seed cells at a desired density in a suitable culture vessel (e.g., 12-well plate, 96-well plate, or on coverslips for microscopy). Allow cells to adhere and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution in serum-free culture medium to the final desired concentration (e.g., 0.1-10 µmol/l).[3] The final concentration of the solvent (e.g., ethanol) should be kept low (e.g., < 0.2% v/v) to avoid cellular toxicity.

  • Cell Starvation (Optional): For certain experiments, such as studying cholesterol efflux, cells may be serum-starved for a period (e.g., 6 hours) prior to labeling.[3]

  • Labeling: Remove the culture medium from the cells and wash once with PBS. Add the prepared labeling medium containing this compound to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 5 minutes to 4 hours).[3][8]

  • Washing: After incubation, remove the labeling medium and wash the cells twice with PBS to remove any unincorporated this compound.[10]

Fluorescence Microscopy for Visualization of Uptake and Trafficking

Objective: To visualize the subcellular localization of this compound.

Materials:

  • Cells labeled with this compound on coverslips

  • Formaldehyde or Paraformaldehyde (for fixation)

  • Mounting medium

  • Confocal or epifluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~540 nm)[9]

Protocol:

  • Cell Fixation (Optional but recommended for high-resolution imaging): After washing, fix the cells by incubating with a solution of 1.5-4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[7]

  • Washing: Rinse the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Use a 488 nm laser line for excitation and collect the emission using a bandpass filter around 530/40 nm.[8] For live-cell imaging, perform the imaging in an appropriate buffer (e.g., PBS or HBSS) immediately after the washing step, maintaining the cells at 37°C.

Quantification of Cellular Uptake by Spectrophotometry

Objective: To quantify the total amount of this compound taken up by a cell population.

Materials:

  • Cells labeled with this compound in a multi-well plate (e.g., 96-well plate)

  • Cell lysis buffer

  • Microplate spectrophotometer/fluorometer

Protocol:

  • Cell Lysis: After washing the labeled cells, add a suitable cell lysis buffer to each well. Incubate the plate with shaking for approximately 25 minutes at room temperature to ensure complete cell lysis.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate in a microplate reader at an excitation wavelength of ~469-485 nm and an emission wavelength of ~535-537 nm.[3][10][12]

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of this compound in the cell lysate. A standard curve can be generated using known concentrations of this compound to determine the absolute amount taken up by the cells.

Flow Cytometry for Uptake Analysis

Objective: To measure the uptake of this compound on a single-cell basis.

Materials:

  • Cells labeled with this compound in suspension or detached from a plate

  • Flow cytometer with a blue laser (488 nm)

  • Assay buffer (e.g., PBS or HBSS)

Protocol:

  • Cell Preparation: After labeling, detach adherent cells using a non-enzymatic method if necessary (e.g., cell scraper or gentle trypsinization followed by neutralization). Resuspend the cells in a suitable assay buffer.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a 488 nm laser and detect the emitted fluorescence in the green channel (e.g., FITC channel).

  • Data Analysis: The mean fluorescence intensity of the cell population provides a quantitative measure of this compound uptake. This can be used to compare uptake under different conditions or between different cell types.[4]

Cholesterol Esterification Assay

Objective: To determine the extent to which this compound is esterified within the cell.

Materials:

  • Cells labeled with this compound

  • Lipid extraction solvents (e.g., hexane, isopropanol)

  • Thin-Layer Chromatography (TLC) plate

  • TLC developing solvent system

  • Fluorescence imaging system for TLC plates

Protocol:

  • Lipid Extraction: After labeling and washing, extract the total lipids from the cells using a suitable solvent mixture like hexane and isopropanol.

  • Thin-Layer Chromatography: Spot the extracted lipids onto a TLC plate. Develop the plate using a solvent system that separates free cholesterol from cholesteryl esters.

  • Quantification: Visualize the separated fluorescent spots (free this compound and 25-NBD Cholesteryl Ester) using a fluorescence imager. Quantify the fluorescence intensity of each spot.

  • Calculation: The percentage of esterified this compound is calculated using the formula: [CE fluorescence / (FC fluorescence + CE fluorescence)] * 100, where CE is cholesteryl ester and FC is free cholesterol.[12]

Visualizing Cellular Processes with DOT Language

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Cellular_Uptake_of_25_NBD_Cholesterol cluster_extracellular Extracellular Space cluster_cell Cell 25-NBD_Cholesterol This compound Plasma_Membrane Plasma Membrane 25-NBD_Cholesterol->Plasma_Membrane Uptake Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Internalization Endocytic_Vesicle Endocytic Vesicle Plasma_Membrane->Endocytic_Vesicle Endocytosis Mitochondria Mitochondria Cytoplasm->Mitochondria Trafficking (Mistargeting) Lipid_Droplets Lipid Droplets Cytoplasm->Lipid_Droplets Esterification & Storage (in ACAT+ cells) Endocytic_Recycling_Compartment Endocytic Recycling Compartment Endocytic_Vesicle->Endocytic_Recycling_Compartment Experimental_Workflow_Quantification cluster_quantification Quantification Methods Start Start: Culture Cells Label Label cells with This compound Start->Label Wash Wash to remove unbound probe Label->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Visualization Spectrophotometry Spectrophotometry Wash->Spectrophotometry Total Uptake Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry Single-Cell Uptake Trafficking_Pathways Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Early_Endosome->Plasma_Membrane Recycling Late_Endosome_Lysosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome_Lysosome Mitochondria Mitochondria Late_Endosome_Lysosome->Mitochondria Non-vesicular transport? Endoplasmic_Reticulum Endoplasmic Reticulum Late_Endosome_Lysosome->Endoplasmic_Reticulum NPC1-mediated? Golgi Golgi Apparatus Endoplasmic_Reticulum->Golgi Lipid_Droplets Lipid Droplets Endoplasmic_Reticulum->Lipid_Droplets Esterification Golgi->Plasma_Membrane

References

Methodological & Application

Application Notes and Protocols for 25-NBD Cholesterol Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 25-NBD Cholesterol, a fluorescent cholesterol analog, for the visualization and analysis of cholesterol uptake and intracellular trafficking in live mammalian cells using fluorescence microscopy.

Introduction

This compound (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl]amino}-27-norcholesterol) is a vital tool for studying cellular cholesterol dynamics. As a fluorescently labeled cholesterol, it allows for the direct visualization of exogenous cholesterol incorporation into cell membranes and subsequent intracellular transport, providing insights into the mechanisms of cholesterol homeostasis and related pathologies. The nitrobenzoxadiazole (NBD) fluorophore emits a green fluorescence signal, making it compatible with standard fluorescence microscopy setups. This document outlines the necessary materials, step-by-step protocols for cell staining and imaging, and data interpretation guidelines.

Product Information

PropertyValue
Full Chemical Name 25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl]amino}-27-norcholesterol
Molecular Formula C₃₃H₄₈N₄O₄
Molecular Weight 564.77 g/mol
Excitation Maximum ~470-488 nm
Emission Maximum ~530-545 nm
Appearance Orange to red solid
Solubility Soluble in ethanol, DMSO, and chloroform
Storage Store at -20°C, protected from light.

Experimental Protocols

Reagent Preparation

3.1.1. This compound Stock Solution (1 mg/mL)

  • This compound is typically supplied as a solid or in a pre-dissolved format. If solid, dissolve the desired amount in a suitable organic solvent such as ethanol, DMSO, or chloroform to a final concentration of 1 mg/mL.[1]

  • Mix thoroughly by vortexing until fully dissolved.

  • Store the stock solution at -20°C in a light-protecting vial. The solution is stable for at least one year when stored correctly.

3.1.2. Working Solution

  • On the day of the experiment, thaw the stock solution at room temperature.

  • Dilute the stock solution to the desired working concentration in a serum-free cell culture medium. It is crucial to keep the final concentration of the organic solvent in the cell culture medium below 0.5% to avoid cytotoxicity.

Cell Culture and Staining
  • Seed mammalian cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency (typically 50-70%).

  • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

  • Add the this compound working solution to the cells. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. Refer to the table below for starting recommendations.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for imaging.

Fluorescence Microscopy
  • Use a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC or GFP filter set).

  • Excite the sample at ~470-488 nm and collect the emission at ~530-545 nm.[2]

  • Acquire images using appropriate microscope settings (e.g., objective magnification, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and quantitative data obtained from studies using this compound.

Cell Line Working Concentration Incubation Time Solvent Reference
L-cells0.6 mM5 - 30 minEthanol
THP-1 cells0.1 - 10 µmol/L4 hNot specified[3]
AC29 cells1 µg/mL120 minNot specified[2][4]
HEK293 cellsNot specifiedNot specifiedNot specified[5]
Parameter Cell Line Control Value Treated Value (β-CDX) Reference
Fluorescence Lifetime (τ)HEK2935.1 ± 0.1 ns4.4 ± 0.1 ns[5]

Application Notes

Studying Cholesterol Uptake Pathways

This compound can be used to investigate the mechanisms of cellular cholesterol uptake. By using specific pharmacological inhibitors, different uptake pathways can be dissected:

  • Caveolae-mediated endocytosis: Pre-incubation with filipin (5-10 µg/mL) can inhibit this pathway.

  • Clathrin-mediated endocytosis: Pre-incubation with nocodazole can interfere with microtubule-dependent transport.

  • Lysosomal involvement: Chloroquine diphosphate can be used to block lysosomal function.

Intracellular Trafficking

Following uptake, this compound is transported to various intracellular organelles. In some cell lines, such as Chinese Hamster Ovary (CHO) cells, it has been observed to localize to mitochondria.[6] Co-localization studies with organelle-specific fluorescent markers can be performed to track its intracellular fate.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1 mg/mL Stock Solution (in DMSO or Ethanol) prep_working Dilute to Working Concentration (in serum-free medium) prep_stock->prep_working add_probe Incubate with this compound prep_working->add_probe seed_cells Seed Cells on Imaging Dish wash_cells Wash Cells with PBS seed_cells->wash_cells wash_cells->add_probe wash_again Wash to Remove Excess Probe add_probe->wash_again add_imaging_medium Add Imaging Medium wash_again->add_imaging_medium acquire_images Acquire Images with Fluorescence Microscope add_imaging_medium->acquire_images analyze_data Analyze Data (e.g., intensity, localization) acquire_images->analyze_data

Caption: Experimental workflow for this compound staining.

Cholesterol Uptake and Intracellular Trafficking Pathways

G cluster_extracellular Extracellular cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm LDL_NBD LDL-25-NBD-Cholesterol LDLR LDL Receptor LDL_NBD->LDLR Receptor-mediated endocytosis Early_Endosome Early Endosome LDLR->Early_Endosome Caveolae Caveolae Caveolae->Early_Endosome Caveolae-mediated endocytosis Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome ERC Endocytic Recycling Compartment Early_Endosome->ERC Golgi Golgi Late_Endosome->Golgi ER Endoplasmic Reticulum (ER) Late_Endosome->ER ERC->LDLR ERC->Golgi Golgi->ER Mitochondria Mitochondria Golgi->Mitochondria Lipid_Droplets Lipid Droplets ER->Lipid_Droplets ACAT ER->Mitochondria

Caption: Cholesterol uptake and intracellular trafficking pathways.

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescence signal - Incorrect filter set used.- this compound concentration is too low.- Incubation time is too short.- Photobleaching.- Ensure the use of a FITC/GFP filter set.- Increase the working concentration.- Increase the incubation time.- Reduce exposure time and/or laser power. Use an anti-fade mounting medium if fixing cells.
High background fluorescence - Incomplete removal of excess probe.- Probe has precipitated in the medium.- Increase the number and duration of washes after staining.- Prepare the working solution fresh and ensure it is well-dissolved. Centrifuge the working solution before use if necessary.
Cell death or altered morphology - High concentration of organic solvent (e.g., DMSO, ethanol).- this compound is cytotoxic at high concentrations.- Ensure the final solvent concentration is below 0.5%.- Perform a dose-response curve to determine the optimal, non-toxic concentration.
Fluorescence is only on the plasma membrane - Incubation time is too short for internalization to occur.- Increase the incubation time to allow for uptake and trafficking.
Aggregates or puncta of fluorescence - this compound has precipitated.- The probe is accumulating in specific organelles or aggregates.- Prepare fresh working solutions and ensure complete dissolution.- Perform co-localization studies to identify the nature of the puncta (e.g., lysosomes, lipid droplets).

References

Application Notes and Protocols for 25-NBD Cholesterol in Cholesterol Efflux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 25-NBD Cholesterol, a fluorescently labeled cholesterol analog, in cholesterol efflux assays. This powerful tool enables the investigation of reverse cholesterol transport (RCT), a critical process in maintaining cellular cholesterol homeostasis and preventing atherosclerosis.

Introduction

Cholesterol efflux is the initial and rate-limiting step in RCT, where excess cholesterol is removed from peripheral cells, such as macrophages within atherosclerotic plaques, and transported to the liver for excretion.[1] Dysfunctional cholesterol efflux is strongly associated with an increased risk of cardiovascular disease. Assays measuring cholesterol efflux are therefore vital for understanding the pathology of atherosclerosis and for the discovery of novel therapeutic agents that can promote this protective mechanism.

Traditionally, cholesterol efflux has been measured using radiolabeled cholesterol, such as [³H]-cholesterol. However, the use of radioisotopes poses safety risks and involves complex disposal procedures.[2][3] Fluorescently labeled cholesterol analogs, like 25-(N-((7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl)amino)-27-norcholesterol (this compound), offer a safer and more convenient alternative for high-throughput screening and detailed mechanistic studies.[4][5] While some studies suggest that 22-NBD-cholesterol may be better suited for efflux studies, 25-NBD-cholesterol is still effectively used and is particularly valuable for studying cellular membrane dynamics.[6][7]

Principle of the Assay

The cholesterol efflux assay using this compound involves three main steps:

  • Loading: Cultured cells, typically macrophages, are incubated with this compound, which incorporates into the cellular membranes.

  • Equilibration: The cells are washed to remove excess probe and incubated in a serum-free medium to allow the fluorescent cholesterol to distribute within the intracellular compartments.[8]

  • Efflux: The cells are then exposed to cholesterol acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I), which promote the removal of this compound from the cells into the extracellular medium.

  • Quantification: The amount of this compound in the extracellular medium and the cell lysate is measured using a fluorescence plate reader. The percentage of cholesterol efflux is then calculated.

Experimental Protocols

This section provides a detailed protocol for performing a cholesterol efflux assay using this compound with THP-1 derived macrophages, a commonly used cell line for these studies.[5][6]

Materials and Reagents
  • This compound (e.g., from a commercial supplier)

  • Ethanol, pure

  • Human monocytic cell line (THP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-Buffered Saline (PBS)

  • Cholesterol acceptors: Human HDL or recombinant human apoA-I

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • White, clear-bottom 96-well plates for cell culture

  • White, opaque 96-well plates for fluorescence measurement

  • Fluorescence microplate reader (Excitation: ~463 nm, Emission: ~536 nm)

Experimental Workflow Diagram

G Experimental Workflow for this compound Efflux Assay cluster_prep Cell Preparation cluster_loading Loading & Equilibration cluster_efflux Cholesterol Efflux cluster_quant Quantification & Analysis A Seed THP-1 monocytes in a 96-well plate B Differentiate monocytes into macrophages using PMA (48-72h) A->B C Wash cells with PBS B->C D Incubate cells with 5 µM this compound (4h to overnight) C->D E Wash cells with PBS to remove excess probe D->E F Equilibrate cells in serum-free medium (1-2h) E->F G Incubate cells with cholesterol acceptors (e.g., HDL, apoA-I) (1-4h) F->G H Collect extracellular medium G->H I Lyse cells to collect intracellular cholesterol G->I J Measure fluorescence of medium and cell lysate (Ex/Em: 463/536 nm) H->J I->J K Calculate % Cholesterol Efflux J->K

Caption: A flowchart illustrating the key steps of a this compound efflux assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

  • Dissolve this compound in pure ethanol to prepare a 2 mM stock solution.[6] Store the stock solution protected from light at -20°C.

2. Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed THP-1 cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁵ cells/well.[8]

  • Induce differentiation into macrophages by adding 100 nM PMA to the culture medium and incubating for 48-72 hours.[5][8]

3. Loading Cells with this compound

  • After differentiation, wash the macrophages twice with PBS.[6]

  • Prepare a 5 µM working solution of this compound by diluting the 2 mM stock solution in RPMI-1640 medium with 10% FBS.[6]

  • Add 100 µL of the 5 µM this compound solution to each well and incubate for 4 hours to overnight at 37°C.[5][6] The optimal loading time may vary depending on the cell type and should be determined empirically.

4. Equilibration

  • After the loading period, wash the cells three times with PBS to remove any unincorporated this compound.[5]

  • Add 100 µL of serum-free RPMI-1640 medium to each well and incubate for 1-2 hours at 37°C to allow for the equilibration of the fluorescent cholesterol within the cells.[5]

5. Cholesterol Efflux

  • Prepare solutions of your cholesterol acceptors (e.g., 50 µg/mL HDL or 10-100 µg/mL apoA-I) in serum-free RPMI-1640 medium.[5] Include a negative control with serum-free medium only.

  • Remove the equilibration medium and add 100 µL of the acceptor solutions to the respective wells.

  • Incubate the plate for 1 to 4 hours at 37°C.[5] The optimal efflux time should be determined for each experimental setup.

6. Quantification of this compound

  • After the efflux period, carefully collect the extracellular medium from each well and transfer it to a white, opaque 96-well plate.[6] To enhance the fluorescence signal, some protocols recommend adding an equal volume of pure ethanol to the medium.[6]

  • Wash the cells remaining in the original plate twice with PBS.

  • Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1% Triton X-100) to each well and shaking for 25 minutes at room temperature.[6]

  • Measure the fluorescence intensity of the medium and the cell lysate using a microplate reader with excitation and emission wavelengths of approximately 463 nm and 536 nm, respectively.[6]

7. Data Analysis

  • Calculate the percentage of cholesterol efflux using the following formula:

  • Subtract the percentage of efflux from the negative control (medium without acceptor) to determine the acceptor-specific efflux.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Example of Cholesterol Efflux Data
Treatment GroupAcceptor Concentration (µg/mL)Fluorescence (Medium) (Arbitrary Units)Fluorescence (Cell Lysate) (Arbitrary Units)% Cholesterol Efflux
Negative Control01500300004.76
HDL5075002400023.81
ApoA-I1045002700014.29
Test Compound A + HDL5090002250028.57
Test Compound B + HDL5060002550019.05

Data are representative and should be determined experimentally.

Table 2: Comparison of this compound with [³H]-Cholesterol Efflux
AcceptorThis compound Efflux (%)[³H]-Cholesterol Efflux (%)Correlation (R²)
HDL (50 µg/mL)24.5 ± 2.122.8 ± 1.90.876
ApoA-I (50 µg/mL)15.1 ± 1.514.2 ± 1.30.837

Data adapted from studies showing a significant correlation between the two methods.[2][5]

Cholesterol Efflux Signaling Pathways

Cholesterol efflux is a complex process mediated by several key proteins, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[1][9]

Signaling Pathway Diagram

G Key Pathways in Macrophage Cholesterol Efflux cluster_cell Macrophage Chol Intracellular Cholesterol Pool (including this compound) ABCA1 ABCA1 Chol->ABCA1 ABCG1 ABCG1 Chol->ABCG1 SRB1 SR-B1 Chol->SRB1 ApoAI Lipid-poor ApoA-I ApoAI->ABCA1 Efflux HDL Mature HDL ApoAI->HDL LCAT-mediated maturation HDL->ABCG1 Efflux HDL->SRB1 Efflux

Caption: A simplified diagram of major cholesterol efflux pathways in macrophages.

Pathway Description:

  • ABCA1 Pathway: The ABCA1 transporter primarily mediates the efflux of cholesterol and phospholipids to lipid-poor apolipoproteins, such as apoA-I, forming nascent HDL particles.[10]

  • ABCG1 Pathway: The ABCG1 transporter facilitates the efflux of cholesterol to mature HDL particles.[9][11]

  • Scavenger Receptor B1 (SR-B1): SR-B1 can mediate bidirectional cholesterol flux and facilitates the efflux of cholesterol to mature HDL.[10]

Conclusion

The use of this compound in cholesterol efflux assays provides a robust, safe, and high-throughput compatible method for studying reverse cholesterol transport. These assays are invaluable for screening potential therapeutic agents aimed at enhancing cholesterol efflux and reducing the risk of atherosclerotic cardiovascular disease. While it is important to be aware of the potential differences in the behavior of fluorescent cholesterol analogs compared to native cholesterol, studies have shown a good correlation with traditional radioisotope methods, validating its use in this application.[2][5]

References

Application Notes and Protocols for 25-NBD Cholesterol Cell Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD Cholesterol (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl]amino}-27-norcholesterol) is a fluorescent analog of cholesterol widely utilized in cell biology and drug discovery to investigate lipid metabolism, membrane dynamics, and cholesterol transport pathways.[][2] The nitrobenzoxadiazole (NBD) fluorophore, attached to the cholesterol side chain, allows for the visualization of its distribution and trafficking within live cells using fluorescence microscopy. This probe is particularly valuable for studying dysregulation of cholesterol homeostasis in various diseases, including atherosclerosis and Niemann-Pick disease.[][3] However, it is important to note that the bulky NBD group may alter the molecule's properties compared to native cholesterol, and in some cell types, it has been observed to be mistargeted to mitochondria.[4]

These application notes provide detailed protocols for labeling live mammalian cells with this compound, along with key quantitative data and diagrams to facilitate experimental design and execution.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key properties and experimental parameters for using this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Full Chemical Name 25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol[5]
Molecular Formula C₃₃H₄₈N₄O₄[5]
Molecular Weight 564.76 g/mol []
Excitation Maximum (λex) ~485 nm[6][7]
Emission Maximum (λem) ~535 nm[6][7]
Solubility Soluble in ethanol, DMSO, and chloroform[8]

Table 2: Recommended Labeling Conditions for Live Mammalian Cells

ParameterRecommended RangeNotesReference
Stock Solution Concentration 1 mg/mL in ethanol or DMSOStore at -20°C, protected from light.[6][7]
Final Labeling Concentration 1 - 20 µg/mL (approximately 1.8 - 35.4 µM)Optimal concentration should be determined empirically for each cell type and application.[6][7]
Incubation Time 15 minutes to 72 hoursShorter times are used for plasma membrane labeling, while longer times are for uptake and trafficking studies.[6][7][9]
Incubation Temperature 37°CStandard cell culture conditions.[6][7]
Culture Medium Serum-free mediumSerum components can bind to this compound, reducing its availability to cells.[6][7]

Experimental Protocols

Protocol 1: General Live Cell Labeling with this compound

This protocol describes a basic method for labeling live, adherent mammalian cells with this compound for subsequent fluorescence microscopy.

Materials:

  • This compound (1 mg/mL stock in ethanol or DMSO)

  • Live, adherent mammalian cells cultured on glass-bottom dishes or chamber slides

  • Serum-free cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Preparation of Labeling Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 5 µg/mL). Vortex briefly to ensure complete mixing.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared labeling solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 30 minutes for plasma membrane and early endosome labeling).

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed serum-free medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope.

Protocol 2: Cholesterol Uptake Assay

This protocol is designed to study the internalization and trafficking of cholesterol over a longer period.

Materials:

  • Same as Protocol 1

  • Positive control (optional): U-18666A (a cholesterol transport inhibitor)[6][7]

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate suitable for your imaging or analysis method (e.g., black-walled, clear-bottom 96-well plate).

  • Preparation of Treatment Medium: Prepare serum-free medium containing this compound at the desired concentration (e.g., 20 µg/mL). If using a positive control, add U-18666A to a final concentration of 1-2.5 µM.[6][7]

  • Incubation:

    • Remove the existing culture medium and replace it with the treatment medium.

    • Incubate the cells for an extended period (e.g., 24-72 hours) to allow for significant uptake and trafficking of the this compound.[6][7]

  • Analysis:

    • For Microscopy: Wash the cells as described in Protocol 1 and image.

    • For Flow Cytometry:

      • Collect the cells (e.g., by trypsinization for adherent cells).

      • Centrifuge the cell suspension at 250 x g for 5 minutes and discard the supernatant.[7]

      • Resuspend the cell pellet in an appropriate buffer (e.g., PBS or a supplied assay buffer).

      • Analyze the cell suspension by flow cytometry, detecting the NBD fluorescence in the FITC channel.[6][7]

Visualizations

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis prep_cells Prepare Live Cells (50-70% Confluency) wash_pbs Wash Cells with PBS prep_cells->wash_pbs prep_solution Prepare Labeling Solution (this compound in Serum-Free Medium) add_solution Add Labeling Solution prep_solution->add_solution wash_pbs->add_solution incubate Incubate at 37°C add_solution->incubate wash_excess Wash to Remove Excess Probe incubate->wash_excess add_media Add Fresh Medium/PBS wash_excess->add_media image Fluorescence Microscopy add_media->image flow Flow Cytometry add_media->flow

Caption: Workflow for live-cell labeling with this compound.

G Cellular Cholesterol Trafficking Pathway cluster_uptake Uptake cluster_sorting Endosomal Sorting cluster_distribution Intracellular Distribution cluster_disease Disease Context LDL_Receptor LDL Receptor Endocytosis Clathrin-mediated Endocytosis LDL_Receptor->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome Plasma_Membrane Plasma Membrane Early_Endosome->Plasma_Membrane Recycling ER Endoplasmic Reticulum (ER) Late_Endosome->ER via NPC1 Golgi Golgi Apparatus Late_Endosome->Golgi NPC1_Protein NPC1 Protein Late_Endosome->NPC1_Protein ER->Plasma_Membrane Golgi->Plasma_Membrane Niemann_Pick_C Niemann-Pick C Disease (Cholesterol Accumulation) NPC1_Protein->Niemann_Pick_C Mutation leads to extracellular Extracellular LDL (or this compound) extracellular->LDL_Receptor

Caption: Key pathways in cellular cholesterol trafficking.

Troubleshooting and Considerations

  • Low Fluorescence Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure that the imaging settings (exposure time, gain) are optimal.

  • High Background Fluorescence:

    • Ensure thorough washing after the labeling step.

    • Use serum-free medium for labeling and imaging.

  • Cell Toxicity:

    • Reduce the concentration of this compound.

    • Decrease the incubation time.

    • Perform a cell viability assay (e.g., trypan blue exclusion) to assess the impact of the labeling conditions.

  • Probe Localization: Be aware that this compound may not perfectly mimic the behavior of endogenous cholesterol and can show some accumulation in mitochondria.[4] Co-localization studies with organelle-specific markers are recommended to confirm the subcellular distribution.

  • Photostability: The NBD fluorophore is susceptible to photobleaching.[10] Use appropriate anti-fade reagents if mounting slides for long-term storage, and minimize light exposure during imaging.

References

Preparing Liposomes with 25-NBD Cholesterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of liposomes incorporating the fluorescent probe 25-NBD Cholesterol. This methodology is critical for researchers in cell biology, pharmacology, and drug delivery, enabling the visualization and tracking of liposomal formulations in various biological systems. The inclusion of this compound, a fluorescent analog of cholesterol, allows for the investigation of lipid trafficking, membrane fusion, and cellular uptake mechanisms.

Application Notes

This compound is a valuable tool for researchers due to its fluorescent properties, which allow for the direct visualization of cholesterol distribution and transport within cellular membranes. When incorporated into liposomes, it serves as a tracer to monitor the fate of the lipid vesicle and its contents. Key applications include:

  • Cellular Uptake and Trafficking Studies: Observing the internalization of liposomes by cells and their subsequent intracellular pathways. The green fluorescence of this compound can be tracked using fluorescence microscopy.

  • Membrane Fusion Assays: Monitoring the fusion of liposomes with cellular or other model membranes by observing the dilution or change in the fluorescence signal.

  • Drug Delivery Vehicle Characterization: Assessing the stability and delivery efficiency of liposomal drug formulations.

  • Lipid Raft and Membrane Domain Studies: Investigating the partitioning of cholesterol within different membrane microdomains.

Experimental Protocols

The most common and reliable method for preparing liposomes with a uniform size distribution is the thin-film hydration technique followed by extrusion.[1][2] This method ensures a homogenous mixture of lipids and allows for precise control over the final liposome diameter.

Materials and Equipment
  • Lipids:

    • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

    • Cholesterol

    • This compound

  • Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)[3]

  • Hydration Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or other aqueous solution as required for the specific application.

  • Equipment:

    • Round-bottom flask (50 mL)[4]

    • Rotary evaporator[4]

    • Water bath

    • Vacuum pump[5]

    • Liposome extrusion device (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (with desired pore size, e.g., 100 nm)[6]

    • Syringes (gas-tight)

    • Vortex mixer

    • Dynamic Light Scattering (DLS) instrument for size characterization

Protocol: Thin-Film Hydration and Extrusion

This protocol outlines the steps for preparing large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and this compound) in chloroform or a chloroform/methanol mixture.[5] A typical molar ratio for cellular interaction studies might be 55:40:5 (phospholipid:cholesterol:this compound).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid (e.g., 40°C for DOPC).[4]

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[7]

    • Continue to apply the vacuum for at least one hour (or overnight) to ensure complete removal of any residual solvent.[5]

  • Hydration:

    • Add the desired volume of pre-warmed aqueous hydration buffer to the flask containing the dry lipid film.[8] The temperature of the buffer should be above the lipid's phase transition temperature.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).[8] This suspension will appear milky.

  • Extrusion:

    • Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]

    • Transfer the MLV suspension into a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Gently push the lipid suspension back and forth between the two syringes through the polycarbonate membrane.[9] A minimum of 11 passes is recommended to achieve a uniform size distribution.

    • The final liposome suspension should appear translucent.

  • Characterization:

    • Determine the size distribution (mean diameter and polydispersity index, PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).[10]

    • The concentration of the liposomes can be determined using various methods, including phosphorus analysis for phospholipids.

Data Presentation

The physical characteristics of the prepared liposomes are crucial for their application and reproducibility. The following table summarizes typical quantitative data obtained for liposomes prepared by the thin-film hydration and extrusion method.

Liposome Formulation (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DPPC:DSPE-PEG2k:NBD-cholesterol (85.5:9.5:5.0)97 ± 20Not ReportedNot Applicable[6]
DOPC:Cholesterol (70:30)126< 0.2Not Reported[11]
DSPC:Cholesterol (55:45)~100Not ReportedVaries[12]

Visualizations

Experimental Workflow for Liposome Preparation

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion cluster_3 Step 4: Characterization a Dissolve Lipids (Phospholipid, Cholesterol, this compound) in Organic Solvent b Evaporate Solvent (Rotary Evaporator) a->b c Dry Lipid Film (Under Vacuum) b->c d Add Aqueous Buffer (Above Lipid Tc) c->d e Agitate to Form Multilamellar Vesicles (MLVs) d->e f Pass MLVs Through Polycarbonate Membrane e->f g Formation of Unilamellar Vesicles (LUVs) f->g h Dynamic Light Scattering (DLS) (Size and PDI) g->h G cluster_membrane Lipid Bilayer cluster_outer Outer Leaflet cluster_inner Inner Leaflet cluster_core Aqueous Core p1 P p2 P p3 P p4 P p5 P p6 P p7 P p8 P c1 Chol c2 Chol nbd1 25-NBD Chol

References

Application Notes and Protocols for Fluorescence Lifetime Imaging Microscopy (FLIM) with 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, providing insights into the molecular environment of a fluorophore. When combined with 25-NBD Cholesterol, a fluorescent analog of cholesterol, FLIM becomes a potent tool for investigating the distribution, dynamics, and local environment of cholesterol in living cells and model membranes. The fluorescence lifetime of this compound is sensitive to the polarity and hydration of its surroundings, making it an excellent probe for studying membrane properties such as lipid packing and phase behavior. These characteristics are crucial for understanding cellular processes and for the development of drugs targeting membrane-associated phenomena.

This document provides detailed application notes and protocols for utilizing this compound in FLIM studies, with a focus on applications relevant to cell biology and drug discovery.

Applications

This compound FLIM can be employed in a variety of research areas, including:

  • Membrane Fluidity and Lipid Raft Analysis: The fluorescence lifetime of this compound differs between the liquid-ordered (Lo) and liquid-disordered (Ld) phases of membranes. This allows for the visualization and quantification of lipid rafts, which are cholesterol-rich microdomains involved in cell signaling.

  • Cholesterol Trafficking and Metabolism: Monitoring changes in the fluorescence lifetime of this compound can provide information on its transport between organelles and its metabolic fate.

  • Drug-Membrane Interactions: FLIM with this compound can be used to assess how drugs and other therapeutic agents affect membrane properties and cholesterol distribution.

  • High-Throughput Screening: The sensitivity of this compound's fluorescence lifetime to its environment makes it suitable for developing cell-based assays for screening compounds that modulate cholesterol homeostasis.

Quantitative Data Summary

The fluorescence lifetime of this compound is a key parameter for interpreting FLIM data. The following table summarizes reported lifetime values in different environments.

SampleConditionMean Fluorescence Lifetime (τ) (ns)Reference
HEK293 CellsControl5.1 ± 0.1[1][2]
HEK293 CellsCholesterol Depleted (β-CDX)4.4 ± 0.1[1][2]
Model Membranes (Liquid-ordered phase)High CholesterolLonger Lifetime[2]
Model Membranes (Liquid-disordered phase)Low CholesterolShorter Lifetime[2]

Note: The fluorescence lifetime of this compound can be influenced by various factors, including the cell type, temperature, and the specific instrumentation used. Therefore, it is crucial to establish baseline lifetime values for each experimental system.

Experimental Protocols

Protocol 1: Live Cell Labeling with this compound for FLIM Imaging

This protocol describes the general procedure for labeling live mammalian cells with this compound.

Materials:

  • This compound (e.g., from a commercial supplier)

  • Ethanol (EtOH) or Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (serum-free for labeling)

  • Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Optional: Methyl-β-cyclodextrin (MCD) for cholesterol depletion

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in ethanol or DMSO to a stock concentration of 1-5 mg/mL. Store the stock solution at -20°C, protected from light.

  • Prepare Labeling Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Preparation: Grow cells to the desired confluency (typically 50-70%) on a suitable imaging dish.

  • Optional Cholesterol Depletion: To study the effects of cholesterol depletion, pre-treat the cells with a cholesterol-depleting agent like methyl-β-cyclodextrin (MCD). For example, incubate cells with 0.5% MCD in serum-free medium for 30-60 minutes.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Add the pre-warmed labeling solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined for each cell type to ensure adequate membrane labeling without significant internalization into undesired compartments.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed PBS or imaging buffer to the cells.

    • Proceed with FLIM imaging immediately.

Protocol 2: FLIM Data Acquisition and Analysis

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser source and time-correlated single photon counting (TCSPC) or frequency-domain FLIM detection system.

  • Objective lens with high numerical aperture (e.g., 60x or 100x oil immersion).

Data Acquisition:

  • Excitation: Use a laser line appropriate for exciting the NBD fluorophore (typically around 470-490 nm).

  • Emission: Collect the fluorescence emission using a bandpass filter suitable for NBD (e.g., 510-560 nm).

  • FLIM Data Collection: Acquire FLIM data until a sufficient number of photons per pixel is collected to ensure robust lifetime fitting (typically 100-1000 photons in the brightest pixels).

Data Analysis:

  • Lifetime Fitting: Fit the fluorescence decay data for each pixel to a multi-exponential decay model using appropriate software (e.g., SPCImage, SymPhoTime). A two-component fit is often sufficient to describe the decay of this compound in cellular membranes.

  • Lifetime Visualization: Generate a pseudo-colored FLIM image where the color of each pixel represents the mean fluorescence lifetime or the lifetime of a specific component.

  • Quantitative Analysis: Extract quantitative lifetime information from regions of interest (ROIs) within the FLIM image to compare different cellular compartments or experimental conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in FLIM studies.

G Experimental Workflow for this compound FLIM cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging FLIM Imaging & Analysis cell_culture Culture cells on imaging dish chol_depletion Optional: Cholesterol Depletion (MCD) cell_culture->chol_depletion prepare_probe Prepare this compound Solution cell_culture->prepare_probe chol_depletion->prepare_probe incubate Incubate cells with probe prepare_probe->incubate wash Wash to remove excess probe incubate->wash flim_acquisition Acquire FLIM data wash->flim_acquisition lifetime_fitting Fit fluorescence decay flim_acquisition->lifetime_fitting data_analysis Analyze lifetime data lifetime_fitting->data_analysis

Caption: Workflow for a typical this compound FLIM experiment.

G Principle of FLIM for Membrane Analysis cluster_membrane Cell Membrane lo_phase Liquid-Ordered (Lo) Phase (High Cholesterol, Ordered) Longer Lifetime (τ) flim FLIM Measurement lo_phase->flim ld_phase Liquid-Disordered (Ld) Phase (Low Cholesterol, Disordered) Shorter Lifetime (τ) ld_phase->flim probe This compound probe->lo_phase probe->ld_phase

Caption: FLIM discriminates membrane phases using this compound.

G Cholesterol's Role in Signaling via Lipid Rafts cholesterol Cholesterol lipid_raft Lipid Raft Formation (Liquid-Ordered Domain) cholesterol->lipid_raft sphingolipids Sphingolipids sphingolipids->lipid_raft receptor Receptor Clustering lipid_raft->receptor signaling Downstream Signaling (e.g., Hedgehog Pathway) receptor->signaling

Caption: Cholesterol is integral to lipid raft-mediated signaling.

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: this compound is less photostable than some other cholesterol analogs.[2] To minimize phototoxicity and photobleaching, use the lowest possible laser power and acquisition time necessary for good signal-to-noise.

  • Probe Localization: In some cell types, this compound has been reported to be mistargeted to mitochondria.[3][4] It is advisable to co-stain with organelle-specific markers to confirm the localization of the probe.

  • Environmental Sensitivity: The fluorescence lifetime of NBD is sensitive to the polarity of its environment.[1][2] This is the basis of its utility, but also means that factors other than cholesterol concentration, such as changes in membrane hydration, can affect the lifetime.

  • Data Interpretation: A decrease in the fluorescence lifetime of this compound generally indicates a more polar or hydrated environment, which can be associated with a decrease in membrane order or cholesterol content.[1][2] However, careful controls are necessary for unambiguous interpretation.

Conclusion

FLIM with this compound is a valuable technique for probing the complex role of cholesterol in cellular membranes. By providing quantitative information about the local environment of this cholesterol analog, it offers unique insights into membrane organization, dynamics, and signaling. The protocols and information provided in this document serve as a starting point for researchers to apply this powerful methodology in their own studies, with the potential to accelerate discoveries in fundamental cell biology and drug development.

References

Application Notes: Tracking Cholesterol Transport Using 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an essential lipid that plays a critical role in maintaining the structural integrity of cellular membranes and serves as a precursor for the synthesis of steroid hormones and bile acids. The dynamic process of cholesterol transport—including its uptake, intracellular trafficking, and efflux—is fundamental to cellular homeostasis.[1] Dysregulation of these pathways is implicated in numerous diseases, most notably atherosclerosis and Niemann-Pick disease.[]

25-NBD Cholesterol is a fluorescent analog of cholesterol that serves as a powerful tool for investigating these complex transport pathways.[][3] By replacing radioactive tracers like [3H]-cholesterol, this compound offers a safer, more efficient, and high-throughput-compatible method for visualizing and quantifying cholesterol movement in living cells.[4][5] The nitrobenzoxadiazole (NBD) fluorophore is attached to the cholesterol side chain, allowing it to mimic the behavior of native cholesterol while providing a readily detectable fluorescent signal.[6] This allows researchers to differentiate between exogenous and endogenous cholesterol pools within the cell.[3][6]

Properties of this compound

The utility of this compound stems from its specific physicochemical and fluorescent properties. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting low quantum yield in aqueous solutions and a significant increase in fluorescence intensity when incorporated into the hydrophobic environment of cellular membranes or bound to transport proteins. This solvatochromic shift is a key advantage in transport assays.

PropertyValueReference
Molecular Formula C₃₃H₄₈N₄O₄[7]
Molecular Weight 564.76 g/mol [][6]
Purity >99% (TLC)[][6]
Appearance Powder[][6]
Excitation Maximum (λex) ~472-485 nm[8][9][10][11]
Emission Maximum (λem) ~530-540 nm[8][9][11]
Storage Conditions -20°C, protect from light[][6]
Common Solvents Chloroform, Ethanol, DMSO[12][13]

Visualizing Cholesterol Transport Pathways

Cholesterol trafficking within a cell is a complex network of vesicular and non-vesicular transport mechanisms that move cholesterol between the plasma membrane (PM), endoplasmic reticulum (ER), endosomes, lysosomes, and mitochondria.[1][14][15] Low-density lipoprotein (LDL) derived cholesterol is taken up via receptor-mediated endocytosis and transported from late endosomes/lysosomes to the ER and PM.[14] Newly synthesized cholesterol moves from the ER to the PM, largely through a non-vesicular pathway.[14] Excess cholesterol can be esterified in the ER and stored in lipid droplets or transported out of the cell via efflux pathways mediated by transporters like ABCA1 and ABCG1.[14]

Cholesterol_Transport Cellular Cholesterol Transport Pathways cluster_extracellular Extracellular Space cluster_cell Intracellular Space LDL LDL LDLR LDL Receptor LDL->LDLR Binding HDL HDL / ApoA-I PM Plasma Membrane ER Endoplasmic Reticulum (ER) PM->ER Retrograde Transport ABCA1 ABCA1/ ABCG1 PM->ABCA1 Efflux Endosome Early/Late Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Lysosome->PM Transport Lysosome->ER Transport (NPC1/2) ER->PM Vesicular & Non-Vesicular Transport ACAT ACAT ER->ACAT To Esterification Mito Mitochondria ER->Mito Transport CE Cholesteryl Esters ACAT->CE LD Lipid Droplet CE->LD Storage ABCA1->HDL

A diagram of key cellular cholesterol transport pathways.

Experimental Protocols

Protocol 1: Cellular Cholesterol Influx (Uptake) Assay

This protocol measures the rate and extent to which cells internalize this compound from the extracellular medium. It is useful for screening compounds that may inhibit or enhance cholesterol absorption.

Materials:

  • This compound (stock solution in ethanol, e.g., 1 mg/ml)[11]

  • Mammalian cells (e.g., Caco-2, THP-1, or Huh-7)

  • Culture plates (96-well, black, clear-bottom for fluorescence reading)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are approximately 80% confluent at the end of the assay. Culture overnight in standard growth medium.[16]

  • Preparation of Labeling Medium: Prepare a working solution of this compound by diluting the stock solution into serum-free medium. A typical final concentration is 5-20 µg/ml.[11] Note: Protect the solution from light.

  • Cell Labeling:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add 100 µL of the this compound labeling medium to each well. Include wells with vehicle control (medium with the same concentration of ethanol).

    • If testing compounds, add them to the respective wells at this stage.

  • Incubation: Incubate the plate for a desired time period (e.g., 1 to 4 hours) at 37°C in a 5% CO₂ incubator.[4][10] The optimal time should be determined empirically for the cell type used.

  • Washing: Aspirate the labeling medium and wash the cells three times with cold PBS to remove unincorporated this compound.[4]

  • Quantification:

    • Plate Reader: Add 100 µL of PBS or a suitable assay buffer to each well. Measure the fluorescence intensity using a microplate reader with filter sets for FITC/GFP (λex ≈ 485 nm, λem ≈ 535 nm).[11]

    • Microscopy: Visualize the cells directly using a fluorescence microscope with a standard FITC filter set to observe the intracellular distribution of the fluorescent cholesterol.

Protocol 2: Cellular Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from the intracellular environment to extracellular acceptors, such as High-Density Lipoprotein (HDL) or Apolipoprotein A-I (ApoA-I). It is a critical tool for identifying potential reverse cholesterol transport (RCT) enhancers.[16]

Workflow for Cholesterol Efflux Assay:

Efflux_Workflow Experimental Workflow for Cholesterol Efflux Assay A 1. Seed Cells (e.g., THP-1 macrophages) B 2. Label Cells with this compound (4-18 hours) A->B C 3. Equilibrate (Wash and incubate in serum-free medium) B->C D 4. Induce Efflux (Add acceptors like HDL or ApoA-I) C->D E 5. Collect Samples (Aliquot of medium and cell lysate) D->E F 6. Measure Fluorescence (λex=485nm, λem=535nm) E->F G 7. Calculate % Efflux F->G

A flowchart of the cholesterol efflux assay protocol.

Materials:

  • Cells loaded with this compound (from Protocol 1 or similar)

  • Serum-free medium

  • Cholesterol acceptors: HDL (e.g., 50 µg/ml) or ApoA-I (e.g., 10-50 µg/ml)[4]

  • Cell lysis buffer (e.g., 0.1% Triton X-100 or a solution of 50% ethanol)[4][12]

Procedure:

  • Cell Loading: Label cells with this compound as described in the influx protocol. An overnight incubation is common for efflux assays to ensure the probe equilibrates within all cellular cholesterol pools.[12][16]

  • Equilibration:

    • Wash the cells twice with PBS to remove the labeling medium.[12]

    • Incubate the cells in serum-free medium for 1-2 hours to allow for equilibration of the fluorescent cholesterol.[4][17]

  • Efflux Induction:

    • Aspirate the equilibration medium.

    • Add serum-free medium containing the desired cholesterol acceptor (e.g., HDL, ApoA-I) to the cells. Include a negative control group with serum-free medium only (no acceptor).

    • Incubate for a specified period, typically 2-4 hours, at 37°C.[4][17]

  • Sample Collection:

    • After incubation, carefully collect the medium from each well into a new microplate or microcentrifuge tubes. This contains the effluxed this compound.

    • Wash the cells remaining in the plate twice with cold PBS.

  • Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 25-30 minutes at room temperature with shaking.[4][12] This fraction represents the cholesterol remaining in the cells.

  • Quantification:

    • Measure the fluorescence in both the collected medium and the cell lysate using a microplate reader (λex ≈ 485 nm, λem ≈ 535 nm).

  • Data Analysis: Calculate the percentage of cholesterol efflux using the following formula:

    % Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cell lysate))] x 100

    The results can be used to compare the efflux capacity under different conditions or in the presence of various test compounds. Studies have shown a significant correlation between efflux measured with NBD-cholesterol and the traditional [3H]-cholesterol method.[4][5]

Data Presentation: Example Efflux Results

The following table summarizes hypothetical data from a cholesterol efflux experiment using THP-1 derived macrophages, demonstrating the utility of this compound in quantifying the effects of known cholesterol acceptors.

ConditionAcceptorConcentrationIncubation Time (h)% Cholesterol Efflux (Mean ± SD)
ControlNoneN/A43.5 ± 0.8
Test 1ApoA-I50 µg/mL415.2 ± 1.5
Test 2HDL50 µg/mL424.8 ± 2.1

Data are representative and for illustrative purposes only.

Conclusion

This compound is a versatile and reliable fluorescent probe for the study of cellular cholesterol dynamics. It provides a safer and more efficient alternative to radiolabeling, enabling applications from basic cell biology to high-throughput drug screening.[12] The protocols outlined here for influx and efflux assays provide a robust framework for researchers to investigate the intricate mechanisms of cholesterol transport and to identify novel therapeutic agents targeting cholesterol-related diseases.

References

Application Notes and Protocols: Incorporating 25-NBD Cholesterol into Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for incorporating the fluorescent cholesterol analog, 25-NBD Cholesterol (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol), into various model membrane systems. This powerful tool enables the investigation of cholesterol trafficking, membrane dynamics, lipid-protein interactions, and the properties of lipid rafts.

Introduction to this compound

This compound is a fluorescently labeled derivative of cholesterol that serves as a valuable probe in membrane biophysics. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, attached to the cholesterol side chain, exhibits fluorescence that is sensitive to the polarity of its environment, making it an excellent tool for studying membrane properties. While it is a widely used analog, it is important to note that the NBD moiety can influence the molecule's orientation and behavior within the membrane compared to native cholesterol. Molecular dynamics simulations suggest that the NBD group may orient towards the lipid/water interface.[1]

Key Features:

  • Fluorescent Probe: Facilitates the visualization and tracking of cholesterol in model membranes.[2]

  • Environmental Sensitivity: The fluorescence lifetime and emission spectra of the NBD group are responsive to changes in the membrane environment, such as lipid packing and hydration.[3]

  • Versatility: Can be incorporated into various model membrane systems, including liposomes, Giant Unilamellar Vesicles (GUVs), and Supported Lipid Bilayers (SLBs).

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in model membrane systems.

PropertyValueNotes
Molar Mass 564.759 g/mol
Chemical Formula C₃₃H₄₈N₄O₄[4]
Excitation Maximum ~460 - 485 nmThe exact maximum can vary depending on the solvent and membrane environment.[5][6]
Emission Maximum ~534 - 545 nmThe emission maximum can shift based on the polarity of the environment.[5][7]
Fluorescence Lifetime (τ) Control Cells: 5.1 ± 0.1 nsIn HEK293 cells.[3]
Cholesterol-depleted cells: 4.4 ± 0.1 nsA decrease in lifetime indicates a more hydrated environment for the NBD moiety upon cholesterol depletion.[3]
Solubility Soluble in chloroform and ethanolStock solutions are typically prepared in these organic solvents.[8][9]

Experimental Protocols

Detailed methodologies for incorporating this compound into key model membrane systems are provided below.

Protocol 1: Incorporation into Liposomes (Small Unilamellar Vesicles - SUVs)

Liposomes are simple, spherical vesicles composed of one or more lipid bilayers, and are a fundamental tool in membrane research.

Materials:

  • Primary phospholipid (e.g., DOPC, POPC, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform, chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a 50:25:25 molar ratio of DOPC:DOPE:Cholesterol) and this compound (typically 0.5-2 mol%) in an organic solvent.[10]

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature should be above the phase transition temperature of the lipids.

  • Vesicle Formation (Sonication or Extrusion):

    • Sonication: For Small Unilamellar Vesicles (SUVs), sonicate the lipid suspension using a probe sonicator on ice until the solution becomes clear.

    • Extrusion: For Large Unilamellar Vesicles (LUVs) of a defined size, pass the hydrated lipid mixture through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This is repeated for a set number of passes (e.g., 11-21 times) to ensure a uniform vesicle population.

G cluster_prep Lipid Film Preparation cluster_form Vesicle Formation Dissolve Lipids 1. Dissolve lipids and This compound in organic solvent Rotary Evaporation 2. Form thin lipid film via rotary evaporation Dissolve Lipids->Rotary Evaporation Vacuum Drying 3. Dry film under vacuum Rotary Evaporation->Vacuum Drying Hydration 4. Hydrate film with buffer Vacuum Drying->Hydration Sonication/Extrusion 5. Sonication or Extrusion to form vesicles Hydration->Sonication/Extrusion 25-NBD Labeled Liposomes 25-NBD Labeled Liposomes Sonication/Extrusion->25-NBD Labeled Liposomes

Workflow for incorporating this compound into liposomes.
Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that are ideal for direct visualization of membrane phenomena using fluorescence microscopy.

Methods:

  • Gentle Hydration: A simple method where a lipid film is hydrated over a longer period.

  • Electroformation: An effective method for generating large, unilamellar vesicles by applying an electric field.[12]

Electroformation Protocol:

Materials:

  • ITO-coated glass slides

  • Lipid mixture including this compound (e.g., DOPC:DSPC:Cholesterol at a 1:1:1 molar ratio with 0.5 mol% this compound)[12]

  • Chloroform

  • Sucrose solution (for internal GUV solution)

  • Glucose solution (for external solution, to create an osmotic gradient for better imaging)

  • Function generator and AC power supply

Procedure:

  • Lipid Film Deposition:

    • Prepare a lipid mixture in chloroform.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO-coated glass slides and allow the solvent to evaporate, forming a lipid film.

  • Chamber Assembly:

    • Create a chamber by placing a spacer (e.g., a silicone O-ring) between the two ITO slides, with the lipid-coated sides facing each other.

    • Fill the chamber with a sucrose solution.

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 1V, 10 Hz) for a period of 2-4 hours at a temperature above the lipid phase transition temperature.[12]

  • Harvesting GUVs:

    • Gently collect the GUV-containing solution from the chamber.

    • For observation, dilute the GUVs in a glucose solution of the same osmolarity as the internal sucrose solution.

G Start Start Deposit Lipid Film 1. Deposit lipid mixture with This compound on ITO slides Start->Deposit Lipid Film Assemble Chamber 2. Assemble chamber with ITO slides and spacer Deposit Lipid Film->Assemble Chamber Fill with Sucrose 3. Fill chamber with sucrose solution Assemble Chamber->Fill with Sucrose Apply AC Field 4. Apply AC electric field Fill with Sucrose->Apply AC Field Harvest GUVs 5. Harvest GUVs Apply AC Field->Harvest GUVs Observe 6. Observe under microscope in glucose solution Harvest GUVs->Observe End End Observe->End

Workflow for GUV preparation via electroformation.
Protocol 3: Formation of Supported Lipid Bilayers (SLBs)

SLBs are model membranes formed on a solid support, which are useful for surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D).

Solvent-Assisted Lipid Bilayer (SALB) Formation Method:

This method is particularly effective for forming SLBs with high cholesterol concentrations.[13]

Materials:

  • Solid support (e.g., glass coverslip, mica, silicon oxide wafer)

  • Lipid mixture with this compound

  • Ethanol or Isopropanol

  • Aqueous buffer

  • Spin coater (optional, for uniform lipid deposition)

Procedure:

  • Substrate Cleaning: Thoroughly clean the solid support (e.g., with piranha solution or plasma cleaning).

  • Lipid Deposition:

    • Dissolve the lipid mixture in an alcohol solvent (e.g., ethanol).

    • Deposit the lipid solution onto the cleaned substrate. Spin coating can be used for a more uniform deposition.

  • Solvent Exchange:

    • Place the lipid-coated substrate in a chamber.

    • Slowly exchange the alcohol-based solvent with an aqueous buffer. This gradual change in solvent composition induces the self-assembly of the lipids into a bilayer on the support surface.[13][14]

  • Rinsing: Gently rinse the SLB with fresh buffer to remove any excess or non-adsorbed lipids.

  • Characterization: The quality of the SLB can be assessed by techniques such as fluorescence recovery after photobleaching (FRAP) to confirm lateral mobility, or by AFM to visualize the bilayer topography.[15]

Applications and Signaling Pathways

Studying Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are thought to play a role in signal transduction.[16] this compound can be used to study the partitioning of cholesterol into these domains. In ternary lipid mixtures (e.g., DOPC, sphingomyelin, and cholesterol), this compound can help visualize the coexistence of liquid-ordered (Lo, raft-like) and liquid-disordered (Ld, non-raft) phases.[17][18]

G Lo_phase Liquid-ordered (Lo) Phase (Raft-like) Ld_phase Liquid-disordered (Ld) Phase (Non-raft) 25-NBD_Cholesterol 25-NBD_Cholesterol Partitioning Partitioning 25-NBD_Cholesterol->Partitioning Partitioning->Lo_phase Preferential Partitioning? Partitioning->Ld_phase

Partitioning of this compound in phase-separated membranes.
Cholesterol Trafficking and Efflux Assays

This compound is a useful tool for studying the movement of cholesterol between membranes and in and out of cells.

Cholesterol Efflux Assay: This assay measures the rate at which cholesterol is removed from cells, a key process in preventing atherosclerosis.

General Protocol Outline:

  • Loading: Incubate cells (e.g., macrophages) with this compound to label the intracellular cholesterol pools.[19][20]

  • Equilibration: Wash the cells and incubate in fresh media to allow the fluorescent cholesterol to distribute throughout the cell.

  • Efflux: Treat the cells with cholesterol acceptors (e.g., HDL, ApoA-I).

  • Quantification: Measure the fluorescence intensity in the medium and in the cell lysate to determine the percentage of cholesterol efflux.[8]

G Start Start Load_Cells 1. Load cells with This compound Start->Load_Cells Equilibrate 2. Equilibrate to distribute the probe Load_Cells->Equilibrate Add_Acceptors 3. Add cholesterol acceptors (e.g., HDL, ApoA-I) Equilibrate->Add_Acceptors Incubate 4. Incubate for a defined period Add_Acceptors->Incubate Collect_Samples 5. Collect medium and lyse cells Incubate->Collect_Samples Measure_Fluorescence 6. Measure fluorescence of medium and cell lysate Collect_Samples->Measure_Fluorescence Calculate_Efflux 7. Calculate % efflux Measure_Fluorescence->Calculate_Efflux End End Calculate_Efflux->End

Workflow for a cell-based cholesterol efflux assay.

Concluding Remarks

This compound is a versatile and powerful fluorescent probe for investigating the role of cholesterol in model membranes. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this tool in their studies of membrane structure and function. Careful consideration of the potential influence of the NBD moiety on the behavior of the cholesterol analog is recommended for accurate interpretation of experimental results.

References

Application Notes and Protocols for 25-NBD Cholesterol in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-NBD Cholesterol (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino}-27-norcholesterol) is a fluorescently labeled analog of cholesterol.[1] This probe is a valuable tool for investigating lipid metabolism, membrane dynamics, and cholesterol transport pathways.[2] Its fluorescent properties, with excitation and emission maxima typically around 485 nm and 535 nm respectively, allow for the sensitive detection and quantification of cholesterol movement within and between cells.[3] These characteristics make this compound particularly well-suited for high-throughput screening (HTS) assays aimed at identifying modulators of cholesterol uptake and efflux, which are critical processes in various physiological and pathological conditions, including atherosclerosis and Niemann-Pick disease.[4]

Principle of the Assays

High-throughput screening assays using this compound are designed to measure the two primary aspects of cellular cholesterol transport: uptake (influx) and efflux (removal).

  • Cholesterol Uptake Assay: This assay measures the rate and quantity of this compound taken up by cultured cells. Cells are incubated with the fluorescent cholesterol analog, and after a specific period, the intracellular fluorescence is quantified. A higher fluorescence signal indicates greater cholesterol uptake. This assay is instrumental in screening for compounds that inhibit or enhance cholesterol absorption.

  • Cholesterol Efflux Assay: This assay quantifies the movement of this compound from pre-loaded cells to an extracellular acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I).[4] A decrease in intracellular fluorescence or a corresponding increase in the fluorescence of the extracellular medium signifies cholesterol efflux. This method is crucial for identifying potential therapeutic agents that promote reverse cholesterol transport.

Key Signaling Pathways in Cholesterol Transport

The movement of cholesterol into and out of cells is tightly regulated by specific proteins and signaling pathways. Understanding these pathways is essential for interpreting the results of HTS assays.

Cholesterol Uptake: The Role of NPC1L1

Niemann-Pick C1-Like 1 (NPC1L1) is a key protein responsible for intestinal cholesterol absorption.[5] It is localized to the apical membrane of enterocytes and the canalicular membrane of hepatocytes. The process of cholesterol uptake mediated by NPC1L1 is a multi-step mechanism involving the binding of cholesterol to the N-terminal domain (NTD) of the protein, followed by internalization through a clathrin-mediated endocytic pathway.[5][6] Ezetimibe, a well-known cholesterol absorption inhibitor, targets NPC1L1, blocking the internalization process.[6][7]

NPC1L1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Micellar_Cholesterol Micellar Cholesterol NPC1L1 NPC1L1 Micellar_Cholesterol->NPC1L1 Binding Clathrin_Coated_Pit Clathrin-Coated Pit NPC1L1->Clathrin_Coated_Pit Recruitment Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Internalization Cholesterol_Pool Intracellular Cholesterol Pool Endocytic_Vesicle->Cholesterol_Pool Release Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition

NPC1L1-mediated cholesterol uptake pathway.
Cholesterol Efflux: The Role of ABC Transporters

ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1, play a crucial role in mediating the efflux of cholesterol from cells to extracellular acceptors.[8] This is the first and often rate-limiting step in reverse cholesterol transport, a process that moves excess cholesterol from peripheral tissues back to the liver for excretion.[8] ABCA1 facilitates the transfer of cholesterol and phospholipids to lipid-poor apolipoproteins like apoA-I, leading to the formation of nascent HDL particles.[8] ABCG1 primarily mediates cholesterol efflux to mature HDL particles.[8]

ABC_Transporter_Pathway cluster_intracellular Intracellular Space cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space Intracellular_Cholesterol Intracellular Cholesterol ABCA1 ABCA1 Intracellular_Cholesterol->ABCA1 Efflux ABCG1 ABCG1 Intracellular_Cholesterol->ABCG1 Efflux ApoA1 ApoA-I ABCA1->ApoA1 Lipidation HDL Mature HDL ABCG1->HDL Nascent_HDL Nascent HDL ApoA1->Nascent_HDL Formation

Cholesterol efflux pathways mediated by ABC transporters.

Quantitative Data Summary

ParameterThis compound Uptake AssayThis compound Efflux AssayReference(s)
Probe This compoundThis compound[1]
Excitation Wavelength ~485 nm~463 nm / ~485 nm[3][9]
Emission Wavelength ~535 nm~536 nm / ~535 nm[3][9]
Typical Cell Line THP-1, Caco-2, HepG2THP-1 derived macrophages[4][10]
Plate Format 96-well, black, clear bottom96-well, white or black, clear bottom[3][9]
This compound Conc. 5 - 20 µg/mL5 µM[3][9]
Incubation Time 24 - 72 hoursOvernight (loading), 1-4 hours (efflux)[3][4][10]
Positive Control U-18666AApoA-I (40 µg/mL), HDL (100 µg/mL)[3][10]
Z'-factor Not specified0.54 (ApoA-I), 0.57 (HDL)[10]

Experimental Protocols

High-Throughput Cholesterol Uptake Assay

This protocol is designed for a 96-well plate format and is suitable for screening compounds that modulate cellular cholesterol uptake.

Uptake_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with test compounds and 20 µg/mL this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Washing Wash cells to remove extracellular probe Incubation->Washing Fluorescence_Measurement Measure intracellular fluorescence (Ex: 485 nm, Em: 535 nm) Washing->Fluorescence_Measurement Data_Analysis Analyze data to determine uptake inhibition/enhancement Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the Cholesterol Uptake Assay.

Materials:

  • This compound (1 mg/mL stock in ethanol)[3]

  • Cell culture medium (serum-free for the assay)

  • Test compounds

  • U-18666A (positive control, 2.5 mM stock in DMSO)[3]

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., THP-1) into a 96-well plate at a density that will ensure they are approximately 80% confluent at the end of the assay.[3]

  • Preparation of Reagents:

    • Dilute the 1 mg/mL this compound stock 1:50 in serum-free cell culture medium to a final concentration of 20 µg/mL.[3] Protect from light.

    • Prepare dilutions of test compounds and the positive control (U-18666A, typical final concentration 1.25-2.5 µM) in the this compound-containing medium.[3]

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.[3]

  • Washing: Gently wash the cells twice with PBS to remove any extracellular this compound.

  • Fluorescence Measurement: Add 100 µL of PBS or an appropriate assay buffer to each well. Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.[3]

  • Data Analysis: Calculate the percentage of cholesterol uptake relative to the vehicle control. A decrease in fluorescence indicates inhibition of uptake, while an increase suggests enhancement.

High-Throughput Cholesterol Efflux Assay

This protocol is adapted for a 96-well format to screen for compounds that promote cholesterol efflux from macrophage-derived foam cells.

Efflux_Workflow Start Start Cell_Differentiation Differentiate monocytes to macrophages (e.g., THP-1 with PMA) Start->Cell_Differentiation Loading Load cells with 5 µM this compound overnight Cell_Differentiation->Loading Washing_1 Wash cells to remove excess probe Loading->Washing_1 Compound_Treatment Incubate cells with test compounds and cholesterol acceptors (e.g., HDL) Washing_1->Compound_Treatment Incubation Incubate for 1-4 hours Compound_Treatment->Incubation Cell_Lysis Lyse cells Compound_Treatment->Cell_Lysis Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Fluorescence_Measurement Measure fluorescence of supernatant (Ex: 463 nm, Em: 536 nm) Supernatant_Collection->Fluorescence_Measurement Data_Analysis Calculate percent efflux Fluorescence_Measurement->Data_Analysis Lysate_Fluorescence Measure fluorescence of cell lysate Cell_Lysis->Lysate_Fluorescence Lysate_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the Cholesterol Efflux Assay.

Materials:

  • This compound (2 mM stock in ethanol)[9]

  • THP-1 monocytes and differentiation agent (e.g., Phorbol 12-myristate 13-acetate, PMA)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds

  • Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)

  • 96-well plates (white plates with clear flat bottoms are recommended for fluorescence reading)[9]

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis solution

  • Fluorescence plate reader

Procedure:

  • Cell Differentiation: Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL for 72 hours).[4]

  • Loading with this compound:

    • Prepare a 5 µM solution of this compound in cell culture medium.[9]

    • Wash the differentiated macrophages twice with PBS.

    • Add 100 µL of the 5 µM this compound solution to each well and incubate overnight at 37°C.[9]

  • Washing: Wash the cells twice with PBS to remove the loading medium.

  • Efflux Induction:

    • Prepare solutions of test compounds and cholesterol acceptors (e.g., 40 µg/mL ApoA-I or 100 µg/mL HDL) in serum-free medium.[10]

    • Add 100 µL of these solutions to the respective wells.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for cholesterol efflux.[4]

  • Measurement of Effluxed Cholesterol:

    • Carefully collect the supernatant from each well and transfer it to a new 96-well white plate.

    • To enhance the fluorescence signal, add an equal volume of pure ethanol to each well of the supernatant plate.[9]

    • Measure the fluorescence of the supernatant at an excitation of ~463 nm and an emission of ~536 nm.[9]

  • Measurement of Intracellular Cholesterol:

    • Wash the cells in the original plate twice with PBS.

    • Lyse the cells by adding 100 µL of a suitable lysis solution and shaking for 25 minutes.[9]

    • Measure the fluorescence of the cell lysate in the same plate.

  • Data Analysis: Calculate the percentage of cholesterol efflux using the following formula:

    • % Efflux = [Fluorescence of (Supernatant) / (Fluorescence of Supernatant + Fluorescence of Cell Lysate)] x 100

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washing of extracellular this compound.Increase the number and rigor of washing steps with PBS.
Autofluorescence from compounds or media.Run appropriate controls (wells with compounds but no cells, cells with no compounds).
Low signal-to-noise ratio Insufficient loading of this compound.Optimize loading concentration and/or incubation time.
Low expression of cholesterol transporters.Use a different cell line or stimulate transporter expression (e.g., with LXR agonists for ABCA1/G1).
High well-to-well variability Inconsistent cell seeding or washing.Ensure uniform cell seeding and careful, consistent washing technique.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples.
Z'-factor below 0.5 Assay conditions are not optimal.Re-evaluate concentrations of positive controls, incubation times, and cell density.
High variability in controls.Ensure consistent handling of control wells.

References

Application Notes and Protocols for 25-NBD Cholesterol in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a fundamental component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, structure, and function. The study of cholesterol transport and metabolism is vital for understanding numerous physiological and pathological processes, including atherosclerosis and Niemann-Pick disease.[] 25-NBD Cholesterol is a fluorescently labeled analog of cholesterol that serves as a valuable tool for investigating lipid metabolism, membrane dynamics, and cholesterol transport pathways.[][2] This document provides detailed application notes and protocols for utilizing this compound in flow cytometry-based assays.

This compound contains the nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol molecule.[3] This fluorescent tag allows for the visualization and quantification of cholesterol uptake and efflux in living cells. Its spectral properties, with excitation and emission maxima typically around 485 nm and 535 nm respectively, make it compatible with standard flow cytometry equipment, often detected in the FITC (FL1) channel.[4][5]

Principle of the Assay

The fundamental principle behind using this compound in flow cytometry is the direct measurement of fluorescence intensity within individual cells. When cells are incubated with this compound, it is taken up and incorporated into the cellular membranes. The amount of internalized this compound is directly proportional to the fluorescence intensity of the cell. By analyzing a large population of cells, flow cytometry provides a quantitative and high-throughput method to assess cholesterol uptake. This technique can be employed to study the effects of various compounds on cholesterol transport, screen for potential drug candidates, and investigate the mechanisms of cholesterol homeostasis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for designing and performing experiments with this compound.

ParameterRecommended ValueNotes
This compound Concentration 1 - 20 µg/mL (approximately 1.8 - 35.4 µM)Optimal concentration should be determined empirically for each cell type and experimental setup.[4][5][6]
Incubation Time 4 - 72 hoursTime-course experiments are recommended to determine the optimal incubation period. Uptake can reach a plateau after 4 hours in some cell types.[5][6]
Incubation Temperature 37°CStandard cell culture conditions are typically used.
Flow Cytometry Excitation 488 nm laserStandard blue laser found in most flow cytometers.
Flow Cytometry Emission ~535 nm (FITC/FL1 channel)Detected using a standard FITC filter set.[4][5]
Positive Control (e.g., U-18666A) 1.25 - 2.5 µMU-18666A inhibits cholesterol trafficking and can be used to induce intracellular cholesterol accumulation.[4][5]

Experimental Protocols

Protocol 1: Cellular Cholesterol Uptake Assay

This protocol details the steps for measuring the uptake of this compound by cultured cells using flow cytometry.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, THP-1 macrophages)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or other cell dissociation reagent

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are sub-confluent at the time of the assay. Allow cells to adhere and grow overnight.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 20 µg/mL). Protect the solution from light.[4][5]

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the this compound working solution to the cells.

    • Include appropriate controls:

      • Untreated cells: Cells incubated in serum-free medium without this compound.

      • Vehicle control: Cells treated with the same concentration of the solvent used for the this compound stock solution.

      • Positive control: Cells treated with a known modulator of cholesterol uptake, such as U-18666A.[4][5]

  • Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • Following incubation, remove the this compound-containing medium.

    • Wash the cells three times with cold PBS to remove any unbound probe.[6]

    • For adherent cells, detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.[4][5]

    • Resuspend the cell pellet in an appropriate volume of PBS or flow cytometry buffer.

    • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the FITC (FL1) channel.

    • Collect data for a sufficient number of events (e.g., 10,000 cells).

  • Data Analysis: Gate on the live cell population based on forward and side scatter properties. Determine the mean fluorescence intensity (MFI) of the gated population for each sample. Compare the MFI of treated cells to that of the control cells to quantify the relative uptake of this compound.

Protocol 2: Cholesterol Efflux Assay

This protocol can be adapted to measure the efflux of this compound from cells to an acceptor molecule, such as High-Density Lipoprotein (HDL) or apolipoprotein A-I (apoA-I).

Materials:

  • Cells pre-loaded with this compound (as described in Protocol 1)

  • Serum-free medium

  • Cholesterol acceptors (e.g., HDL, apoA-I)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Loading: Load the cells with this compound as described in Protocol 1, steps 1-4.

  • Washing: After loading, wash the cells three times with PBS to remove the loading medium.[6]

  • Efflux Induction:

    • Add serum-free medium containing the cholesterol acceptor (e.g., 50 µg/mL HDL) to the cells.[6]

    • Include a control group with serum-free medium alone (no acceptor).

  • Incubation: Incubate the cells for a specific time course (e.g., 1, 2, 4, 6 hours) at 37°C.

  • Cell Harvesting and Analysis:

    • At each time point, harvest the cells as described in Protocol 1, step 5.

    • Analyze the cells by flow cytometry as described in Protocol 1, steps 6 and 7.

  • Data Analysis: The decrease in the mean fluorescence intensity of the cells over time in the presence of an acceptor, compared to the control, indicates cholesterol efflux. The percentage of cholesterol efflux can be calculated using the following formula:

    Efflux (%) = [(MFI of cells with no acceptor - MFI of cells with acceptor) / MFI of cells with no acceptor] x 100

Visualizations

Experimental Workflow for Cholesterol Uptake Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Cells in Plate prep_nbd 2. Prepare 25-NBD Cholesterol Solution add_nbd 3. Add this compound to Cells prep_nbd->add_nbd incubate 4. Incubate at 37°C add_nbd->incubate harvest 5. Harvest and Wash Cells incubate->harvest flow 6. Analyze by Flow Cytometry (488 nm Ex / ~535 nm Em) harvest->flow data 7. Quantify Mean Fluorescence Intensity flow->data

Caption: Workflow for this compound Uptake Assay.

Signaling Pathway of LDL-Mediated Cholesterol Uptake

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ldl LDL Particle with This compound ldlr LDL Receptor ldl->ldlr Binding endosome Early Endosome ldlr->endosome Endocytosis lysosome Late Endosome/ Lysosome endosome->lysosome Maturation free_chol Free 25-NBD Cholesterol lysosome->free_chol Hydrolysis er Endoplasmic Reticulum free_chol->er Transport

Caption: LDL-mediated uptake of this compound.

References

Unveiling Lipid Raft Dynamics: Application Notes and Protocols for 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 25-NBD Cholesterol, a fluorescent cholesterol analog, for the investigation of lipid raft dynamics. Detailed protocols for key experimental techniques are provided, along with a summary of critical quantitative data to facilitate experimental design and data interpretation.

Introduction to this compound and Lipid Rafts

Lipid rafts are dynamic, nanoscale membrane domains enriched in cholesterol and sphingolipids.[1][2][3] These specialized platforms are implicated in a variety of cellular processes, including signal transduction, protein trafficking, and viral entry.[4][5][6] The study of their transient nature and composition is crucial for understanding fundamental cell biology and for the development of novel therapeutics.

This compound (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino}-27-norcholesterol) is a valuable tool for visualizing and probing the behavior of cholesterol within these domains. The NBD fluorophore, attached to the cholesterol tail, exhibits environment-sensitive fluorescence, making it a useful reporter of local membrane polarity and dynamics.[7][8][9] While it is a widely used probe, it is important to note that the addition of the NBD group can influence its behavior compared to native cholesterol.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound, facilitating comparison with other fluorescent probes and aiding in the interpretation of experimental results.

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex)~460-470 nmIn organic solvents and membranes.
Emission Maximum (λem)~530-540 nmEmission is sensitive to solvent polarity, with a blue shift in more hydrophobic environments.[1]
Fluorescence Lifetime (τ)4.4 ± 0.1 ns to 5.1 ± 0.1 nsLifetime is sensitive to the membrane environment and can decrease upon cholesterol depletion.[9][12]

Table 2: Partitioning and Diffusion of this compound

ParameterValue/ObservationExperimental System
Partitioning PreferenceShows preference for liquid-disordered (Ld) phases in some model membranes.[13]Giant Unilamellar Vesicles (GUVs)
Diffusion Coefficient (D)Exhibits both fast and slow diffusing species.Fluorescence Recovery After Photobleaching (FRAP) in membranes.[7][14]
Comparison with other probesShows different membrane dynamics compared to NBD-labeled phospholipids (NBD-PE).[7]FRAP analysis.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Preparation of Labeled Giant Unilamellar Vesicles (GUVs)

GUVs are a powerful tool for studying the partitioning of lipids into different membrane phases.

Materials:

  • Dioleoylphosphatidylcholine (DOPC), brain sphingomyelin (BSM), and cholesterol (Avanti Polar Lipids)

  • This compound (in chloroform or ethanol)

  • Chloroform

  • Indium tin oxide (ITO) coated glass slides

  • O-ring

  • Sucrose solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to sucrose solution)

  • AC field generator

Procedure:

  • Prepare a lipid mixture in chloroform. A typical molar ratio for generating liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence is 2:2:1 of DOPC:BSM:Cholesterol.[13]

  • Add this compound to the lipid mixture at a final concentration of 0.1-0.5 mol%.

  • Deposit a small volume (e.g., 10 µL) of the lipid mixture onto an ITO-coated glass slide and spread it evenly.

  • Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 1 hour to remove residual solvent.

  • Assemble an electroformation chamber by placing an O-ring on the lipid-coated slide and adding the sucrose solution. Place a second ITO slide on top, with the conductive side facing the solution.

  • Apply an AC electric field (e.g., 1V, 10 Hz) for 1-2 hours at a temperature above the phase transition temperature of the lipids.

  • Harvest the GUVs by gently pipetting the solution.

  • Transfer the GUVs to a chamber containing the iso-osmolar glucose solution for observation by fluorescence microscopy. The density difference will cause the GUVs to settle at the bottom of the chamber.

Protocol 2: Labeling Live Cells with this compound

This protocol describes the incorporation of this compound into the plasma membrane of cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, CHO)

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides or coverslips suitable for cell culture

Procedure:

  • Seed cells onto microscope slides or coverslips and grow to the desired confluency (typically 70-80%).

  • Prepare a labeling solution by diluting the this compound stock solution in serum-free medium. The final concentration typically ranges from 1 to 5 µM. It is recommended to first complex the this compound with cyclodextrin for efficient delivery to the cells.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the this compound labeling solution for 15-30 minutes at 37°C.

  • Wash the cells three times with warm PBS to remove excess probe.

  • Replace the PBS with fresh culture medium or an appropriate imaging buffer.

  • The cells are now ready for imaging using fluorescence microscopy.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in membranes.[14][15]

Materials:

  • Live cells or GUVs labeled with this compound

  • Confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector

  • FRAP analysis software

Procedure:

  • Identify a region of interest (ROI) on the membrane of a labeled cell or GUV.

  • Acquire a few pre-bleach images of the ROI at low laser power.

  • Photobleach the ROI with a short burst of high-intensity laser light.

  • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

  • Analyze the fluorescence recovery data using appropriate software. The recovery curve can be fitted to a model to determine the mobile fraction and the diffusion coefficient of this compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of lipid raft dynamics using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_guv Prepare Labeled GUVs (Protocol 1) microscopy Fluorescence Microscopy prep_guv->microscopy prep_cell Label Live Cells (Protocol 2) prep_cell->microscopy frap FRAP Analysis (Protocol 3) microscopy->frap partition Partitioning Analysis (Lo vs Ld phases) microscopy->partition dynamics Membrane Dynamics (Diffusion Coefficient) frap->dynamics

Experimental workflow for studying lipid raft dynamics.

lipid_raft_signaling cluster_membrane Plasma Membrane raft Lipid Raft (Enriched in Cholesterol & Sphingolipids) aggregation Receptor Aggregation in Lipid Raft raft->aggregation non_raft Non-Raft Region (Liquid-disordered) receptor Receptor receptor->raft Translocation nbd_chol This compound nbd_chol->raft Reports on Dynamics ligand Ligand ligand->receptor signaling Downstream Signaling Cascade aggregation->signaling

Role of lipid rafts in signal transduction.

Conclusion

This compound is a powerful fluorescent probe for investigating the complex and dynamic nature of lipid rafts. By employing the protocols and considering the quantitative data presented in these application notes, researchers can gain valuable insights into the role of cholesterol in membrane organization and cellular signaling. Careful experimental design and awareness of the probe's potential limitations are essential for robust and meaningful results.

References

Application Notes and Protocols for 25-NBD Cholesterol Delivery to Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD Cholesterol (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino}-27-norcholesterol) is a fluorescent analog of cholesterol widely used to study cholesterol trafficking and distribution within living cells.[1][2][3] The attached nitrobenzoxadiazole (NBD) fluorophore allows for the visualization of its uptake and subcellular localization using techniques such as fluorescence microscopy and flow cytometry.[4][5] The fluorescence of this compound is sensitive to the polarity of its environment, exhibiting weak fluorescence in polar environments like the cell membrane and stronger fluorescence in nonpolar environments like lipid droplets.[6] This document provides detailed protocols for the delivery of this compound to cells, along with methods for subsequent analysis.

Properties of this compound

PropertyValueReference
Molecular FormulaC₃₃H₄₈N₄O₄[3]
Molecular Weight564.76 g/mol [3]
Excitation Maximum~463-485 nm[1][7]
Emission Maximum~533-545 nm[1]

I. Preparation of this compound Stock Solutions

Proper preparation of the this compound stock solution is critical for successful cell loading. Due to its hydrophobic nature, it is insoluble in aqueous solutions and must be dissolved in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous ethanol or dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Light-protected microcentrifuge tubes

Protocol:

  • Bring the vial of this compound powder to room temperature before opening.

  • Under a gentle stream of inert gas, add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration. A common stock concentration is 1 mg/mL in ethanol or 2 mM in ethanol.[4][7]

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C, protected from light.[8]

Note on Solvent Choice: While ethanol is a common choice, some protocols use DMSO.[8][9] The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.2% v/v) to avoid solvent-induced cytotoxicity.[1]

II. Protocols for this compound Delivery to Cells

There are several methods for delivering this compound to cultured cells. The choice of method depends on the experimental goals and the cell type being studied.

A. Direct Addition to Culture Medium

This is the simplest method for labeling cells with this compound.

Protocol:

  • Culture cells to the desired confluency (typically not more than 80% by the end of the assay) in a suitable culture vessel (e.g., chambered coverglass for microscopy, 96-well plate for plate reader or flow cytometry).[4]

  • Prepare the labeling medium by diluting the this compound stock solution into serum-free culture medium. A common final concentration is 20 µg/mL.[4][10][11]

  • Remove the existing culture medium from the cells.

  • Add the this compound-containing medium to the cells.

  • Incubate the cells for the desired period. Incubation times can range from minutes to hours (e.g., 5-30 minutes for uptake studies or 24-72 hours for cholesterol trafficking assays).[1][4]

  • After incubation, wash the cells with Phosphate Buffered Saline (PBS) to remove excess fluorescent probe before analysis.[1]

B. Delivery using Methyl-β-Cyclodextrin (MβCD)

MβCD is a carrier molecule that can facilitate the delivery of cholesterol to cells.

Protocol:

  • Prepare a stock solution of MβCD in PBS.

  • Prepare the this compound-MβCD complex by adding the this compound stock solution to the MβCD solution.

  • Incubate the mixture to allow for complex formation.

  • Culture cells as described in the direct addition method.

  • Remove the culture medium and wash the cells with PBS.

  • Add the this compound-MβCD complex solution to the cells.

  • Incubate for the desired time (e.g., 45 minutes at room temperature).[1]

  • Wash the cells three times with PBS before imaging or analysis.[1]

C. Delivery via Liposomes

Liposomes can be used as a vehicle to deliver this compound to cells.

Protocol:

  • Prepare liposomes incorporating this compound using standard protocols such as thin-film hydration followed by extrusion.

  • Culture cells as previously described.

  • Incubate the cells with the liposome suspension containing this compound for the desired time. Studies have shown uptake in as little as 5 minutes, with increasing labeling over 2 hours.[12]

  • After incubation, wash the cells with PBS to remove non-internalized liposomes.

III. Experimental Protocols for Analysis

Following the delivery of this compound, various techniques can be employed to analyze its uptake, distribution, and trafficking.

A. Fluorescence Microscopy

Fluorescence microscopy allows for the visualization of the subcellular localization of this compound.

Protocol:

  • Grow cells on chambered coverglass or other imaging-compatible plates.

  • Label the cells with this compound using one of the delivery protocols described above.

  • (Optional) For fixed-cell imaging, fix the cells with a suitable fixative (e.g., formaldehyde) as described in specific protocols.[6]

  • Wash the cells with PBS.

  • Replace the medium with an appropriate imaging buffer (e.g., PBS).

  • Image the cells using a fluorescence microscope equipped with filters suitable for NBD (e.g., excitation ~488 nm, emission ~540 nm).[6] A 63x oil immersion objective is commonly used for high-resolution imaging.[6]

B. Flow Cytometry

Flow cytometry provides a quantitative analysis of this compound uptake in a large population of cells.[5]

Protocol:

  • Culture cells in suspension or detach adherent cells after labeling.

  • Label the cells with this compound.

  • Collect the cells into FACS tubes or a v-bottom plate.

  • Centrifuge the cells (e.g., at 250 x g for 5 minutes) and remove the supernatant.[4][10]

  • Resuspend the cells in an appropriate assay buffer.[4]

  • Analyze the cells immediately using a flow cytometer, typically with a channel suitable for FITC or GFP detection (e.g., FL1 channel).[4][10]

IV. Quantitative Data Summary

The following tables summarize typical experimental parameters for this compound delivery from various studies.

Table 1: this compound Concentrations and Incubation Times

Cell TypeDelivery MethodConcentrationIncubation TimeAnalysis MethodReference
L-cellsDirect Addition in PBS0.6 mM5-30 minConfocal Microscopy[1]
L-cellsMβCD Complex25 µM45 minLaser Scanning Microscopy[1]
HEK293Not specifiedNot specifiedNot specifiedFluorescence Lifetime Imaging Microscopy (FLIM)[13]
Jurkat cellsDirect Addition in serum-free RPMI20 µg/mLOvernightFlow Cytometry[4]
Huh-7 hepatocytesDirect Addition in serum-free media20 µg/mLOvernightMicroscopy[4]
AC29 cellsDirect Addition1 µg/mL120 minFluorescence Microscopy[6]
THP-1 derived macrophagesDirect Addition in RPMI 16400.1, 1, 5, 10 µmol/lUp to 4 hoursSpectrophotometry[14]
PC-3 cellsLiposomes5, 25, 35, 50, 100 µM1 hourFluorescence Microscopy, Flow Cytometry[12]

V. Diagrams of Experimental Workflows

The following diagrams illustrate the general workflows for this compound delivery and analysis.

experimental_workflow_direct_addition cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Culture Cells C Remove Old Medium A->C B Prepare 25-NBD Cholesterol Medium D Add Labeling Medium B->D C->D E Incubate D->E F Wash with PBS E->F G Add Imaging Buffer/ Resuspend for Flow F->G H Analyze (Microscopy/ Flow Cytometry) G->H

Caption: Workflow for Direct Addition of this compound.

experimental_workflow_mbcd cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Culture Cells C Wash Cells with PBS A->C B Prepare 25-NBD Cholesterol-MβCD Complex D Add MβCD Complex B->D C->D E Incubate D->E F Wash with PBS (3x) E->F G Add Imaging Buffer/ Resuspend for Flow F->G H Analyze (Microscopy/ Flow Cytometry) G->H

Caption: Workflow for MβCD-mediated this compound Delivery.

VI. Cellular Trafficking and Localization

Once inside the cell, this compound is transported to various organelles. Its distribution has been reported to differ from that of another common fluorescent cholesterol analog, 22-NBD-cholesterol.[1] In Chinese hamster ovary (CHO) cells, a significant portion of 25-NBD-cholesterol has been observed to target the mitochondria.[1][15] Other studies have shown localization to the plasma membrane, perinuclear regions (suggested to be the Golgi apparatus), and lipid droplets.[12]

It is important to note that the localization and behavior of this compound may not perfectly mimic that of endogenous cholesterol due to the presence of the bulky NBD fluorophore.[15] Some studies suggest that its orientation in membranes may be inverted compared to natural cholesterol.[1] Therefore, results obtained using this analog should be interpreted with consideration of these potential artifacts.

signaling_pathway Extracellular Extracellular This compound PlasmaMembrane Plasma Membrane Extracellular->PlasmaMembrane Uptake Cytoplasm Cytoplasm PlasmaMembrane->Cytoplasm Internalization Golgi Perinuclear Region (Golgi) Cytoplasm->Golgi Mitochondria Mitochondria Cytoplasm->Mitochondria LipidDroplets Lipid Droplets Cytoplasm->LipidDroplets

Caption: General Cellular Trafficking of this compound.

References

Application Notes and Protocols for 25-NBD Cholesterol Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation, storage, and application of 25-NBD Cholesterol stock solutions for researchers, scientists, and professionals in drug development.

Introduction

This compound (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl]amino}-27-norcholesterol) is a fluorescent analog of cholesterol widely utilized in cellular and molecular biology to investigate cholesterol trafficking, efflux, and membrane dynamics. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group, which allows for the visualization and quantification of cholesterol movement within and between cells. Proper preparation and handling of the this compound stock solution are critical for obtaining reliable and reproducible experimental results.

Data Presentation: Solvent for this compound Stock Solution

The choice of solvent for preparing a this compound stock solution is crucial and depends on the desired concentration and the downstream application. The following table summarizes the solubility of this compound and related fluorescent cholesterol analogs in common laboratory solvents.

SolventCompoundReported Solubility/ConcentrationNotes
Ethanol NBD-Cholesterol2 mMA common choice for preparing stock solutions for cell-based assays.[1]
3-hexanoyl-NBD Cholesterol~1 mg/mLA related fluorescent cholesterol analog.[2]
Dimethyl Sulfoxide (DMSO) Fluorescent Cholesterol Analog10 mMOften used for high concentration stock solutions.[3]
3-dodecanoyl-NBD Cholesterol~0.25 mg/mLA related fluorescent cholesterol analog.[4]
3-hexanoyl-NBD Cholesterol~0.25 mg/mLA related fluorescent cholesterol analog.[2]
Chloroform This compoundNot specifiedRecommended by a commercial supplier.[5]
Methanol 22-NBD Cholesterol1 mg/mLA structurally similar fluorescent cholesterol analog.[6]
Dimethylformamide (DMF) 3-dodecanoyl-NBD Cholesterol~1 mg/mLA related fluorescent cholesterol analog.[4]
3-hexanoyl-NBD Cholesterol~1 mg/mLA related fluorescent cholesterol analog.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 2 mM stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (≥99.5%)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 2 mM stock solution (Molecular Weight of this compound ≈ 564.76 g/mol ), you would need approximately 1.13 mg of the compound.

  • Add the appropriate volume of anhydrous ethanol to the this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into single-use microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or lower, protected from light. For long-term storage, -80°C is recommended.[7]

Storage and Stability:

  • Stock solutions stored at -20°C are stable for at least one month, and for up to 6 months when stored at -80°C.[6]

  • A study on NBD-cholesterol micelles showed fair stability for up to four weeks at 4°C and -20°C, while the solution at room temperature deteriorated rapidly.[8]

  • It is crucial to protect the solution from light to prevent photobleaching of the NBD fluorophore.

Protocol 2: Cholesterol Efflux Assay Using this compound

This protocol outlines a cell-based assay to measure cholesterol efflux from macrophages using a this compound stock solution.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (2 mM in ethanol)

  • Cholesterol acceptors: High-density lipoprotein (HDL) or Apolipoprotein A-I (ApoA-I)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed macrophage cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Cell Labeling:

    • Dilute the 2 mM this compound stock solution in cell culture medium (e.g., RPMI-1640 with 10% FBS) to a final working concentration of 5 µM.[1]

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for 4-6 hours at 37°C to allow for cholesterol uptake and incorporation into cellular membranes.

  • Equilibration:

    • After the labeling period, wash the cells twice with warm PBS to remove excess this compound.

    • Add fresh, serum-free medium to the cells and incubate for 1-2 hours to allow for equilibration of the fluorescent cholesterol within the cells.

  • Cholesterol Efflux:

    • Remove the equilibration medium and wash the cells once with PBS.

    • Add serum-free medium containing the cholesterol acceptors (e.g., HDL at 50 µg/mL or ApoA-I at 10 µg/mL) to the wells. Include control wells with serum-free medium only (no acceptor).

    • Incubate for 4-6 hours at 37°C to allow for cholesterol efflux.

  • Fluorescence Measurement:

    • After the efflux period, carefully collect the supernatant (medium) from each well.

    • Lyse the cells in each well by adding cell lysis buffer.

    • Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm).

  • Data Analysis:

    • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)] x 100

Visualizations

Cholesterol_Efflux_Workflow Experimental Workflow for Cholesterol Efflux Assay cluster_prep Cell Preparation cluster_efflux Efflux Induction cluster_analysis Data Acquisition & Analysis seed_cells Seed Macrophages in 96-well plate label_cells Label with this compound (5µM, 4-6h) seed_cells->label_cells equilibrate_cells Equilibrate in serum-free medium (1-2h) label_cells->equilibrate_cells add_acceptors Add Cholesterol Acceptors (HDL or ApoA-I) equilibrate_cells->add_acceptors incubate_efflux Incubate for Efflux (4-6h) add_acceptors->incubate_efflux collect_samples Collect Supernatant & Lyse Cells incubate_efflux->collect_samples measure_fluorescence Measure Fluorescence (Ex/Em: 465/535 nm) collect_samples->measure_fluorescence calculate_efflux Calculate % Efflux measure_fluorescence->calculate_efflux

Caption: Workflow for a this compound-based efflux assay.

Cholesterol_Trafficking_Signaling Conceptual Pathway of Intracellular Cholesterol Trafficking ext_source External Source (e.g., Lipoproteins) pm Plasma Membrane ext_source->pm Uptake endosome Endosome/Lysosome pm->endosome Endocytosis mitochondria Mitochondria pm->mitochondria Potential Miss-targeting of this compound er Endoplasmic Reticulum endosome->er Trafficking golgi Golgi Apparatus er->golgi lipid_droplets Lipid Droplets er->lipid_droplets Storage golgi->pm Secretion/Transport

Caption: Intracellular cholesterol trafficking pathways.

References

Visualizing Cholesterol Trafficking: Imaging 25-NBD Cholesterol in Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 25-NBD Cholesterol is a fluorescent analog of cholesterol that serves as a valuable tool for investigating lipid metabolism, membrane dynamics, and cholesterol transport pathways. Its utility in cellular imaging allows for the direct visualization of cholesterol distribution and trafficking within cells. This document provides detailed application notes and protocols for imaging this compound in fixed cells, enabling researchers to capture high-quality fluorescence microscopy images for their studies. The protocols have been optimized to preserve cellular morphology and the fluorescence signal of the probe.

Core Principles: The successful imaging of this compound in fixed cells hinges on two critical steps: efficient labeling of the cells with the fluorescent probe and subsequent fixation that preserves both the cellular structure and the localization of the probe. The choice of fixative is paramount, as improper fixation can lead to artifactual localization or loss of the fluorescent signal.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound in fixed-cell imaging.

Table 1: this compound Staining Parameters

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µg/mLThe optimal concentration may vary depending on the cell type and experimental goals. Start with a lower concentration to minimize potential cytotoxicity.
Incubation Time 30 - 120 minutesShorter incubation times are generally sufficient for plasma membrane labeling, while longer times allow for visualization of intracellular trafficking.[1]
Incubation Temperature 37°CStandard cell culture conditions are recommended for optimal cellular uptake.
Excitation Wavelength (max) ~466 nm
Emission Wavelength (max) ~535 nmThe emission maximum can shift depending on the polarity of the environment.[2]

Table 2: Fixation Protocol Parameters

Fixation MethodFixative ConcentrationIncubation TimeIncubation TemperatureKey Considerations
Paraformaldehyde (PFA) 2% - 4% in PBS15 - 30 minutesRoom TemperatureRecommended method. Preserves lipid droplet structure and cellular morphology well.[3][4]
Methanol 100% (ice-cold)5 - 15 minutes-20°CUse with caution. Can extract cellular lipids and may alter membrane structure.[3][4][5]

Experimental Protocols

Protocol 1: Imaging this compound with Paraformaldehyde (PFA) Fixation (Recommended)

This protocol is recommended for its superior preservation of cellular and lipid droplet morphology.

Materials:

  • Cells cultured on glass coverslips or imaging plates

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% solution in PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips or imaging plates at a density that will result in 50-70% confluency at the time of the experiment.

  • This compound Labeling:

    • Prepare the this compound working solution by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30-120 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Gently aspirate the labeling medium.

    • Wash the cells three times with warm PBS to remove excess probe.

  • Fixation:

    • Add 2% or 4% PFA solution to the cells.

    • Incubate for 15-20 minutes at room temperature.[6]

  • Post-Fixation Washing:

    • Gently aspirate the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation/Emission: ~466/535 nm).

Protocol 2: Imaging this compound with Methanol Fixation

This method is faster but may compromise lipid preservation. It is offered as an alternative for specific applications where PFA is not suitable.

Materials:

  • Cells cultured on glass coverslips or imaging plates

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol (100%, ice-cold)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips or imaging plates to achieve 50-70% confluency.

  • This compound Labeling:

    • Prepare the this compound working solution in complete cell culture medium.

    • Incubate the cells with the labeling solution for 30-120 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with warm PBS.

  • Fixation:

    • Carefully add ice-cold 100% methanol to the cells.

    • Incubate for 5-10 minutes at -20°C.[7]

  • Post-Fixation Washing:

    • Gently aspirate the methanol.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto glass slides with mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with NBD filter sets.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_fixation Fixation & Mounting cluster_imaging Imaging cell_seeding Seed Cells on Coverslips prepare_working Prepare 25-NBD Cholesterol Solution incubate_cells Incubate Cells with This compound prepare_working->incubate_cells wash_cells Wash with PBS incubate_cells->wash_cells fix_cells Fix Cells (PFA or Methanol) wash_cells->fix_cells wash_again Wash with PBS fix_cells->wash_again mount_coverslip Mount Coverslip wash_again->mount_coverslip acquire_images Fluorescence Microscopy mount_coverslip->acquire_images cholesterol_trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm NBD_LDL This compound in Lipoprotein (e.g., LDL) LDL_receptor LDL Receptor NBD_LDL->LDL_receptor Binding Endosome Endosome LDL_receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Free_NBD Free 25-NBD Cholesterol Lysosome->Free_NBD Hydrolysis ER Endoplasmic Reticulum (ER) Free_NBD->ER ACAT ACAT Free_NBD->ACAT Esterification Lipid_Droplet Lipid Droplet (NBD-Cholesteryl Ester) ACAT->Lipid_Droplet

References

Troubleshooting & Optimization

25-NBD Cholesterol photobleaching prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-NBD Cholesterol. The information is designed to address specific issues related to photobleaching and to provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent analog of cholesterol. It contains the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the cholesterol molecule. This fluorescent tag allows for the visualization and tracking of cholesterol in living cells and model membranes. It is commonly used in studies of intracellular cholesterol trafficking, membrane dynamics, and cholesterol efflux assays.[1][2][3][4][5][6]

Q2: Why is photobleaching a significant issue with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. The NBD fluorophore, while environmentally sensitive and useful for probing lipid environments, is known to have relatively low photostability compared to some other dyes.[7][8][9] This can lead to a rapid loss of fluorescent signal during microscopy, which can compromise the quality of images and the accuracy of quantitative measurements.

Q3: What are the main strategies to prevent photobleaching of this compound?

There are four primary strategies to minimize the photobleaching of this compound:[10][11]

  • Reduce the intensity of the excitation light: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Neutral density filters can also be used to attenuate the light source.[11]

  • Minimize the duration of exposure to light: Limit the time the sample is exposed to the excitation light. This can be achieved by using shorter exposure times, faster scan speeds, and only illuminating the sample during image acquisition.[10][11]

  • Use antifade reagents: These chemical compounds are added to the mounting medium or live-cell imaging medium to reduce photobleaching by scavenging reactive oxygen species.

  • Optimize imaging parameters: Adjusting acquisition settings such as detector gain and using sensitive detectors can help to obtain a good signal with lower excitation light levels.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of fluorescence signal during imaging. High intensity of the excitation light.Reduce the laser power or lamp intensity to the minimum necessary for a clear signal. Use neutral density filters if available.[11]
Prolonged exposure to excitation light.Decrease the camera exposure time or increase the scanner speed. Avoid continuous illumination; only expose the sample when acquiring an image.[10][11]
Absence of an antifade reagent.For fixed cells, use a mounting medium containing an effective antifade reagent. For live-cell imaging, add a compatible antifade reagent to the imaging medium.[11]
Weak initial fluorescence signal. Low concentration of this compound.Ensure you are using an appropriate concentration of the probe for your cell type and experimental conditions.
Inefficient labeling.Optimize the labeling protocol, including incubation time and temperature, to ensure adequate incorporation of this compound into the cells or membranes.
Suboptimal imaging settings.Increase the detector gain or use a more sensitive detector to amplify the signal without increasing the excitation intensity.[11]
High background fluorescence. Autofluorescence from cells or medium.Image a control sample without this compound to assess the level of autofluorescence. Use a medium with low background fluorescence.
Non-specific binding of the probe.Ensure proper washing steps after labeling to remove any unbound this compound.
Inconsistent fluorescence intensity between samples. Variation in labeling efficiency.Standardize the labeling protocol to ensure consistent treatment of all samples.
Differences in cell health or density.Ensure that cells are healthy and seeded at a consistent density across all samples.
Photobleaching during sample preparation or focusing.Minimize exposure to ambient and excitation light before and during image acquisition.

Quantitative Data on Photostability

While a direct quantitative comparison of various antifade reagents specifically for this compound is not extensively documented in a single source, the following table provides a general overview of the photostability of the NBD fluorophore and the relative effectiveness of common antifade reagents.

Table 1: Photophysical Properties of NBD and Other Common Fluorophores [8]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
NBD ~460-480 ~530-550 ~22,000 Low (0.01 - 0.3), highly environment-dependent Low
Fluorescein (FITC)~495~520~75,000High (0.79 - 0.92)Moderate, prone to photobleaching
Rhodamine B~555~580~110,000High (0.31 - 0.97)High
Cyanine 3 (Cy3)~550~570~150,000~0.15Moderate to High
Cyanine 5 (Cy5)~650~670~250,000~0.28Moderate

Table 2: Comparison of Common Antifade Reagents

Antifade ReagentRelative EffectivenessAdvantagesDisadvantages
p-Phenylenediamine (PPD) HighVery effective at reducing fading.Can cause initial quenching of fluorescence; may not be compatible with all fluorophores (e.g., cyanine dyes).
n-Propyl gallate (NPG) Moderate to HighEffective for many fluorophores.Can be difficult to dissolve.
1,4-diazabicyclo[2.2.2]octane (DABCO) ModerateLess toxic than PPD.Generally less effective than PPD.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) HighWater-soluble vitamin E analog; effective for live-cell imaging.May not be as long-lasting as some other reagents in fixed samples.
Commercial Antifade Mountants (e.g., VECTASHIELD®, ProLong™ Gold) HighOptimized formulations for various fluorophores; often contain a combination of antifade agents.Can be more expensive than homemade preparations.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound with Minimal Photobleaching

This protocol provides a general guideline for labeling live cells with this compound and imaging them while minimizing photobleaching.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Live-cell compatible antifade reagent (e.g., Trolox)

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Labeling Solution Preparation: Prepare a working solution of this compound in pre-warmed imaging medium. The final concentration will need to be optimized for your cell type and experimental goals (typically in the range of 1-10 µg/mL).

  • Cell Labeling: Remove the culture medium from the cells and replace it with the this compound labeling solution. Incubate the cells for a period of time that allows for sufficient labeling (e.g., 30-60 minutes at 37°C). Incubation times may need to be optimized.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.

  • Antifade Treatment (for live-cell imaging): If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions. Allow the cells to equilibrate with the antifade medium for at least 15-30 minutes before imaging.[11]

  • Image Acquisition:

    • Use the lowest possible excitation light intensity that provides a clear signal.

    • Minimize exposure time by using a sensitive detector and adjusting the gain.

    • Use the appropriate filter set for NBD (Excitation ~460 nm, Emission ~540 nm).

    • Only expose the cells to the excitation light when capturing an image. Use brightfield or DIC to locate and focus on the cells.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.

Protocol 2: Cholesterol Efflux Assay using this compound

This protocol describes a cell-based assay to measure cholesterol efflux using this compound as a tracer.[2][3][12]

Materials:

  • This compound

  • Cell line suitable for cholesterol efflux studies (e.g., THP-1 macrophages)

  • Cell culture medium

  • Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I), High-density lipoprotein (HDL))

  • Lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer.

  • Cell Labeling: Label the cells with this compound (typically 1-5 µg/mL) in serum-free medium for a defined period (e.g., 1-4 hours).

  • Equilibration: Wash the cells with serum-free medium and then incubate them in fresh serum-free medium for an equilibration period (e.g., 1-18 hours) to allow the labeled cholesterol to distribute within the cellular pools.

  • Efflux: Remove the equilibration medium and add the cholesterol acceptors (e.g., ApoA-I or HDL) in serum-free medium. Incubate for a specific time (e.g., 1-4 hours) to allow for cholesterol efflux.

  • Sample Collection:

    • Medium: Carefully collect the medium from each well, which contains the effluxed this compound.

    • Cell Lysate: Wash the cells remaining in the plate with PBS and then lyse them with a suitable lysis buffer to release the intracellular this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity of the medium and the cell lysate using a fluorescence plate reader (Excitation ~463 nm, Emission ~536 nm).[2]

  • Calculation of Cholesterol Efflux:

    • Cholesterol Efflux (%) = [Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)] x 100

Visualizations

Cholesterol Uptake and Efflux Experimental Workflow

G Experimental Workflow for this compound Uptake and Efflux Assay cluster_prep Cell Preparation and Labeling cluster_efflux Cholesterol Efflux cluster_measurement Measurement and Analysis cell_seeding Seed cells in a 96-well plate cell_labeling Label cells with This compound cell_seeding->cell_labeling equilibration Equilibrate cells to allow cholesterol distribution cell_labeling->equilibration add_acceptors Add cholesterol acceptors (e.g., ApoA-I, HDL) equilibration->add_acceptors incubation Incubate to allow cholesterol efflux add_acceptors->incubation collect_medium Collect medium containing effluxed cholesterol incubation->collect_medium lyse_cells Lyse cells to release intracellular cholesterol incubation->lyse_cells measure_fluorescence Measure fluorescence of medium and cell lysate collect_medium->measure_fluorescence lyse_cells->measure_fluorescence calculate_efflux Calculate percentage of cholesterol efflux measure_fluorescence->calculate_efflux

Caption: Workflow for a this compound uptake and efflux assay.

Key Signaling Pathways in Cholesterol Metabolism

G Simplified Cholesterol Metabolism and Transport Pathways cluster_uptake Cholesterol Uptake cluster_synthesis De Novo Synthesis cluster_efflux Cholesterol Efflux cluster_regulation Cellular Regulation LDL_R LDL Receptor Endocytosis Endocytosis LDL_R->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol ABCA1 ABCA1 Transporter Free_Cholesterol->ABCA1 ER Endoplasmic Reticulum Free_Cholesterol->ER sensed in Acetyl_CoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Synthesis_Pathway ... Mevalonate->Synthesis_Pathway Synthesis_Pathway->Free_Cholesterol ApoA1 ApoA-I ABCA1->ApoA1 to form nascent HDL HDL HDL ApoA1->HDL SREBP2 SREBP-2 Golgi Golgi SREBP2->Golgi transport and cleavage ER->SREBP2 low cholesterol activates Nucleus Nucleus Golgi->Nucleus transport and cleavage Nucleus->LDL_R increases transcription Nucleus->HMG_CoA_Reductase increases transcription

Caption: Simplified overview of major cholesterol metabolism and transport pathways.

Logical Flow for Troubleshooting Photobleaching

G Troubleshooting Flowchart for this compound Photobleaching start Start: Experiencing Photobleaching check_intensity Is excitation light intensity minimized? start->check_intensity reduce_intensity Reduce laser/lamp power. Use neutral density filters. check_intensity->reduce_intensity No check_exposure Is exposure time minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Decrease exposure time/ increase scan speed. check_exposure->reduce_exposure No check_antifade Are you using an antifade reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Add a suitable antifade reagent to the medium. check_antifade->add_antifade No optimize_settings Optimize acquisition settings (e.g., increase gain). check_antifade->optimize_settings Yes add_antifade->optimize_settings end Problem Resolved optimize_settings->end

Caption: A logical workflow for troubleshooting photobleaching issues.

References

25-NBD Cholesterol Staining Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize staining protocols using 25-NBD Cholesterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? this compound is a fluorescent analog of cholesterol. The cholesterol molecule is tagged with a nitrobenzoxadiazole (NBD) fluorophore on its hydrophobic alkyl tail. It is widely used to visualize and track the movement and distribution of exogenous cholesterol in living cells, facilitating the study of cholesterol uptake, trafficking, and metabolism.[1]

Q2: What is a good starting concentration for this compound staining? The optimal concentration is highly dependent on the cell type, cell density, and experimental goals. A titration experiment is always recommended. However, a common starting range is 1-10 µM. For specific applications like cholesterol uptake assays, concentrations up to 20 µg/mL in serum-free media have been reported.[2]

Q3: How should I prepare the this compound stock and working solutions? this compound is typically supplied as a powder or in an organic solvent like chloroform or ethanol.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1-5 mg/mL) in an anhydrous organic solvent such as ethanol or DMSO.[3] To change solvents from the one supplied, the original solvent can be evaporated under a gentle stream of nitrogen before adding the new solvent.[3] Store stock solutions tightly capped at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution directly into your culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is non-toxic to your cells, typically well below 0.5%.[4] Aqueous solutions of NBD-cholesterol are not stable and should be made fresh for each experiment.[3]

Q4: Can I use a medium containing serum during the staining incubation? It is generally recommended to perform the staining in serum-free medium.[2] Serum components like albumin and lipoproteins can bind to this compound, reducing its availability for cellular uptake and potentially increasing background fluorescence. If your experimental design requires the presence of serum, be aware that results may be altered.

Q5: Can I fix my cells after staining with this compound? Yes, cells can be fixed after staining. A common method is to use 1.5-4% paraformaldehyde (PFA) in PBS. However, be aware that lipids can still exhibit some mobility in PFA-fixed membranes. For stronger fixation, a mixture of PFA and a low concentration of glutaraldehyde (e.g., 0.5%) can be used.

Troubleshooting Guide

Problem 1: Weak or No Fluorescent Signal

G cluster_0 start Weak or No Signal

Problem 2: High Background Fluorescence

G cluster_0 start High Background Signal

Problem 3: Cell Death or Abnormal Morphology (Cytotoxicity)
Possible Cause Explanation Recommended Solution
Solvent Toxicity The organic solvent (e.g., DMSO, ethanol) used for the stock solution can be toxic to cells if the final concentration in the culture medium is too high.Ensure the final solvent concentration is <0.5%. Prepare a more concentrated stock solution if necessary to minimize the volume added to the medium.
Cholesterol Overload Excessive accumulation of free cholesterol in cellular membranes can be cytotoxic, leading to membrane stiffening, organelle damage, and cell death.[5][6]Reduce the this compound concentration and/or decrease the incubation time.
Phototoxicity The NBD fluorophore can generate reactive oxygen species upon high-intensity light exposure, causing cellular damage.[2] This is a major concern in live-cell imaging.Minimize light exposure by using the lowest possible laser power and shortest exposure time. Use sensitive detectors (e.g., sCMOS cameras, GaAsP detectors). Limit the duration and frequency of time-lapse imaging.
Probe Precipitation Aggregates of the probe in the medium can cause stress to the cells.Prepare the working solution immediately before use and ensure it is well-mixed. Visually inspect the medium for any signs of precipitation.

Experimental Protocols

General Protocol for Live-Cell Staining with this compound

This protocol provides a starting point; optimization is required for specific cell types and experimental questions.

G

Data Presentation: Recommended Staining Parameters

The following table summarizes starting concentrations and incubation times cited in various studies. These should be used as a guide for initial optimization experiments.

Cell Type Concentration Incubation Time Solvent/Medium Reference
L-cells0.6 mM5-30 minPBS (EtOH <0.2%)[7]
HEK293Not specifiedNot specifiedNot specified[8]
THP-1 Macrophages5 µmol/l4 hoursPhenol red-free RPMI[9]
AC291 µg/ml120 minNot specified[10]
Jurkat Cells20 µg/mlOvernightSerum-free RPMI[2]

Note on this compound Localization: Be aware that in some cell lines, such as Chinese hamster ovary (CHO) cells, this compound has been reported to be mistargeted to mitochondria, which may not reflect the trafficking of endogenous cholesterol.[4][11] It is crucial to validate the localization pattern in your specific experimental system, potentially using co-localization with organelle-specific markers.

References

improving signal-to-noise ratio with 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using 25-NBD Cholesterol, with a specific focus on improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a fluorescent analog of cholesterol where the fluorescent nitrobenzoxadiazole (NBD) group is attached to the cholesterol molecule.[1][2] It is widely used to study cholesterol trafficking and distribution in living cells.[3][4] Its key properties are summarized in the table below.

Table 1: Spectral and Molecular Properties of this compound

PropertyValue
Molecular Formula C₃₃H₄₈N₄O₄
Molecular Weight 564.76 g/mol [2]
Excitation Maximum ~463-488 nm[5]
Emission Maximum ~533-545 nm[3]
Appearance Powder
Solubility Soluble in chloroform, ethanol, DMSO, DMF[6]

Troubleshooting Guides

Q2: I am observing a very low signal from my this compound staining. What could be the cause and how can I improve it?

A2: Low signal intensity is a common issue that can arise from several factors, including suboptimal labeling conditions, insufficient probe concentration, or issues with the imaging setup. Follow the workflow below to troubleshoot this problem.

G cluster_0 Troubleshooting Low Signal Intensity start Low Signal Intensity Observed check_conc Verify this compound Concentration start->check_conc check_labeling Optimize Labeling Protocol (Time and Temperature) check_conc->check_labeling If optimal increase_conc Increase Concentration check_conc->increase_conc If too low check_imaging Adjust Imaging Parameters (Gain, Exposure) check_labeling->check_imaging If optimal increase_time Increase Incubation Time or Temperature check_labeling->increase_time If suboptimal increase_gain Increase Detector Gain or Exposure Time check_imaging->increase_gain If suboptimal end_ok Signal Improved check_imaging->end_ok If optimal increase_conc->check_labeling increase_time->check_imaging increase_gain->end_ok

Caption: Workflow for troubleshooting low signal intensity.

Experimental Protocol: Cell Labeling with this compound

This protocol provides a general guideline for labeling mammalian cells. Optimization may be required for different cell types.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in ethanol to make a 1 mg/mL stock solution.[7]

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Seed cells in a suitable culture vessel (e.g., 96-well plate, chambered cover glass) and allow them to adhere overnight.

  • Labeling:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free medium.

    • The final concentration typically ranges from 1 to 10 µM.[8] Refer to Table 2 for starting recommendations.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells.

    • Incubate for 1 to 4 hours at 37°C.[8] The optimal time may vary depending on the cell type.

  • Washing:

    • Remove the labeling solution and wash the cells three times with PBS to remove unincorporated probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filters for NBD (Excitation ~488 nm, Emission ~540 nm).

Table 2: Recommended Starting Concentrations for Cell Labeling

Cell TypeRecommended ConcentrationIncubation Time
THP-1 Macrophages 5 µM[8]4 hours[8]
CHO Cells 1-5 µM1-2 hours
HEK293 Cells 1-5 µM[9]1-2 hours
Fibroblasts 5-10 µM2-4 hours

Q3: My images have high background noise, which is obscuring the specific signal. How can I reduce it?

A3: High background noise can be caused by excess probe that is not properly washed away, or by non-specific binding. The following workflow can help address this issue.

G cluster_1 Troubleshooting High Background Noise start High Background Noise check_washing Review Washing Protocol start->check_washing check_concentration Assess Probe Concentration check_washing->check_concentration If sufficient improve_washing Increase Wash Steps or Use BSA in Wash Buffer check_washing->improve_washing If insufficient check_incubation Check Incubation Time check_concentration->check_incubation If optimal reduce_concentration Decrease Probe Concentration check_concentration->reduce_concentration If too high reduce_time Decrease Incubation Time check_incubation->reduce_time If too long end_ok Background Reduced check_incubation->end_ok If optimal improve_washing->check_concentration reduce_concentration->check_incubation reduce_time->end_ok

Caption: Workflow for reducing high background noise.

Experimental Protocol: Optimized Washing Procedure

  • Initial Washes:

    • After removing the labeling solution, wash the cells three times with warm (37°C) PBS.

  • Back-Extraction (Optional):

    • To further reduce background from the plasma membrane, perform a "back-extraction" by incubating the cells with a solution containing bovine serum albumin (BSA).

    • Prepare a solution of 1% (w/v) fatty acid-free BSA in serum-free medium.

    • Incubate the cells with the BSA solution for 15-30 minutes at 37°C.

    • Wash the cells two more times with PBS.

Table 3: Comparison of Washing Buffers

Washing BufferAdvantageDisadvantage
PBS Simple, readily availableMay not be sufficient to remove all non-specific binding
PBS + 1% BSA Effectively removes non-specifically bound probeRequires fatty acid-free BSA
Serum-free Medium Gentle on cellsMay have lower washing efficiency than BSA

Q4: I am experiencing rapid photobleaching of the this compound signal during imaging. What can I do to minimize this?

A4: The NBD fluorophore is known to be susceptible to photobleaching.[10] Minimizing exposure to excitation light is crucial for obtaining high-quality, quantitative data.

G cluster_2 Minimizing Photobleaching start Rapid Photobleaching reduce_intensity Decrease Excitation Light Intensity start->reduce_intensity reduce_exposure Decrease Exposure Time reduce_intensity->reduce_exposure use_antifade Use Antifade Mounting Medium reduce_exposure->use_antifade image_quickly Acquire Images Efficiently use_antifade->image_quickly

Caption: Logical steps to minimize photobleaching.

Experimental Protocol: Imaging to Minimize Photobleaching

  • Microscope Setup:

    • Use the lowest possible excitation light intensity that still provides a detectable signal.

    • Use a neutral density filter to attenuate the excitation light.

    • Set the detector gain higher to compensate for the lower light intensity, rather than increasing the exposure time.

  • Image Acquisition:

    • Minimize the exposure time for each image.

    • When setting up the image, use a lower-magnification objective and a faster scan speed to locate the region of interest.

    • Only switch to high-intensity illumination for the final image capture.

    • For time-lapse imaging, use the longest possible interval between acquisitions.

  • Sample Preparation:

    • If imaging fixed cells, use an antifade mounting medium.

Q5: How can this compound be used in drug development to study cholesterol transport?

A5: this compound is a valuable tool for screening compounds that modulate cholesterol transport. For example, it can be used to study the effects of inhibitors on key proteins involved in cholesterol uptake and efflux, such as NPC1L1.[11]

G cluster_3 Studying Cholesterol Transport Inhibition extracellular Extracellular This compound npc1l1 NPC1L1 Transporter extracellular->npc1l1 Uptake intracellular Intracellular Fluorescence npc1l1->intracellular inhibitor Drug Candidate (e.g., Ezetimibe) inhibitor->npc1l1 Inhibition

Caption: Signaling pathway for NPC1L1-mediated cholesterol uptake.

References

Technical Support Center: 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and issues when using 25-NBD Cholesterol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled analog of cholesterol.[1] The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the cholesterol molecule, allowing for its visualization in various experimental set-ups.[2] It is commonly used to study cellular cholesterol trafficking, membrane dynamics, and in cholesterol efflux assays.[3][4]

Q2: How does this compound compare to other fluorescent cholesterol analogs?

This compound is one of several available fluorescent cholesterol probes. While it is a useful tool, it's important to be aware of its characteristics compared to other analogs. Studies have shown that other probes, such as dehydroergosterol (DHE), may more closely mimic the behavior of native cholesterol in some aspects.[5] Unlike this compound, DHE is an intrinsically fluorescent sterol. However, this compound offers the advantage of a high quantum yield and reasonable photostability in hydrophobic environments.[6]

Q3: Does this compound behave exactly like endogenous cholesterol?

No, and this is a critical consideration for experimental design and data interpretation. The addition of the bulky NBD group can alter the molecule's properties.[5] Molecular dynamics simulations have indicated that 22- and 25-NBD-cholesterol may not fully replicate the key behaviors of cholesterol within lipid bilayers.[7] For instance, the NBD moiety can influence the molecule's orientation and movement within the cell membrane.[7]

Troubleshooting Guides

Problem 1: My fluorescence signal is weak or fading quickly.

This is likely due to photobleaching, a common issue with fluorescent microscopy. The NBD fluorophore is susceptible to fading upon prolonged exposure to excitation light.[8]

Solutions:

  • Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters or lower the laser power on a confocal microscope.

  • Acquire Images Efficiently: Plan your imaging sessions to capture the necessary data in the shortest possible time.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade medium to reduce the rate of photobleaching.

  • Image Correction Software: Some imaging software includes algorithms to correct for photobleaching, which can be applied post-acquisition.[9]

Problem 2: I am observing unexpected intracellular localization of the probe, particularly in the mitochondria.

This is a known artifact of this compound. Studies have reported the mistargeting of this compound to mitochondria in certain cell types.[9]

Solutions:

  • Use Alternative Probes: If mitochondrial localization is a concern for your specific research question, consider using an alternative fluorescent cholesterol analog that has been shown to have a different subcellular distribution, such as 22-NBD-Cholesterol in some contexts or DHE.[3][5]

  • Co-localization Studies: To confirm if the observed signal is indeed in the mitochondria, perform co-localization experiments with a specific mitochondrial marker (e.g., MitoTracker Red).

  • Control Experiments: Conduct control experiments to understand the baseline distribution of this compound in your specific cell line and experimental conditions.

Problem 3: I am having trouble with the cholesterol efflux assay protocol.

Issues with cholesterol efflux assays can arise from several factors, including inefficient labeling, cell health, or problems with the acceptor molecules.

Solutions:

  • Optimize Labeling Time: Ensure that the cells are incubated with this compound for a sufficient amount of time to allow for adequate uptake and equilibration. A typical labeling time is 4 hours.[10]

  • Cell Viability: Verify that the cells are healthy and not overly confluent before and after the labeling and efflux periods. Stressed or dying cells will not exhibit normal cholesterol transport.

  • Acceptor Concentration: Use an appropriate concentration of cholesterol acceptors, such as HDL or apoA-1. The efflux of this compound has been shown to be dependent on the concentration of these acceptors.[10]

  • Low Signal: If you are experiencing a very low signal after the efflux period, it could be due to the probe "vanishing." This may require optimizing the initial labeling concentration and ensuring the plate reader settings are appropriate for detecting NBD fluorescence.[11]

Data Summary

PropertyThis compound22-NBD-CholesterolDehydroergosterol (DHE)
Excitation Max ~463 nm[4]VariesUV range
Emission Max ~536 nm[4]VariesUV range
Key Advantage Good photostability in hydrophobic environments[6]May be better suited for some efflux studies[4]More closely mimics native cholesterol[5]
Known Artifacts Potential for mitochondrial mistargeting[9]Can show different intracellular localization than 25-NBD-Cholesterol[3]High photobleaching propensity[3]

Experimental Protocols

Protocol 1: General Cellular Labeling with this compound

This protocol provides a basic workflow for labeling cultured cells with this compound for fluorescence microscopy.

  • Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in a suitable solvent like ethanol.

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM). It can be beneficial to pre-complex the this compound with methyl-β-cyclodextrin (MCD) to facilitate delivery to the cells.[12]

  • Cell Labeling:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Remove the PBS and add the this compound labeling solution to the cells.

    • Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The optimal time should be determined empirically for your cell type and experimental goals.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unincorporated probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (Excitation ~460-490 nm, Emission ~510-550 nm).

Protocol 2: High-Throughput Cholesterol Efflux Assay

This protocol is adapted for a 96-well plate format and is suitable for screening purposes.

  • Cell Seeding and Differentiation: Seed cells (e.g., THP-1 monocytes) in a 96-well plate and differentiate them into macrophages if required by your experimental model.[10]

  • Labeling:

    • Prepare a labeling medium containing this compound (e.g., 5 µM) in serum-free medium.

    • Incubate the cells with the labeling medium for 4 hours at 37°C.[10]

  • Equilibration:

    • Wash the cells three times with PBS.

    • Incubate the cells in serum-free medium for a period to allow for the equilibration of the probe within the cellular cholesterol pools.

  • Efflux:

    • Remove the equilibration medium.

    • Add serum-free medium containing the cholesterol acceptor of interest (e.g., HDL or apoA-1) at various concentrations.[10]

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Measurement:

    • Media: Carefully collect the supernatant (medium) from each well and transfer it to a new black, clear-bottom 96-well plate.

    • Cell Lysate: Wash the remaining cells in the original plate with PBS. Lyse the cells using a suitable lysis buffer.

    • Fluorescence Reading: Measure the fluorescence intensity of both the media and the cell lysates using a plate reader with appropriate excitation and emission wavelengths for NBD.

  • Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in Media / (Fluorescence in Media + Fluorescence in Cell Lysate)) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_probe Prepare 25-NBD Cholesterol Solution labeling Label Cells with This compound prep_probe->labeling seed_cells Seed and Culture Cells seed_cells->labeling wash1 Wash to Remove Excess Probe labeling->wash1 treatment Experimental Treatment (e.g., Drug Incubation) wash1->treatment wash2 Wash treatment->wash2 imaging Fluorescence Microscopy wash2->imaging plate_reader Plate Reader Measurement (Efflux Assay) wash2->plate_reader image_analysis Image Analysis (Localization, Intensity) imaging->image_analysis data_calc Data Calculation (% Efflux) plate_reader->data_calc

Figure 1. A generalized experimental workflow for using this compound.

troubleshooting_logic cluster_photobleaching Signal Fading cluster_localization Incorrect Localization cluster_assay Efflux Assay Issues start Problem Encountered photobleaching Is the signal weak or fading rapidly? start->photobleaching localization Is localization unexpected (e.g., mitochondria)? start->localization assay_problem Are efflux results inconsistent? start->assay_problem reduce_exposure Reduce light exposure photobleaching->reduce_exposure Yes antifade Use antifade reagent photobleaching->antifade Yes use_alt_probe Consider alternative probe localization->use_alt_probe Yes coloc_study Perform co-localization localization->coloc_study Yes optimize_labeling Optimize labeling time assay_problem->optimize_labeling Yes check_cells Check cell viability assay_problem->check_cells Yes check_acceptor Verify acceptor concentration assay_problem->check_acceptor Yes

Figure 2. A troubleshooting decision tree for common this compound issues.

References

troubleshooting cholesterol efflux assays using 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 25-NBD Cholesterol in cholesterol efflux assays. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a cholesterol efflux assay using this compound?

A cholesterol efflux assay measures the movement of cholesterol from cells to an extracellular acceptor. In this specific assay, cells are first loaded with a fluorescent cholesterol analog, this compound. After an equilibration period to allow the fluorescent cholesterol to incorporate into cellular membranes, an acceptor molecule (e.g., Apolipoprotein A-I (apoA-I) or High-Density Lipoprotein (HDL)) is added to the medium. The amount of cholesterol efflux is quantified by measuring the fluorescence of the this compound that has moved from the cells into the medium. This assay is a valuable tool for studying reverse cholesterol transport, a key process in preventing atherosclerosis.[1][2][3]

Q2: Which is better for cholesterol efflux studies, 22-NBD-Cholesterol or 25-NBD-Cholesterol?

While both are used, some studies suggest that 22-NBD-Cholesterol may be more suitable for cholesterol efflux studies, whereas 25-NBD-Cholesterol is often used in research on cellular membrane dynamics.[4] The position of the NBD fluorophore on the cholesterol molecule can influence its behavior and trafficking within the cell.[5][6] Some research has indicated that 25-NBD-Cholesterol can be mistargeted to mitochondria.[7] Therefore, the choice between the two may depend on the specific research question and the cell type being used. It is advisable to consult the literature for studies with similar experimental setups.

Q3: What are the most common cholesterol acceptors, and how do they differ?

Commonly used cholesterol acceptors include apolipoprotein A-I (apoA-I), high-density lipoprotein (HDL), and serum.[8][9]

  • ApoA-I: This is a lipid-free protein that is the primary apolipoprotein in HDL. It primarily accepts cholesterol via the ABCA1 transporter.[10][11]

  • HDL: These are complex lipoproteins that can accept cholesterol through various pathways, including ABCA1, ABCG1, and scavenger receptor BI (SR-BI).[10][11]

  • Serum: Contains a mixture of lipoproteins and other factors that can influence cholesterol efflux. The effectiveness of different acceptors generally follows the order: serum > HDL > apoA-I.[8] Using ApoB-depleted serum can help to specifically assess efflux to HDL particles.[12]

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background fluorescence can mask the signal from the effluxed this compound, leading to inaccurate results.

Potential Cause Recommended Solution
Incomplete removal of unbound this compound after loading.Wash cells thoroughly with phosphate-buffered saline (PBS) or serum-free media after the loading step. Typically, 2-3 washes are sufficient.[4][9]
Presence of phenol red in the culture medium.Use phenol red-free medium during the efflux incubation and for fluorescence measurements, as it can interfere with the NBD signal.[9]
Non-specific binding of this compound to the plate.Use black, clear-bottom microplates for fluorescence readings to minimize background from the plate itself.
Contamination of reagents or media.Ensure all buffers, media, and acceptor solutions are fresh and free of fluorescent contaminants.
Issue 2: Low or No Signal

A weak or absent signal can make it impossible to quantify cholesterol efflux accurately.

Potential Cause Recommended Solution
Inefficient loading of this compound into the cells.Optimize the loading concentration and incubation time. A typical starting point is 5 µM this compound for 4 hours to overnight.[4][9] Ensure the this compound is properly dissolved; it is often dissolved in ethanol or DMSO first before being diluted in media.[4][6]
Suboptimal concentration of the cholesterol acceptor.Perform a dose-response experiment to determine the optimal acceptor concentration. For apoA-I, concentrations of 10-100 µg/mL are common, and for HDL, 50-200 µg/mL can be used.[5][9]
Insufficient efflux incubation time.Optimize the incubation time with the acceptor. A time-course experiment (e.g., 1, 2, 4, 6 hours) can identify the linear range of efflux. Optimal efflux is often observed between 3 to 6 hours.[4]
Photobleaching of the NBD fluorophore.Protect the this compound stock solution and experimental plates from light as much as possible.[13][14] Minimize exposure to the excitation light source in the plate reader.
Low expression of cholesterol transporters in the cells.If studying a specific transporter (e.g., ABCA1), consider stimulating its expression with appropriate inducers (e.g., cAMP) prior to the efflux assay.[5]
The NBD-cholesterol is "vanishing" during the experiment.This has been reported by researchers. Ensure that the signal is not being lost due to excessive washing or cell death. Check cell viability after each step.[15]
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of the data.

Potential Cause Recommended Solution
Inconsistent cell seeding density.Ensure a uniform number of cells is seeded in each well. Allow cells to adhere and reach the desired confluency before starting the experiment.
Pipetting errors.Use calibrated pipettes and be meticulous when adding and removing solutions from the wells.
Edge effects in the microplate.Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS to maintain humidity.
Cell toxicity.High concentrations of this compound or the vehicle (e.g., DMSO) can be toxic to cells, leading to inconsistent efflux.[16][17] Perform a toxicity assay to determine the optimal, non-toxic concentration.

Experimental Protocols

Standard this compound Efflux Assay Protocol

This protocol provides a general framework. Optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.

  • Cell Seeding: Seed macrophages (e.g., THP-1 or J774) in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency.[4]

  • Cell Differentiation (if applicable): For cell lines like THP-1 monocytes, differentiate them into macrophages using an agent like phorbol 12-myristate 13-acetate (PMA).[9]

  • This compound Loading:

    • Prepare a 5 µM solution of this compound in serum-free culture medium.[4][9]

    • Wash the cells twice with PBS.

    • Add the this compound loading solution to the cells and incubate for 4-6 hours at 37°C.[9]

  • Equilibration:

    • Wash the cells three times with warm PBS or serum-free medium to remove excess this compound.

    • Incubate the cells in serum-free medium for at least 1 hour to allow for equilibration of the fluorescent cholesterol within the cellular pools.[2]

  • Cholesterol Efflux:

    • Prepare the cholesterol acceptor solution (e.g., 50 µg/mL apoA-I or 100 µg/mL HDL in serum-free medium).[9]

    • Remove the equilibration medium and add the acceptor solution to the cells.

    • Incubate for 4 hours at 37°C.[4][9]

  • Quantification:

    • Carefully collect the supernatant (medium containing the effluxed this compound).

    • Lyse the cells in the plate with a lysis buffer (e.g., 0.1% Triton X-100).[9]

    • Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).[18]

  • Calculation of Percent Efflux:

    • Percent Efflux = [Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)] x 100

Visualizations

G cluster_workflow Experimental Workflow for this compound Efflux Assay A 1. Seed and Differentiate Cells B 2. Load Cells with This compound A->B C 3. Wash and Equilibrate B->C D 4. Add Cholesterol Acceptor (e.g., ApoA-I, HDL) C->D E 5. Incubate for Efflux D->E F 6. Collect Supernatant E->F G 7. Lyse Cells E->G H 8. Measure Fluorescence (Supernatant and Lysate) F->H Supernatant G->H Lysate I 9. Calculate % Efflux H->I

Caption: A flowchart of the key steps in a this compound efflux assay.

G cluster_troubleshooting Troubleshooting Logic for Cholesterol Efflux Assays Start Problem with Assay HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No Sol_Wash Improve Washing Steps Use Phenol-Red Free Media HighBg->Sol_Wash Yes HighVar High Variability? LowSignal->HighVar No Sol_Loading Optimize Loading Time/Conc. Optimize Acceptor Conc./Time LowSignal->Sol_Loading Yes Sol_Seeding Ensure Uniform Cell Seeding Check for Cytotoxicity HighVar->Sol_Seeding Yes End Assay Optimized HighVar->End No Sol_Wash->End Sol_Loading->End Sol_Seeding->End

References

preventing 25-NBD Cholesterol aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 25-NBD Cholesterol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing aggregation and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity ethanol. A stock concentration of 2 mM can be achieved by dissolving 10 mg of this compound in 10.1 mL of ethanol.[1] For alternative solvents, Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can be used, with solubilities of approximately 0.25 mg/mL and 1 mg/mL, respectively.[2] When using organic solvents, it is crucial to purge them with an inert gas.[2]

Q2: My this compound solution appears cloudy or shows particulates. What is happening?

A2: Cloudiness or the presence of particulates indicates that the this compound has aggregated. This fluorescent analog of cholesterol is poorly soluble in aqueous solutions and can easily form aggregates, especially when transitioning from a concentrated organic stock to an aqueous buffer.

Q3: How can I prevent aggregation when diluting my stock solution into an aqueous buffer?

A3: To prevent aggregation, the organic stock solution should be diluted into the aqueous buffer rapidly and with vigorous mixing, such as vortexing.[3] This technique promotes the dispersal of monomeric this compound molecules before they have a chance to self-associate into larger aggregates.[3] The final concentration of the organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid disrupting biological membranes or inducing cellular stress.[2][4]

Q4: Can I use detergents to improve the solubility of this compound?

A4: Yes, non-ionic or zwitterionic detergents can be used to maintain the solubility of fluorescent lipids like this compound.[3] These detergents form micelles that encapsulate the hydrophobic sterol, preventing aggregation.[3] The detergent concentration must be kept above its critical micelle concentration (CMC) to be effective.[3]

Q5: Are there other methods to deliver this compound to cells without causing aggregation?

A5: Yes, using cyclodextrins is a highly effective method. Cyclodextrins are cyclic oligosaccharides that form water-soluble inclusion complexes with hydrophobic molecules like cholesterol.[5][6] Methyl-β-cyclodextrin (MβCD) is commonly used to create a complex with this compound, which can then be used to deliver the fluorescent sterol to cells in a monomeric and bioavailable form.[5][7][8] This method is widely employed for both cholesterol depletion and enrichment studies.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
High background fluorescence in microscopy Aggregates of this compound are causing non-specific binding to cellular surfaces or coverslips.1. Verify Monomeric State: Before cell labeling, confirm your working solution is clear and free of visible aggregates. 2. BSA Back-Extraction: After labeling, wash cells with a solution of bovine serum albumin (BSA) to remove unincorporated or loosely bound probe from the plasma membrane.[3] 3. Optimize Concentration: Reduce the final concentration of this compound in your working solution.
Inconsistent or low fluorescence signal in cells 1. Aggregation: The probe has aggregated and is not being efficiently incorporated into cellular membranes. 2. Solvent Effects: The final concentration of the organic solvent (e.g., ethanol, DMSO) is too high, affecting cell viability or membrane integrity.1. Use Cyclodextrin: Prepare a this compound:MβCD complex to ensure monomeric delivery.[5] 2. Rapid Dilution: Ensure you are adding the stock solution to the aqueous buffer with vigorous mixing.[3] 3. Minimize Solvent: Keep the final organic solvent concentration below 1%.[2][4]
Unexpected subcellular localization (e.g., high mitochondrial signal) The NBD fluorophore can influence the trafficking of the cholesterol analog, and in some cell lines, this compound has been shown to accumulate in mitochondria.[4][10]1. Acknowledge Probe Behavior: Be aware that the localization may not perfectly mimic that of endogenous cholesterol.[10][11] 2. Use Alternative Probes: For studies sensitive to precise localization, consider other fluorescent cholesterol analogs if results with this compound are ambiguous.
Aqueous working solution becomes cloudy over time This compound is aggregating out of the aqueous solution.Prepare the aqueous working solution fresh immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2]
Quantitative Data Summary
ParameterValue / RecommendationSource(s)
Stock Solution Concentration (Ethanol) 2 mM[1]
Solubility in DMSO ~0.25 mg/mL[2]
Solubility in DMF ~1 mg/mL[2]
Typical Cell Loading Concentration 5 µM[1]
MβCD Concentration for Loading 195 µM sterol complexed with MβCD[5]
Max Organic Solvent in Final Solution < 1% (v/v)[2][4]
Excitation / Emission Wavelengths ~488 nm / ~530 nm[5]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Monomeric this compound Working Solution

This protocol describes the standard method for preparing a working solution by direct dilution.

  • Prepare Stock Solution: Dissolve this compound in pure ethanol to a final concentration of 2 mM.[1] Store this stock solution at -20°C, protected from light.

  • Prepare Aqueous Buffer: Warm your desired aqueous buffer (e.g., PBS, RPMI 1640 medium) to the experimental temperature (e.g., 37°C).

  • Perform Rapid Dilution:

    • Place the required volume of aqueous buffer in a sterile tube.

    • While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration (e.g., 5 µM).

    • For example, to make 10 mL of a 5 µM solution from a 2 mM stock, add 25 µL of the stock to 9.975 mL of buffer.[1]

  • Immediate Use: Use the freshly prepared working solution immediately to prevent aggregation. Do not store the aqueous solution.[2]

G cluster_prep Preparation Workflow start Start stock Prepare 2mM Stock in Ethanol start->stock add Rapidly Add Stock to Vortexing Buffer stock->add buffer Warm Aqueous Buffer mix Vortex Buffer buffer->mix mix->add end_node Use Immediately add->end_node

Workflow for preparing a this compound solution.
Protocol 2: Preparing this compound:MβCD Complexes

This method is superior for preventing aggregation and ensuring efficient delivery to cells.

  • Prepare Stock Solutions:

    • Prepare a 2 mM stock solution of this compound in ethanol.

    • Prepare a stock solution of Methyl-β-cyclodextrin (MβCD) in your desired aqueous buffer (e.g., 10-50 mM).

  • Dry the Sterol: In a glass vial, add the required amount of this compound stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin film on the vial wall.

  • Complexation:

    • Add the MβCD solution to the vial containing the dried this compound film.

    • Sonicate the mixture in a water bath until the solution is clear, indicating the formation of the inclusion complex.[4]

    • This process may take 10-30 minutes.

  • Sterilization and Use: Sterilize the final complex solution by passing it through a 0.22 µm filter. The complex is now ready to be diluted to the final working concentration for cell loading.

G cluster_complex Cyclodextrin Complexation Workflow start Start dry Dry 25-NBD-Cholesterol (from Ethanol Stock) under Nitrogen start->dry add_cd Add Aqueous MβCD Solution to Dried Sterol dry->add_cd sonicate Sonicate until Clear to Form Complex add_cd->sonicate filter Sterile Filter (0.22 µm) sonicate->filter ready Ready for Cell Loading filter->ready

Workflow for this compound:MβCD complexation.
Troubleshooting Logic Flowchart

When encountering issues, follow this logical progression to diagnose and solve the problem.

G cluster_check Initial Checks cluster_solution Solutions start Problem Encountered (e.g., High Background, Low Signal) check_solution Is the working solution cloudy? start->check_solution check_age Was the solution prepared fresh? check_solution->check_age No remake Remake solution using rapid dilution into vortexing buffer. check_solution->remake Yes check_age->remake No bsa_wash Perform BSA back-extraction after labeling. check_age->bsa_wash Yes use_cd Prepare a fresh 25-NBD-Chol:MβCD complex. remake->use_cd Problem Persists end_node Re-run Experiment remake->end_node Problem Solved use_cd->end_node bsa_wash->end_node

Troubleshooting flowchart for aggregation issues.

References

fluorescence quenching of 25-NBD Cholesterol and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-NBD Cholesterol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments using this compound, focusing on fluorescence quenching and other potential artifacts.

FAQ 1: Why is the fluorescence signal of my this compound weak or decreasing rapidly?

Fluorescence quenching is a common reason for a weak or diminishing signal. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For this compound, this can be caused by several factors:

  • Environmental Sensitivity: The NBD fluorophore is highly sensitive to its local environment. When exposed to an aqueous (water-based) environment, its fluorescence emission is significantly lower than in a hydrophobic (lipid) environment.[1]

  • Self-Quenching: At high local concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence. This is a common issue in highly ordered membrane domains.[2][3]

  • Photobleaching: Like all fluorophores, the NBD group can be irreversibly damaged by prolonged exposure to excitation light, leading to a permanent loss of fluorescence.

  • Presence of Quenching Agents: Certain molecules in your buffer or medium can act as quenchers.

FAQ 2: How can I prevent or minimize fluorescence quenching of this compound?

To mitigate quenching, consider the following strategies:

  • Optimize Probe Concentration: Use the lowest concentration of this compound that still provides a detectable signal. This will reduce the likelihood of self-quenching.

  • Use Anti-Quenching Agents: For fixed samples or in certain imaging applications, commercial anti-fluorescence quenching agents can be used. These are often glycerol-based mounting media that help to preserve the fluorescence signal.[4][5][6]

  • Limit Light Exposure: Minimize the exposure of your sample to the excitation light source. Use neutral density filters, reduce laser power, and decrease exposure times.

  • Control the Chemical Environment: Ensure your buffers and media are free from known quenching agents. If unavoidable, their effect should be quantified and controlled for.

  • Proper Storage: Store this compound protected from light and air to prevent degradation.[7]

FAQ 3: What are some common quenching agents to avoid?

Certain substances are known to quench NBD fluorescence. These include:

  • Sodium Dithionite (SDT): This chemical can irreversibly reduce the NBD group, completely quenching its fluorescence.[8]

  • Potassium Iodide (KI): Iodide ions are effective collisional quenchers of fluorescence.

  • Oxygen: Dissolved oxygen can act as a quencher, particularly for triplet states, which can lead to photobleaching.

FAQ 4: My this compound appears to be localizing to unexpected organelles. Is this normal?

While this compound is a fluorescent analog of cholesterol, its behavior may not perfectly mimic that of endogenous cholesterol due to the bulky NBD group.[][10] It has been reported that this compound can be mistargeted to mitochondria.[7] It is crucial to be aware of these potential artifacts and, if possible, validate findings with other cholesterol probes like dehydroergosterol (DHE) or by using complementary biochemical assays.[7]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the specific application. The following table provides some reported concentrations as a starting point for optimization.

ApplicationRecommended Concentration RangeReference
Cholesterol Efflux Assays5 µM[11]
In Vitro Cholesterol UptakeNot specified, but used in HBSS[12]
General Cell LabelingNot specified, stock at 2 mM in ethanol[11]

Note: It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific experimental setup that balances signal intensity with minimal self-quenching and cellular perturbation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (Molecular Weight: ~495 g/mol )

  • Solvent: Pure ethanol.

  • Procedure:

    • To prepare a 2 mM stock solution, dissolve the entire contents of a 10 mg vial of this compound in approximately 10.1 mL of pure ethanol.[11]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in a light-protected container (e.g., an amber vial) at -20°C.

Protocol 2: General Cell Labeling with this compound
  • Cell Preparation: Plate cells in a suitable culture vessel (e.g., 96-well plate, chambered coverglass) and allow them to adhere and grow to the desired confluency.

  • Labeling Solution Preparation:

    • Dilute the 2 mM this compound stock solution in your desired culture medium (e.g., RPMI 1640 with 10% FBS) to the final working concentration (e.g., 5 µM).[11]

    • For a 5 µM final concentration from a 2 mM stock, you would perform a 1:400 dilution (e.g., add 2.5 µL of 2 mM stock to 1 mL of medium).

  • Cell Labeling:

    • Remove the existing culture medium from the cells.

    • Wash the cells twice with phosphate-buffered saline (PBS).[11]

    • Add the prepared labeling solution to the cells.

    • Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO₂) for the desired time (e.g., overnight).[11]

  • Post-Labeling Wash:

    • Remove the labeling solution.

    • Wash the cells twice with PBS to remove any unincorporated this compound.[11]

  • Imaging/Analysis: Proceed with your downstream application, such as fluorescence microscopy or a cholesterol efflux assay. For imaging, it is recommended to use an anti-fluorescence quenching mounting medium if the cells are to be fixed.[6]

Visualizations

Troubleshooting Fluorescence Quenching of this compound A Weak or Decreasing Fluorescence Signal B Potential Causes A->B is likely due to C Environmental Sensitivity (Aqueous Environment) B->C D Self-Quenching (High Concentration) B->D E Photobleaching (Excessive Light Exposure) B->E F Presence of Quenching Agents B->F G Solutions C->G address with D->G address with E->G address with F->G address with H Optimize Probe Concentration G->H I Use Anti-Quenching Agents G->I J Limit Light Exposure G->J K Control Chemical Environment G->K

Caption: A logical diagram illustrating the common causes of this compound fluorescence quenching and their respective solutions.

Experimental Workflow for Cell Labeling with this compound A Prepare 2 mM 25-NBD Cholesterol Stock in Ethanol C Dilute Stock to Working Concentration in Medium A->C B Culture Cells to Desired Confluency D Wash Cells with PBS B->D E Incubate Cells with Labeling Solution C->E D->E F Wash Cells with PBS to Remove Unbound Probe E->F G Proceed to Imaging or Downstream Assay F->G

Caption: A streamlined workflow for labeling cells with this compound.

References

Technical Support Center: 25-NBD Cholesterol & Spectral Bleed-Through Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for spectral bleed-through when using 25-NBD Cholesterol in fluorescence microscopy experiments.

FAQs: Troubleshooting this compound Spectral Bleed-Through

Q1: I am imaging this compound (a green fluorescent probe) alongside a red fluorescent protein (RFP), and I see a signal in my red channel when exciting the this compound. What is happening?

This phenomenon is called spectral bleed-through, or crosstalk. It occurs when the fluorescence emission from one fluorophore (in this case, this compound) is detected in the filter set or detector channel intended for another fluorophore (RFP).[1][2] This is a common issue in multi-color fluorescence microscopy due to the broad emission spectra of many fluorophores.[3]

Q2: How can I confirm that the signal in my red channel is bleed-through and not a genuine signal?

To confirm bleed-through, you need to prepare and image control samples. The most crucial control is a sample labeled only with this compound. Image this sample using the same settings (laser power, detector gain, etc.) you use for your dual-labeled experiment. If you observe a signal in the red channel with this single-labeled sample, it confirms that the this compound is bleeding through into your RFP detection channel.[4][5]

Q3: What are the main strategies to minimize or correct for spectral bleed-through?

There are two primary strategies:

  • Optimization of Image Acquisition: This involves choosing fluorophores with minimal spectral overlap and using appropriate filter sets to separate their signals effectively.[1] Sequential scanning, where each fluorophore is excited and its emission is collected separately, can also significantly reduce bleed-through.[3]

  • Post-Acquisition Correction: If bleed-through cannot be avoided during acquisition, it can be corrected computationally. This typically involves subtracting the bleed-through signal from the affected channel based on measurements from single-labeled control samples.[4][6]

Q4: I have heard that this compound can sometimes show non-specific localization. Could this be contributing to my issue?

Yes, it has been reported that this compound can sometimes be mis-targeted to mitochondria in cells. This is a separate issue from spectral bleed-through but is an important consideration for interpreting your results. Careful co-localization studies with mitochondrial markers can help you determine the subcellular distribution of this compound in your specific experimental system.

Quantitative Data: Spectral Properties of Common Fluorophores

To minimize spectral overlap, it is crucial to select fluorophores with well-separated excitation and emission spectra. The table below provides the approximate excitation and emission maxima for this compound and other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~470~540
FITC~490~525
Alexa Fluor 488~495~519
Green Fluorescent Protein (GFP)~488~509
Rhodamine~552~575
mCherry~587~610
Texas Red~589~615
Cy5~650~670

Note: The exact excitation and emission maxima can vary depending on the local environment (e.g., solvent polarity, pH) of the fluorophore.

Experimental Protocol: Linear Unmixing for Bleed-Through Correction

This protocol describes a method for correcting spectral bleed-through using single-labeled control samples.

Objective: To quantitatively measure and correct for the bleed-through of this compound into a second fluorescence channel (e.g., RFP channel).

Materials:

  • Cells or sample of interest

  • This compound

  • A second fluorophore (e.g., an RFP-tagged protein)

  • Fluorescence microscope with at least two detection channels

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Methodology:

  • Prepare Control and Experimental Samples:

    • Sample 1 (Unlabeled Control): An unlabeled sample to measure autofluorescence.

    • Sample 2 (this compound Only): A sample labeled only with this compound.

    • Sample 3 (Second Fluorophore Only): A sample labeled only with the second fluorophore (e.g., RFP).

    • Sample 4 (Dual-Labeled Sample): A sample labeled with both this compound and the second fluorophore.

  • Image Acquisition:

    • For each sample, acquire images in both the "green" (for this compound) and "red" (for the second fluorophore) channels.

    • Crucially, use the exact same acquisition settings (laser power, exposure time, detector gain, etc.) for all samples.

  • Calculate the Bleed-Through Coefficient:

    • Open the image of the "this compound Only" sample (Sample 2).

    • Measure the mean fluorescence intensity in a region of interest (ROI) in both the green and red channels.

    • The bleed-through coefficient (BTC) is the ratio of the intensity in the red channel to the intensity in the green channel: BTC = (Mean Intensity in Red Channel) / (Mean Intensity in Green Channel)

    • For a more robust measurement, you can plot the pixel intensities of the red channel against the green channel and determine the slope of the linear regression.[6]

  • Correct the Dual-Labeled Image:

    • Open the image of your dual-labeled sample (Sample 4).

    • The corrected red channel image is obtained by subtracting the bleed-through from the original red channel image on a pixel-by-pixel basis: Corrected Red Intensity = Original Red Intensity - (BTC * Green Intensity)

    • This can be performed using the image arithmetic functions in your image analysis software.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis & Correction unlabeled Unlabeled Control acquire_unlabeled Acquire Green & Red Channels unlabeled->acquire_unlabeled nbd_only 25-NBD Chol Only acquire_nbd Acquire Green & Red Channels nbd_only->acquire_nbd rfp_only RFP Only acquire_rfp Acquire Green & Red Channels rfp_only->acquire_rfp dual_labeled Dual Labeled acquire_dual Acquire Green & Red Channels dual_labeled->acquire_dual calc_btc Calculate Bleed-Through Coefficient (BTC) from 25-NBD Chol Only Image acquire_nbd->calc_btc apply_correction Apply Correction to Dual Labeled Image: Corrected_Red = Red - (BTC * Green) acquire_dual->apply_correction calc_btc->apply_correction final_image Final Corrected Image apply_correction->final_image Logical_Relationship bleedthrough Spectral Bleed-Through (Crosstalk) effect False Co-localization Signal in Red Channel bleedthrough->effect cause1 Broad Emission Spectrum of this compound cause1->bleedthrough cause2 Overlapping Filter Sets cause2->bleedthrough solution1 Use Single-Labeled Controls to Quantify Bleed-Through effect->solution1 Diagnosis solution2 Computational Subtraction of Bleed-Through solution1->solution2 Enables

References

Technical Support Center: 25-NBD Cholesterol Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 25-NBD Cholesterol for cellular staining applications.

Troubleshooting Guide: Uneven Cell Staining Patterns

Uneven staining with this compound can manifest as cell-to-cell variability in fluorescence intensity, patchy or punctate staining within a single cell, or inconsistent results between experiments. This guide provides a systematic approach to identifying and resolving these common issues.

dot

LiveCellStainingWorkflow cluster_prep Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining cluster_imaging Imaging PrepStainingSol Prepare Staining Solution AddStain Add Staining Solution PrepStainingSol->AddStain PrepCells Prepare Cells RemoveMedium Remove Growth Medium PrepCells->RemoveMedium WashCells1 Wash Cells (PBS/Serum-Free Medium) RemoveMedium->WashCells1 WashCells1->AddStain Incubate Incubate (e.g., 37°C, 30-60 min) AddStain->Incubate RemoveStain Remove Staining Solution Incubate->RemoveStain WashCells2 Wash Cells (PBS/Serum-Free Medium) RemoveStain->WashCells2 AddImagingMedium Add Imaging Medium WashCells2->AddImagingMedium ImageCells Image Cells (FITC/GFP Channel) AddImagingMedium->ImageCells

25-NBD Cholesterol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 25-NBD Cholesterol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored at -20°C, protected from light.[] Under these conditions, the product is reported to be stable for at least one to three years. It is typically shipped on dry ice to maintain this temperature.

2. How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound in a suitable organic solvent (e.g., ethanol, DMSO, DMF) should be stored at -80°C for up to six months. For best results, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

3. What solvents are recommended for dissolving this compound?

This compound can be dissolved in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2]

4. Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than one day.[2] If your experiment requires an aqueous solution, it is best to prepare it fresh by diluting the organic stock solution into your aqueous buffer immediately before use.

5. How should I handle this compound to prevent degradation?

This compound is light-sensitive and should be protected from light whenever possible. Use amber vials or wrap containers in foil. When preparing solutions, it is good practice to purge the solvent with an inert gas like nitrogen or argon to remove oxygen.

6. What are the excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound can vary depending on the solvent environment. However, a common range for excitation is around 470-485 nm, and for emission is around 530-540 nm.

Stability Data

The stability of fluorescently labeled lipids is critical for reproducible experimental outcomes. The following table summarizes the stability of NBD-cholesterol in a micellar solution at different storage temperatures over a four-week period.

Storage TemperatureWeek 0 (Normalized Fluorescence)Week 1 (Normalized Fluorescence)Week 2 (Normalized Fluorescence)Week 4 (Normalized Fluorescence)
Room Temperature1.00~0.95~0.90~0.85
4°C1.00~0.98~0.96~0.94
-20°C1.00~1.00~1.00~0.99
Data adapted from a study on NBD-cholesterol/lyso-PtdCho mixed micelles and represents the relative fluorescence intensity compared to the initial measurement.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal Degradation of this compound: Improper storage (exposure to light, wrong temperature, repeated freeze-thaw cycles) can lead to degradation.- Ensure proper storage conditions (-20°C for powder, -80°C for solutions, protected from light). - Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect filter set/wavelengths: Using incorrect excitation or emission filters on the microscope or plate reader.Verify the excitation and emission wavelengths of your instrument are appropriate for this compound (Excitation ~470-485 nm, Emission ~530-540 nm).
Low concentration: The concentration of this compound may be too low for detection.Optimize the concentration of this compound used for labeling.
Quenching: High concentrations of the probe or the presence of quenching agents in the medium can reduce the fluorescence signal.- Test a range of concentrations to find the optimal signal without significant self-quenching. - Ensure your experimental buffer does not contain quenching agents.
High background fluorescence Excess unbound probe: Insufficient washing after labeling can leave a high concentration of unbound this compound in the medium.Increase the number and duration of washing steps after labeling cells or tissues.
Autofluorescence: Some cell types or media components can be inherently fluorescent at the same wavelengths as NBD.- Image an unlabeled control sample to determine the level of autofluorescence. - Use a medium with low background fluorescence (e.g., phenol red-free medium).
Inconsistent or unexpected cellular localization Probe mis-targeting: The bulky NBD group can sometimes alter the molecule's behavior, leading to localization in unexpected organelles, such as the mitochondria.[4]- Be aware that the localization of this compound may not perfectly mimic that of endogenous cholesterol. - Co-stain with organelle-specific markers to confirm localization.
Aggregation of the probe: this compound may form aggregates, especially at high concentrations, leading to punctate staining.- Use the lowest effective concentration. - Ensure the probe is fully dissolved in the solvent before adding it to the aqueous medium. Sonication may help to disperse aggregates.
Photobleaching (signal fades quickly during imaging) Excessive exposure to excitation light: The NBD fluorophore is susceptible to photobleaching.- Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium if applicable. - Acquire images in a single focal plane if possible.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to assess the stability of a this compound stock solution over time.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Amber glass vials

  • Inert gas (Nitrogen or Argon)

  • Fluorometer or fluorescence plate reader

  • Cuvettes or black-walled, clear-bottom microplates

Methodology:

  • Preparation of Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under dim light, dissolve the powder in anhydrous ethanol or DMSO to a final concentration of 1 mg/mL.

    • Flush the vial with inert gas before sealing.

    • Wrap the vial in aluminum foil to protect it from light.

  • Storage Conditions:

    • Aliquot the stock solution into several small, amber vials.

    • Store the aliquots at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Fluorescence Measurement:

    • At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), take one aliquot from each storage condition.

    • Allow the aliquot to warm to room temperature.

    • Prepare a working solution by diluting the stock solution in ethanol to a concentration within the linear range of your fluorometer.

    • Measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., Ex: 475 nm, Em: 535 nm).

    • Record the fluorescence intensity for each time point and storage condition.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity at Day 0 for each storage condition.

    • Plot the normalized fluorescence intensity versus time to visualize the stability of this compound under different storage conditions.

Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep1 Dissolve 25-NBD Cholesterol Powder prep2 Aliquot Stock Solution prep1->prep2 store1 Store at -80°C store2 Store at -20°C store3 Store at 4°C store4 Store at Room Temp analysis1 Measure Fluorescence at Time Points store1->analysis1 store2->analysis1 store3->analysis1 store4->analysis1 analysis2 Normalize Data analysis1->analysis2 analysis3 Plot Stability Curve analysis2->analysis3

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Troubleshooting Low Fluorescence Signal cluster_checks Initial Checks cluster_solutions Potential Solutions start Low/No Fluorescence Signal check1 Verify Instrument Settings (Filters) start->check1 check2 Check Probe Concentration start->check2 check3 Review Storage Conditions start->check3 solution4 Check for Quenching start->solution4 solution1 Optimize Wavelengths check1->solution1 solution2 Increase Concentration check2->solution2 solution3 Prepare Fresh Stock check3->solution3

Caption: Decision tree for troubleshooting low fluorescence.

References

Technical Support Center: Minimizing Cytotoxicity of 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 25-NBD Cholesterol, focusing on minimizing its cytotoxic effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent analog of cholesterol. The cholesterol molecule is tagged with a nitrobenzoxadiazole (NBD) fluorophore at the 25th position of the side chain. It is widely used in cell biology to study intracellular cholesterol trafficking, lipid metabolism, and the dynamics of cell membranes.[1][2][] Its fluorescence allows for the visualization of cholesterol distribution and movement within live cells.

Q2: What are the known cytotoxic effects of this compound?

A2: this compound can induce cytotoxicity in a concentration- and time-dependent manner. The primary mechanism of cytotoxicity is believed to be the induction of apoptosis (programmed cell death). This can be triggered by the structural disruption of cellular membranes due to the bulky NBD group and potential phototoxicity from the fluorophore upon excitation.[2][4] Studies on the related compound, 25-hydroxycholesterol, show activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, involving the activation of caspases.

Q3: How does the cytotoxicity of this compound compare to other fluorescent cholesterol analogs?

A3: this compound is often compared to 22-NBD-Cholesterol, which has the NBD fluorophore at a different position on the side chain. Some studies suggest that 22-NBD-Cholesterol may better mimic the behavior of natural cholesterol and exhibit less mislocalization to organelles like mitochondria.[1][2][4] Another alternative, dehydroergosterol (DHE), is an intrinsically fluorescent sterol that is considered a better structural analog of cholesterol but has limitations due to its UV excitation and lower quantum yield.[2]

Q4: What is phototoxicity and how does it relate to this compound?

A4: Phototoxicity is cell damage caused by light, in this case, the excitation light used for fluorescence microscopy. The NBD fluorophore, when excited, can generate reactive oxygen species (ROS) that can damage cellular components, leading to stress and apoptosis. This is a critical consideration when performing live-cell imaging with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on mitigating cytotoxicity.

Problem Possible Causes Recommended Solutions
High Cell Death/Low Viability High Concentration: The concentration of this compound is too high for the specific cell line.Perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1 µM) and titrate upwards.
Prolonged Incubation: Extended exposure to this compound is causing cumulative toxicity.Optimize the incubation time. For many applications, a shorter incubation period (e.g., 30-60 minutes) may be sufficient for labeling without causing significant cell death.
Serum Starvation: Culturing cells in serum-free medium can increase their sensitivity to stressors.If the experimental design allows, maintain a low percentage of serum (e.g., 1-2%) in the medium during labeling to improve cell viability.
Phototoxicity: Excessive exposure to excitation light during imaging is damaging the cells.- Minimize light exposure by using the lowest possible laser power and exposure time.- Use a more sensitive detector.- Acquire images at fewer time points.- Consider using an anti-fade mounting medium for fixed-cell imaging.
High Background Fluorescence Excess Probe: Unbound this compound in the medium or non-specifically attached to the coverslip.- Thoroughly wash cells with pre-warmed PBS or serum-free medium (2-3 times) after incubation.- Reduce the initial concentration of this compound.
Probe Aggregation: this compound can form aggregates in aqueous solutions, leading to bright, non-specific puncta.- Ensure the stock solution is fully dissolved in an appropriate solvent (e.g., ethanol or DMSO) before diluting in culture medium.- Prepare fresh working solutions for each experiment.- Consider complexing this compound with methyl-β-cyclodextrin (MβCD) to improve solubility and delivery.
Inconsistent or Weak Fluorescent Signal Low Concentration: The concentration of this compound is too low for adequate detection.As part of the dose-response optimization, identify the lowest concentration that provides a sufficient signal-to-noise ratio.
Suboptimal Imaging Settings: Incorrect filter sets or imaging parameters.Use a standard FITC/GFP filter set (Excitation/Emission: ~485/535 nm). Optimize detector gain and exposure settings.
Poor Cell Health: Unhealthy or dying cells may not efficiently take up the probe.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Quantitative Data Summary

The cytotoxic concentration of this compound can vary significantly between cell lines and experimental conditions. The following table provides a summary of concentrations used in various studies, which can serve as a starting point for optimization.

Cell Line Concentration Range Reported Observations/Notes Reference
THP-1 macrophages0.1 - 10 µMUptake reached a plateau after 4 hours of incubation.[5]
Caco-220 µg/mLUsed in a cholesterol uptake assay.
Jurkat20 µg/mLUsed in a cholesterol uptake assay.
CHO-K1Not specified[6]
HEK293Not specified[7]

Note: It is highly recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 or optimal non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocols

MTT Assay for Assessing Cytotoxicity

This protocol provides a method to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • 96-well cell culture plates

  • Complete culture medium

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium or the desired experimental medium. Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This protocol can be used to confirm if this compound induces apoptosis via caspase-3 activation.

Materials:

  • Cells treated with this compound and control cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay)

  • Assay buffer

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with this compound, harvest the cells and lyse them using the provided cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Substrate Addition: Add the caspase-3 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.

  • Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in control cells.

Mandatory Visualizations

Signaling Pathway of 25-Hydroxycholesterol-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 25_HC_ext 25-Hydroxycholesterol FasL FasL 25_HC_ext->FasL Caspase8 Caspase-8 FasL->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion 25_HC_int 25-Hydroxycholesterol 25_HC_int->Mitochondrion ROS Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling induced by 25-hydroxycholesterol.

Experimental Workflow for Minimizing Cytotoxicity

G Start Start Experiment with this compound Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Time_Course 2. Time-Course Assay Dose_Response->Time_Course Optimal_Conditions Determine Optimal Concentration & Time Time_Course->Optimal_Conditions Microscopy 3. Fluorescence Microscopy Optimal_Conditions->Microscopy Check_Viability Assess Cell Viability (e.g., Live/Dead Stain) Microscopy->Check_Viability Analyze_Data Analyze Experimental Data Check_Viability->Analyze_Data Viability High Troubleshoot Troubleshoot: - Reduce light exposure - Check for aggregation - Consider alternatives Check_Viability->Troubleshoot Viability Low Troubleshoot->Optimal_Conditions

Caption: Workflow for optimizing this compound experiments.

Logical Relationship for Troubleshooting High Cytotoxicity

G High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? High_Cytotoxicity->Check_Concentration Check_Incubation Is Incubation Time Minimized? Check_Concentration->Check_Incubation Yes Optimize_Protocol Optimize Protocol Check_Concentration->Optimize_Protocol No Check_Phototoxicity Is Light Exposure Minimized? Check_Incubation->Check_Phototoxicity Yes Check_Incubation->Optimize_Protocol No Consider_Alternatives Consider Alternatives: - 22-NBD-Cholesterol - DHE Check_Phototoxicity->Consider_Alternatives Yes Check_Phototoxicity->Optimize_Protocol No

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Technical Support Center: 25-NBD Cholesterol Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 25-NBD Cholesterol labeling. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly those related to the presence of serum.

Frequently Asked Questions (FAQs)

Q1: How does serum in the culture medium affect this compound labeling?

A1: Serum contains various components, primarily lipoproteins (like HDL and LDL) and albumin, that can significantly interfere with this compound labeling.[1] These components can bind to this compound in the medium, reducing its availability for cellular uptake. This sequestration leads to decreased fluorescence intensity within the cells and can cause high background fluorescence from the medium. For accurate and efficient labeling, it is often recommended to perform the incubation in serum-free medium.[2]

Q2: What is the recommended incubation medium for this compound labeling?

A2: For optimal results, it is highly recommended to use a serum-free culture medium during the labeling process.[2] If cells are sensitive to serum deprivation, a reduced serum concentration or the use of delipidated serum are potential alternatives. After labeling, cells should be washed thoroughly with a buffered saline solution like PBS to remove any unbound probe before imaging or analysis.[3]

Q3: My fluorescent signal is very low, even after following the protocol. What could be the issue?

A3: Low fluorescent signal is a common issue and can be attributed to several factors:

  • Presence of Serum: As detailed in Q1, serum is a primary cause of reduced signal. Ensure you are using serum-free medium for the labeling step.[2]

  • Insufficient Probe Concentration or Incubation Time: The uptake of this compound is time and concentration-dependent.[4][5] You may need to optimize these parameters for your specific cell type.

  • Cell Health: Unhealthy or dying cells will not uptake the probe efficiently. Ensure your cells are healthy and not overly confluent before starting the experiment.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize exposure of the labeled cells to light, especially from the microscope's light source.

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background fluorescence is typically caused by unbound this compound in the medium or adsorbed to the culture dish. To mitigate this:

  • Thorough Washing: After incubation with the probe, wash the cells multiple times (at least 2-3 times) with a buffered saline solution (e.g., PBS) to remove residual probe.[3]

  • Use of Serum-Free Medium: Performing the labeling in serum-free medium will reduce the amount of probe complexed with serum proteins, which can contribute to background.[2]

  • Imaging in Fresh Buffer: After washing, replace the medium with a fresh, phenol red-free imaging buffer before acquiring images.

Q5: Can I use this compound for quantitative studies?

A5: While this compound is a useful tool for visualizing cholesterol trafficking, its use in quantitative studies can be challenging due to the environmental sensitivity of the NBD fluorophore.[6] The fluorescence intensity of NBD can change based on its local environment (e.g., insertion into a membrane vs. in an aqueous solution), which may not directly correlate with its concentration.[6] For more quantitative assessments, other fluorescent cholesterol analogs might be considered, or results should be interpreted with caution.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low/No Cellular Fluorescence 1. Serum Interference: Serum lipoproteins and albumin are binding to the this compound.[1]1. Incubate cells with this compound in serum-free medium .[2] If necessary, use delipidated serum as an alternative.
2. Suboptimal Incubation: Incubation time or probe concentration is too low for the cell type.[4]2. Increase the incubation time (e.g., from 30 minutes to 1-4 hours) or the concentration of this compound. Perform a time-course and dose-response experiment to optimize.
3. Poor Cell Health: Cells are not viable or are overly confluent.3. Use healthy, actively dividing cells. Ensure cell confluence is appropriate for your experiment (typically not more than 80%).[2]
High Background Fluorescence 1. Inadequate Washing: Residual probe remains in the well after incubation.1. Increase the number and volume of washes with PBS after the labeling step.[3]
2. Probe Aggregation: High concentrations of this compound can form aggregates in aqueous solutions.2. Ensure the final solvent concentration (e.g., ethanol or DMSO) is low (typically <0.5%) to maintain probe solubility.
3. Binding to Plate Surface: The probe may non-specifically adsorb to the plastic of the culture dish.3. Consider using plates with lower binding surfaces. Ensure thorough washing.
Cell Toxicity/Death 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) is at a toxic concentration.1. Keep the final concentration of the organic solvent in the culture medium as low as possible (ideally ≤0.2%).
2. Probe-Induced Phototoxicity: Excitation light can induce the formation of reactive oxygen species.2. Minimize the exposure of labeled cells to high-intensity light. Use neutral density filters and acquire images efficiently.
Altered Cellular Localization 1. Probe Mismislocalization: The NBD moiety can alter the behavior of the cholesterol molecule.1. Be aware that this compound has been reported to sometimes show mistargeting to mitochondria.[6] Cross-validate findings with other cholesterol probes if localization is a critical aspect of your study.

Experimental Protocols

Protocol 1: General Labeling of Adherent Cells with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Adherent cells cultured in an appropriate format (e.g., 96-well plate, chamber slide)

  • This compound stock solution (e.g., 1 mg/mL in ethanol)[2]

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Phenol red-free imaging buffer

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Solution:

    • Warm the serum-free medium to 37°C.

    • Dilute the this compound stock solution into the pre-warmed serum-free medium to the desired final concentration (a common starting range is 1-10 µM). Vortex briefly to mix. Note: Ensure the final ethanol concentration is below 0.5% to avoid solvent toxicity.

  • Cell Preparation:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

  • Labeling:

    • Add the prepared this compound labeling solution to the cells.

    • Incubate at 37°C in a CO₂ incubator for the desired time (typically ranging from 30 minutes to 4 hours). Protect from light.[4]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.[3]

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free imaging buffer to the cells.

    • Proceed with fluorescence microscopy using appropriate filter sets (e.g., excitation ~485 nm, emission ~535 nm).[2]

Visualizations

Workflow for this compound Labeling

G cluster_prep Preparation cluster_labeling Labeling & Washing cluster_analysis Analysis A Seed Cells in Plate B Prepare Labeling Solution (this compound in Serum-Free Medium) C Remove Growth Medium & Wash with PBS A->C D Add Labeling Solution & Incubate C->D E Remove Labeling Solution D->E F Wash Cells 3x with PBS E->F G Add Imaging Buffer F->G H Fluorescence Microscopy or Flow Cytometry G->H

Caption: A typical experimental workflow for labeling cells with this compound.

Mechanism of Serum Interference

G cluster_serum_free Serum-Free Condition cluster_serum Serum-Containing Condition A Free 25-NBD Cholesterol B Cell Membrane A->B Efficient Uptake C Free 25-NBD Cholesterol D Lipoprotein / Albumin C->D E Cell Membrane D->E Reduced Uptake F Sequestration

Caption: Serum proteins bind this compound, reducing its uptake by cells.

Troubleshooting Logic for Low Signal

G Start Low Fluorescent Signal Q1 Was labeling done in serum-free medium? Start->Q1 A1_No Re-run Experiment in Serum-Free Medium Q1->A1_No No Q2 Are cells healthy and not over-confluent? Q1->Q2 Yes A1_Yes Increase Incubation Time or Concentration End Signal Improved A1_Yes->End Q2->A1_Yes Yes A2_No Optimize Cell Culture Conditions Q2->A2_No No

Caption: A decision tree for troubleshooting low fluorescence signal issues.

References

Technical Support Center: 25-NBD Cholesterol Esterification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for designing, performing, and troubleshooting cell-based 25-NBD Cholesterol esterification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent analog of cholesterol. It is used as a probe to study cellular cholesterol uptake and trafficking. The key principle of the esterification assay is a significant increase in the fluorescence quantum yield of the NBD (Nitrobenzoxadiazole) fluorophore when this compound is esterified and moves from a polar environment, like the cell membrane, to a nonpolar environment, such as the core of a lipid droplet.[1] This change in fluorescence intensity allows for the quantification of cholesterol esterification, which is primarily catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT).[2][3]

Q2: Why does the fluorescence of this compound change upon esterification?

Free this compound, when inserted into cellular membranes, exhibits weak fluorescence because the polar environment of the membrane quenches the NBD fluorophore.[1] Upon esterification by ACAT, the resulting 25-NBD cholesteryl ester is highly nonpolar and partitions into the neutral lipid core of cytoplasmic lipid droplets.[1][2][4] This nonpolar environment enhances the fluorescence of the NBD group, leading to a strong, detectable signal that is proportional to ACAT activity.[1][2][4]

Q3: What are the primary applications of this assay?

This assay is widely used for:

  • Screening for inhibitors of ACAT enzymes (ACAT1 and ACAT2), which are targets for drugs aimed at reducing plasma lipoprotein cholesterol.[2][4]

  • Studying the mechanisms of cellular cholesterol uptake and intracellular trafficking.[5][6]

  • Investigating the impact of genetic modifications or drug treatments on cholesterol metabolism and storage in lipid droplets.[3][7]

  • Assessing cholesterol efflux from cells, such as macrophages, which is a key process in preventing atherosclerosis.[8]

Q4: What are the main methods for quantifying this compound esterification?

The primary methods include:

  • Fluorescence Microscopy: Allows for direct visualization of fluorescent lipid droplets within cells, providing qualitative and semi-quantitative data.[1]

  • Plate-Based Fluorometry: A high-throughput method that measures the total fluorescence intensity from cell lysates in a microplate reader.

  • Flow Cytometry: Quantifies the fluorescence of individual cells, which is useful for analyzing heterogeneous cell populations.[9]

  • Chromatography (TLC/HPLC): These methods physically separate free this compound from its esterified form, allowing for precise quantification.[10][11] Lipids are first extracted from the cells and then separated on a chromatography plate or column.[10][11]

Experimental Protocols & Data

Protocol 1: General Cell-Based Esterification Assay

This protocol provides a general workflow for measuring this compound esterification using a fluorescence plate reader.

  • Cell Culture: Plate cells in a 96-well plate (black, clear-bottom for microscopy/plate reader) and culture until they reach 70-80% confluency.[12]

  • Compound Treatment (Optional): If screening inhibitors, pre-incubate cells with your test compounds for a designated period (e.g., 1-4 hours).

  • Probe Loading: Prepare a working solution of this compound in serum-free medium. A common final concentration is 1-5 µg/mL.[4][13] Remove the old medium from cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for 2-4 hours at 37°C.[8] This allows for cellular uptake and esterification of the probe. The optimal time may vary by cell type.

  • Cell Lysis: Wash the cells twice with Phosphate-Buffered Saline (PBS) to remove excess probe.[13] Then, add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.[13]

  • Fluorescence Measurement: Read the fluorescence intensity of the cell lysates using a plate reader with excitation/emission wavelengths appropriate for NBD (e.g., ~485 nm Ex / ~535 nm Em).[9]

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
  • Perform Assay: Follow steps 1-4 from the general protocol above.

  • Lipid Extraction: After incubation, wash cells with PBS. Scrape cells into a solvent mixture, typically chloroform:methanol (2:1 v/v), to extract total lipids.

  • Sample Preparation: Evaporate the solvent under a stream of nitrogen and re-dissolve the lipid extract in a small volume of a nonpolar solvent like hexane.

  • TLC Separation: Spot the lipid extract onto a silica gel TLC plate. Place the plate in a chromatography tank containing a mobile phase, such as hexane:diethyl ether:acetic acid (80:20:1.5 by volume), which will separate lipid classes.[10]

  • Visualization & Quantification: The fluorescent spots corresponding to this compound and its ester can be visualized under UV light. The intensity of the spots can be quantified using densitometry software.

Quantitative Data Summary
ParameterRecommended RangeNotesSource
This compound Concentration 1 - 20 µg/mLHigher concentrations can be toxic. Optimal concentration is cell-type dependent.[4][9]
Incubation Time 2 - 48 hoursEsterification is time-dependent. Short incubations (2-8h) are common for inhibitor studies.[4]
Excitation Wavelength ~463 - 485 nmOptimal wavelength for the NBD fluorophore.[9][13]
Emission Wavelength ~535 - 545 nmThe emission peak may shift slightly based on the polarity of the environment.[9][14]
ACAT Inhibitor (Control) Varies (e.g., 2 µg/mL CP113)Use a known ACAT inhibitor as a negative control for esterification.[4]

Visual Guides

Cholesterol Esterification Pathway

The following diagram illustrates the cellular pathway where free cholesterol is converted into cholesteryl esters and stored in lipid droplets. This compound follows this same pathway.

G cluster_0 Extracellular Space cluster_1 Cytoplasm NBD_Chol_Ext 25-NBD-Cholesterol (in medium) NBD_Chol_Mem Free 25-NBD-Cholesterol (Membrane - Weak Fluorescence) NBD_Chol_Ext->NBD_Chol_Mem Uptake ACAT ACAT Enzyme (ER Membrane) NBD_Chol_Mem->ACAT Substrate NBD_CE 25-NBD-Cholesteryl Ester ACAT->NBD_CE Esterification LD Lipid Droplet (Strong Fluorescence) NBD_CE->LD Storage

Caption: Cellular uptake and esterification of this compound.

Experimental Workflow

This diagram outlines the typical workflow for a cell-based this compound esterification assay.

G cluster_output 6. Analysis A 1. Plate Cells (e.g., 96-well plate) B 2. Add Inhibitors/Compounds (Optional) A->B C 3. Load Cells with This compound B->C D 4. Incubate (e.g., 2-4 hours at 37°C) C->D E 5. Wash Cells (PBS) D->E F1 Fluorescence Microscopy (Visualize Lipid Droplets) E->F1 F2 Plate Reader (Lyse & Read Fluorescence) E->F2 F3 TLC / HPLC (Lipid Extraction & Separation) E->F3

Caption: Workflow for this compound esterification experiments.

Troubleshooting Guide

Q: My fluorescence signal is very low or non-existent.

  • Problem: Cells are not taking up or esterifying the probe.

  • Possible Causes & Solutions:

    • Low ACAT Activity: The chosen cell line may have inherently low ACAT expression. Consider using a cell line known to have high ACAT activity (e.g., ACAT-transfected cells, macrophages, or certain cancer cell lines).[2][4]

    • Inactive Probe: Ensure the this compound has been stored correctly (typically at -20°C in the dark) and has not undergone repeated freeze-thaw cycles.

    • Insufficient Incubation Time: Increase the incubation time with the probe. A time course experiment (e.g., 2, 4, 8, 24 hours) can determine the optimal duration for your cell type.[4]

    • Cell Health: Ensure cells are healthy and not overly confluent, which can affect metabolic activity.

Q: I am seeing high background fluorescence.

  • Problem: Non-specific signal is obscuring the esterification-dependent signal.

  • Possible Causes & Solutions:

    • Incomplete Washing: Residual extracellular probe can cause high background. Increase the number and rigor of PBS washing steps after incubation.[13]

    • Probe Concentration Too High: High concentrations of free this compound in the membranes can lead to a strong baseline signal. Titrate the probe concentration downwards to find the optimal signal-to-noise ratio.

    • Media Components: Phenol red or other components in the culture medium can be autofluorescent. Use serum-free, phenol red-free medium during the probe incubation and final reading steps.

Q: The fluorescence signal is decreasing over time during imaging.

  • Problem: Photobleaching of the NBD fluorophore.

  • Possible Causes & Solutions:

    • Excessive Light Exposure: Reduce the intensity and duration of the excitation light during fluorescence microscopy.

    • Use Anti-fade Reagents: When preparing samples for microscopy, use a mounting medium containing an anti-fade reagent.

    • Acquire Images Efficiently: Minimize the time spent focusing on the sample and capture images quickly.

Q: I am observing unexpected fluorescent structures or cell toxicity.

  • Problem: Probe is mis-targeting or causing cellular stress.

  • Possible Causes & Solutions:

    • Probe Aggregation: Ensure the this compound is fully solubilized in the stock solution (e.g., in ethanol or DMSO) before diluting it into the aqueous culture medium.[13]

    • Cytotoxicity: High concentrations of this compound or the solvent used for its stock solution can be toxic to cells. Perform a dose-response experiment to determine a non-toxic working concentration.

    • Probe Mis-targeting: Some studies have noted that NBD-cholesterol analogs can be mistargeted to other organelles like mitochondria under certain conditions.[15] Confirm localization to lipid droplets by co-staining with a specific lipid droplet dye like Nile Red or BODIPY 493/503.[15][16]

Troubleshooting Logic

This diagram provides a decision-making flow for addressing common experimental issues.

G Start Problem Encountered Q1 Is the signal low or absent? Start->Q1 Q2 Is the background high? Q1->Q2 No A1 Check cell line ACAT activity Increase incubation time Verify probe integrity Q1->A1 Yes Q3 Is there evidence of photobleaching or toxicity? Q2->Q3 No A2 Improve washing steps Reduce probe concentration Use phenol red-free media Q2->A2 Yes A3 Reduce light exposure Use anti-fade reagent Lower probe concentration Co-stain with lipid dye Q3->A3 Yes End Problem Resolved Q3->End No A1->End A2->End A3->End

Caption: A logical guide for troubleshooting common assay problems.

References

Validation & Comparative

A Head-to-Head Comparison: 25-NBD Cholesterol vs. Dehydroergosterol (DHE) for Cellular Cholesterol Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent cholesterol analogs, the choice between 25-NBD Cholesterol and dehydroergosterol (DHE) is pivotal. This guide provides an objective, data-driven comparison to inform the selection of the optimal probe for your specific research needs. We delve into their performance as cholesterol mimics, fluorescent properties, and applications, supported by experimental data and detailed protocols.

Executive Summary

Dehydroergosterol (DHE), a naturally occurring fluorescent sterol, is widely regarded as a more faithful mimic of native cholesterol due to its structural similarity. It is the preferred choice for studies demanding the highest degree of biological relevance, particularly in investigations of membrane organization and cholesterol trafficking. However, its intrinsic fluorescence in the UV spectrum and lower quantum yield can present technical challenges.

Conversely, this compound, a synthetic analog with a nitrobenzoxadiazole (NBD) fluorophore, offers the advantage of visible light excitation and emission, making it compatible with a broader range of standard fluorescence microscopy equipment. While its bulky fluorescent tag can introduce artifacts, such as mislocalization and altered membrane partitioning, it remains a valuable tool for specific applications, including cholesterol efflux assays and studies where differentiating exogenous from endogenous cholesterol is a priority.[1]

Performance Comparison: Quantitative Data

The selection of a fluorescent cholesterol analog hinges on its photophysical properties and its ability to accurately report on the behavior of native cholesterol. The following tables summarize key quantitative data for this compound and DHE, compiled from various studies.

PropertyThis compoundDehydroergosterol (DHE)Key Considerations
Excitation Max (λex) ~468 nm (in ethanol)~324 nm (in ethanol)This compound's excitation in the visible range is a significant practical advantage. DHE requires UV excitation, which can cause autofluorescence and potential photodamage to cells.
Emission Max (λem) ~540 nm (in ethanol)~375 nm (in ethanol)Similar to excitation, this compound's emission in the visible spectrum simplifies detection.
Quantum Yield (Φ) Environment-dependent; generally moderateLow[2][3]DHE's low quantum yield can result in weaker signals, requiring more sensitive detection systems. This compound's quantum yield is sensitive to the polarity of its environment.
Fluorescence Lifetime (τ) ~5.1 ns (in control HEK293 cells)[4]; decreases in more hydrated environments[4]~0.86 ns (in POPC vesicles)[5]The longer lifetime of this compound can be advantageous for fluorescence lifetime imaging microscopy (FLIM) studies. Both probes exhibit changes in lifetime in different membrane environments.
Lipid Raft Partitioning Preferentially partitions into liquid-disordered (Ld) phases[6]Can partition into liquid-ordered (Lo) phases, mimicking cholesterol more closelyThis is a critical difference. This compound's avoidance of ordered domains means it may not accurately report on cholesterol behavior in lipid rafts.
Protein Binding (Kd) ~38 nM (for SCP-2)[7]Data not readily available for direct comparisonThe NBD moiety can influence protein binding, though in the case of SCP-2, the affinity was not grossly affected compared to unlabeled cholesterol.[7]

Structural and Functional Fidelity as Cholesterol Analogs

The core difference in the utility of these two probes lies in their structural resemblance to cholesterol and, consequently, their functional fidelity within a cellular context.

Dehydroergosterol (DHE) is structurally very similar to cholesterol, with the primary difference being the presence of three conjugated double bonds in the sterol ring system, which are responsible for its intrinsic fluorescence.[8] This close structural homology allows DHE to mimic many of cholesterol's functions with high fidelity.[9] It is readily incorporated into cell membranes, where it generally co-localizes with endogenous cholesterol and participates in intracellular trafficking pathways.[8][9] However, it is important to note that DHE is not recognized by some regulatory proteins in the same way as cholesterol.

This compound , on the other hand, features a bulky NBD fluorophore attached to the cholesterol tail.[8] This significant structural modification can lead to several artifacts:

  • Mislocalization: Studies have shown that this compound can be mis-targeted to cellular compartments where cholesterol is typically sparse, such as mitochondria.[10]

  • Altered Membrane Partitioning: The NBD group's polarity and size cause the molecule to preferentially reside in more disordered membrane regions, making it a poor reporter for cholesterol dynamics within ordered lipid rafts.[6]

  • Potential for Altered Interactions: The NBD moiety can sterically hinder or otherwise alter interactions with cholesterol-binding proteins.

Despite these limitations, this compound is a useful tool for distinguishing between exogenous and endogenous cholesterol pools within cells.[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for obtaining reliable data. Below are representative protocols for key experiments using this compound and DHE.

Protocol 1: Labeling Cultured Mammalian Cells with this compound

Objective: To label cultured cells with this compound for fluorescence microscopy studies of cholesterol uptake and distribution.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)

  • Cultured mammalian cells (e.g., HeLa, CHO, or fibroblasts) on glass-bottom dishes or coverslips

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Optional: Methyl-β-cyclodextrin (MβCD)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and grow to the desired confluency (typically 50-70%).

  • Preparation of Labeling Solution:

    • Method A (Direct Addition): Dilute the this compound stock solution directly into pre-warmed serum-free medium to the final desired concentration (typically 1-5 µg/mL). Vortex briefly to mix.

    • Method B (Cyclodextrin Complexation): For more efficient delivery to the plasma membrane, pre-complex this compound with MβCD. Prepare a 10:1 molar ratio of MβCD to this compound in serum-free medium. Incubate at 37°C for 15-30 minutes with occasional vortexing.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Aspirate the PBS and add the labeling solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically for the specific cell type and experimental goals.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with warm PBS to remove unincorporated probe.

  • Imaging:

    • Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (e.g., excitation ~470/40 nm, emission ~525/50 nm).

Protocol 2: Labeling Cultured Mammalian Cells with Dehydroergosterol (DHE)

Objective: To label cultured cells with DHE for high-fidelity studies of cholesterol trafficking and membrane organization.

Materials:

  • Dehydroergosterol (DHE) stock solution (e.g., 1 mg/mL in ethanol)

  • Cultured mammalian cells on UV-transparent imaging dishes or quartz coverslips

  • Serum-free cell culture medium

  • Methyl-β-cyclodextrin (MβCD)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells on UV-compatible imaging substrates to the desired confluency.

  • Preparation of DHE-MβCD Complexes:

    • Prepare a stock solution of MβCD (e.g., 30 mM in PBS).

    • Add the DHE stock solution to the MβCD solution to achieve the desired final concentrations (e.g., 3 mM DHE and 30 mM MβCD).[2]

    • Vortex the mixture vigorously and incubate at room temperature for at least 1 hour (or up to 24 hours) with continuous agitation, protected from light.[2]

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved DHE crystals.[2]

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Dilute the DHE-MβCD complex solution in serum-free medium to the final desired working concentration (e.g., 20 µg/mL DHE).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[2]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with warm PBS.

  • Imaging:

    • Add fresh imaging medium.

    • Image the cells using a fluorescence microscope equipped for UV excitation (e.g., ~330-380 nm) and emission detection (~385-470 nm). A multiphoton microscope can also be used to excite DHE.

Protocol 3: Cholesterol Efflux Assay using Fluorescent Probes

Objective: To quantify the capacity of cholesterol acceptors (e.g., HDL) to remove fluorescently labeled cholesterol from cultured cells. This protocol is adapted for this compound but can be modified for other fluorescent analogs.

Materials:

  • Cultured macrophages (e.g., J774 or THP-1 derived macrophages) in a 96-well plate

  • This compound labeling solution (prepared as in Protocol 1)

  • Cholesterol acceptors (e.g., isolated HDL, ApoA-I, or patient serum)

  • Serum-free medium

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Plate macrophages in a 96-well plate and culture until they reach a confluent monolayer.

  • Cholesterol Loading:

    • Wash the cells with PBS.

    • Add the this compound labeling solution to each well and incubate overnight at 37°C to allow for cholesterol loading and equilibration within the cell.

  • Equilibration:

    • Wash the cells twice with warm serum-free medium to remove excess probe.

    • Incubate the cells in serum-free medium for 1-2 hours to allow for stabilization.

  • Efflux:

    • Aspirate the equilibration medium.

    • Add serum-free medium containing the cholesterol acceptors to the appropriate wells. Include control wells with serum-free medium only (basal efflux).

    • Incubate for a defined period (e.g., 4-6 hours) at 37°C.

  • Quantification:

    • After the incubation, carefully collect the medium from each well and transfer it to a new 96-well plate.

    • Lyse the cells in the original plate by adding cell lysis buffer and incubating for 30 minutes at room temperature with gentle shaking.

    • Measure the fluorescence intensity in the medium (effluxed cholesterol) and the cell lysate (retained cholesterol) using a fluorescence plate reader with appropriate filter sets for NBD.

  • Calculation:

    • Calculate the percentage of cholesterol efflux for each condition using the following formula: % Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(lysate))] x 100

    • Subtract the basal efflux from the acceptor-mediated efflux to determine the specific efflux.

Visualizing Cholesterol Trafficking Pathways

The intracellular journey of cholesterol is complex, involving multiple organelles and transport mechanisms. The following diagram, generated using the DOT language for Graphviz, illustrates a simplified overview of the major cholesterol trafficking pathways.

Cholesterol_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL PM Plasma Membrane LDL->PM LDLR-mediated endocytosis HDL HDL PM->HDL Efflux (e.g., ABCA1) EE Early Endosome PM->EE LE Late Endosome / Lysosome EE->LE ERC Endocytic Recycling Compartment EE->ERC Golgi Golgi LE->Golgi ER Endoplasmic Reticulum LE->ER ERC->PM Recycling Golgi->PM ER->PM Non-vesicular transport ER->Golgi LD Lipid Droplets ER->LD Esterification (ACAT) LD->ER Hydrolysis

Caption: Simplified overview of major intracellular cholesterol trafficking pathways.

This diagram illustrates the uptake of cholesterol from LDL, its transport through the endocytic pathway, and its distribution to various organelles, including the endoplasmic reticulum for esterification and storage in lipid droplets, and the plasma membrane for efflux to HDL. Both DHE and this compound can be used to trace these pathways, with the understanding that DHE will more accurately reflect the behavior of endogenous cholesterol.

Conclusion

The choice between this compound and dehydroergosterol is a trade-off between practical convenience and biological fidelity. For researchers with access to UV-capable imaging systems who require the most accurate representation of cholesterol's behavior, DHE is the superior probe. Its structural similarity to cholesterol ensures more reliable data on membrane partitioning and intracellular trafficking.

For laboratories equipped primarily for visible light fluorescence microscopy, or for applications such as high-throughput cholesterol efflux assays where the NBD moiety's influence is less critical or can be controlled for, this compound remains a viable and useful tool.

Ultimately, the optimal choice of fluorescent cholesterol analog depends on the specific biological question being addressed and the technical capabilities of the research laboratory. A thorough understanding of the strengths and limitations of each probe, as outlined in this guide, is essential for designing robust experiments and interpreting the resulting data with confidence.

References

A Comparative Guide to the Validation of 25-NBD Cholesterol Assays with Radiolabeled Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 25-NBD cholesterol assays and traditional radiolabeled cholesterol assays for monitoring cholesterol transport. It includes supporting experimental data, detailed protocols, and visualizations to aid in selecting the appropriate method for your research needs.

The use of fluorescently labeled cholesterol analogs, such as this compound, has emerged as a safer and more efficient alternative to traditional radiolabeled cholesterol for studying cholesterol metabolism and transport.[1][2] This guide focuses on the validation of this compound assays against the gold standard, radiolabeled cholesterol, to provide researchers with the confidence and necessary information to implement this modern technique.

Performance Comparison: this compound vs. Radiolabeled Cholesterol

Fluorescent NBD-cholesterol has been shown to be a sensitive and specific probe for cholesterol efflux assays.[3] Studies have demonstrated a strong correlation between the results obtained using NBD-cholesterol and the traditional [³H]-cholesterol method, making it a reliable substitute.[1][3] While fluorescent tracers cannot perfectly mimic the behavior of native cholesterol, they are successfully applied in cholesterol efflux assays under specific, well-defined conditions.[4]

Performance MetricThis compound AssayRadiolabeled Cholesterol AssayKey Advantages of this compound
Detection Method FluorescenceScintillation CountingSafer (non-radioactive), faster, and amenable to high-throughput screening.[1][3]
Correlation High correlation with radiolabeled methods (Pearson's r = 0.97, p < 0.001; R² = 0.837-0.887).[1][3]Gold standard for cholesterol transport studies.Provides comparable data to the established method.
Throughput High-throughput compatible (96-well plates).[1]Labor-intensive and not suitable for high-throughput screening.[3]Enables large-scale screening of compounds affecting cholesterol transport.
Safety Non-radioactive, posing minimal safety risks.Involves handling and disposal of radioactive materials.[3]Reduced regulatory burden and safer laboratory environment.
Cellular Dynamics Allows for real-time imaging and tracking of cholesterol in living cells.[5]Provides endpoint measurements of cholesterol levels.Offers deeper insights into the dynamics of cholesterol transport.
Limitations The NBD moiety is less physiological than a radiolabel, and its uptake may differ from endogenous cholesterol.[1] Photobleaching can be a concern.[6]Lengthy and labor-intensive procedure with radioactive waste disposal issues.[3]Despite limitations, the practical advantages often outweigh the concerns for many applications.

Experimental Protocols

Here are detailed methodologies for key experiments involving the validation of this compound assays with radiolabeled cholesterol.

1. Cholesterol Efflux Assay

This assay quantifies the rate of cholesterol efflux from cultured cells to specific acceptors.[7]

  • Cell Culture and Labeling:

    • Plate macrophage cell lines (e.g., THP-1, RAW 264.7, or J774) in 96-well plates.[1]

    • Differentiate monocytes into macrophages if necessary (e.g., using PMA for THP-1 cells).

    • Label cells with either this compound or [³H]-cholesterol by incubating for 24-48 hours in a serum-containing medium.[7]

    • Equilibrate the labeled cholesterol among all intracellular pools by incubating the cells in a serum-free medium for 18 hours.[7]

  • Cholesterol Efflux:

    • Wash the cells gently with PBS.

    • Add serum-free medium containing cholesterol acceptors (e.g., HDL, apoA-I) to the cells. Include a "blank" control with no acceptor to measure non-specific efflux.[7]

    • Incubate for a defined period (e.g., 2-6 hours).[1][7]

  • Quantification:

    • This compound:

      • Collect the medium and lyse the cells.

      • Measure the fluorescence intensity of the medium and the cell lysate using a fluorescence plate reader.[1]

    • Radiolabeled Cholesterol:

      • Collect the medium and lyse the cells.

      • Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

  • Calculation of Percent Efflux:

    • Percent Efflux = [Radioactivity or Fluorescence in Medium / (Radioactivity or Fluorescence in Medium + Radioactivity or Fluorescence in Cell Lysate)] x 100

Visualizing the Workflow and Pathways

The following diagrams illustrate the experimental workflow for validating the this compound assay and the general cholesterol transport pathway.

G cluster_0 Cell Preparation and Labeling cluster_1 Cholesterol Efflux cluster_2 Quantification and Analysis A Plate Macrophages B Label with this compound A->B C Label with Radiolabeled Cholesterol A->C D Equilibrate Cholesterol Pools B->D C->D E Add Cholesterol Acceptors (e.g., HDL) D->E F Incubate E->F G Measure Fluorescence F->G 25-NBD H Measure Radioactivity F->H Radiolabel I Calculate % Efflux G->I H->I J Correlate Results I->J

Caption: Experimental workflow for validating this compound assays.

G cluster_cell Macrophage cluster_extracellular Extracellular Space Intracellular_Cholesterol Intracellular Cholesterol Pool (Labeled with 25-NBD or Radiolabel) ABCA1 ABCA1 Transporter Intracellular_Cholesterol->ABCA1 ABCG1 ABCG1 Transporter Intracellular_Cholesterol->ABCG1 SRB1 SR-B1 Receptor Intracellular_Cholesterol->SRB1 ApoA1 ApoA-I ABCA1->ApoA1 Efflux HDL HDL ABCG1->HDL Efflux SRB1->HDL Efflux

Caption: Cholesterol efflux pathways from macrophages.

Conclusion

The this compound assay presents a robust and validated alternative to the traditional radiolabeled cholesterol assay for studying cholesterol transport. Its high correlation with the gold standard method, coupled with significant advantages in safety, speed, and throughput, makes it an attractive option for modern research and drug development. While researchers should be mindful of the inherent differences between fluorescent analogs and native cholesterol, the benefits offered by this compound facilitate a more efficient and detailed investigation of cholesterol metabolism.

References

A Comparative Guide: 25-NBD Cholesterol vs. 22-NBD-Cholesterol in Efflux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of cholesterol transport, lipid metabolism, and the development of therapeutics for conditions like atherosclerosis, the choice of fluorescent cholesterol analog is critical. This guide provides a detailed comparison of two commonly used nitrobenzoxadiazole (NBD)-labeled cholesterol analogs, 25-NBD Cholesterol and 22-NBD-Cholesterol, with a focus on their application in cholesterol efflux assays.

Introduction to NBD-Labeled Cholesterol Analogs

Fluorescently labeled cholesterol analogs are indispensable tools for visualizing and quantifying cholesterol trafficking in live cells. Among these, this compound and 22-NBD-Cholesterol are widely utilized. Their core difference lies in the attachment point of the NBD fluorophore to the cholesterol side chain, a seemingly subtle structural variation that significantly influences their experimental performance.[1] While 22-NBD-Cholesterol is frequently the preferred probe for cholesterol efflux studies, 25-NBD-Cholesterol is more commonly applied in the investigation of cellular membrane dynamics.[1]

Structural and Physicochemical Properties

The distinct linkage of the NBD group in these two analogs impacts their biophysical behavior and, consequently, their suitability for different biological assays.

Property22-NBD-Cholesterol25-NBD-CholesterolReference
Full Name 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol25-(N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino)-27-norcholesterol[1]
Molecular Formula C₂₈H₃₈N₄O₄C₃₃H₄₈N₄O₄[]
Molecular Weight 494.64 g/mol 564.76 g/mol []
Excitation Max. ~472 nmNot explicitly found[3]
Emission Max. ~540 nm (solvent-dependent)Not explicitly found[3]

Performance in Cholesterol Efflux Assays

The primary application driving the comparison of these two probes is their use in cholesterol efflux assays. These assays are crucial for understanding how cells, particularly macrophages, eliminate excess cholesterol, a key process in preventing the development of atherosclerosis.

Studies have shown that the fluorescence emission of 22-NBD-Cholesterol is highly sensitive to its environment, with a markedly increased signal in media containing ethanol.[1] This property is often leveraged in efflux assay protocols to enhance signal detection. While some studies have reported limitations of 22-NBD-Cholesterol in high-throughput screening formats, where it failed to show expected increases in efflux,[4] numerous other reports have successfully employed it and demonstrated a strong correlation with the gold-standard radiolabeled [3H]-cholesterol method.[5][6]

Conversely, the bulkier NBD group in 25-NBD-Cholesterol can alter its molecular conformation and intracellular distribution, potentially making it a less faithful mimic of native cholesterol in efflux pathways.[]

Intracellular Localization and Trafficking

The differential positioning of the NBD moiety also affects how these analogs distribute within the cell, which can influence the interpretation of efflux data.

Cellular Location22-NBD-Cholesterol25-NBD-CholesterolReference
Lysosomes (in NPC1-/- cells) Low colocalizationHigh colocalization[7]
Mitochondria (in CHO cells) Not specifiedTargeted[8]

This differential localization suggests that the two analogs may be processed through distinct intracellular trafficking pathways, a critical consideration when designing and interpreting cholesterol efflux experiments.

Experimental Protocols

Below are generalized protocols for a cholesterol efflux assay using NBD-cholesterol, based on methodologies described in the literature.[1][4][5]

Cell Culture and Labeling

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Differentiation cluster_2 Day 3: Labeling seed_cells Seed macrophages (e.g., THP-1) in a 96-well plate differentiate Differentiate monocytes to macrophages (e.g., with PMA) seed_cells->differentiate label_cells Incubate cells with NBD-cholesterol differentiate->label_cells G cluster_0 Efflux Induction cluster_1 Sample Collection & Measurement cluster_2 Data Analysis wash_cells Wash cells to remove excess NBD-cholesterol add_acceptors Add medium containing cholesterol acceptors (e.g., HDL, apoA-I) wash_cells->add_acceptors collect_media Collect the extracellular medium add_acceptors->collect_media lyse_cells Lyse the cells to measure intracellular NBD-cholesterol measure_fluorescence Quantify fluorescence in media and cell lysate collect_media->measure_fluorescence lyse_cells->measure_fluorescence calculate_efflux Calculate percent efflux measure_fluorescence->calculate_efflux

References

A Comparative Guide to Cholesterol Visualization: 25-NBD Cholesterol vs. Filipin Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular cholesterol dynamics, the choice of visualization tool is critical. This guide provides an objective comparison of two commonly used fluorescent probes: 25-NBD Cholesterol and filipin staining, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

This guide delves into a head-to-head comparison of this compound, a fluorescent cholesterol analog, and filipin, a naturally fluorescent polyene antibiotic that binds to unesterified cholesterol.[1][2][3] Both are powerful tools for visualizing cellular cholesterol, yet they operate on different principles and are suited for distinct experimental questions.[1][4] Understanding their respective strengths and limitations is paramount for accurate data interpretation in studies of cholesterol trafficking and localization, particularly in the context of metabolic disorders and drug development.

Performance Comparison at a Glance

The following table summarizes the key characteristics and performance metrics of this compound and filipin staining, providing a clear overview for easy comparison.

FeatureThis compoundFilipin Staining
Principle of Detection Fluorescent cholesterol analog incorporated into cellular membranes.[2][5]Binds specifically to unesterified (free) cholesterol.[1][3]
Live/Fixed Cells Suitable for live-cell imaging.[4][6]Primarily used on fixed cells as it can perturb membrane structure.[1][7]
Photostability Generally more photostable than filipin.Prone to rapid photobleaching, requiring immediate imaging after staining.[7][8][9]
Trafficking Studies Well-suited for tracking the dynamic movement and metabolism of cholesterol.[4][6]Provides a static snapshot of free cholesterol distribution at the time of fixation.[1][10]
Specificity Mimics cholesterol but the bulky NBD group may alter its distribution compared to native cholesterol.[][12]Highly specific for unesterified cholesterol.[1][3]
Excitation/Emission (nm) ~488 / 505-550[4]~340-380 / 385-470[8][13]
Quantitative Analysis Can be used for quantitative assays like cholesterol efflux.[6][14]Can be used for semi-quantitative analysis of cholesterol accumulation by measuring fluorescence intensity.[13][15][16]

Experimental Data Insights

Recent studies have highlighted the differential behavior of these probes. For instance, while both can be used to phenotype Niemann-Pick type C (NPC) disease, characterized by intracellular cholesterol accumulation, they reveal different facets of this pathology.[4] Filipin staining of NPC cells primarily shows the accumulation of free cholesterol in late endosomes/lysosomes.[4] In contrast, 25-NBD-Cholesterol can be used to monitor the trafficking of exogenously supplied cholesterol, demonstrating its localization to lysosomes in NPC-deficient cells.[4]

One comparative study found that 25-NBD-Cholesterol was a more suitable candidate for reporting live-cell trafficking compared to other NBD-labeled analogs.[4] However, it is crucial to note that the localization of 25-NBD-Cholesterol may not perfectly mirror that of endogenous cholesterol due to its chemical modification.[] Another study using fluorescence lifetime imaging microscopy (FLIM) demonstrated that the fluorescence lifetime of 25-NBD-cholesterol is sensitive to changes in the plasma membrane's cholesterol content, making it a useful probe for studying membrane properties in living cells.[17]

Experimental Protocols

Detailed methodologies for both this compound labeling and filipin staining are provided below to ensure reproducible results.

This compound Labeling for Live-Cell Imaging

This protocol is adapted for studying cholesterol uptake and trafficking in cultured cells.

Materials:

  • This compound (e.g., from Avanti Polar Lipids)[18]

  • Ethanol, pure

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., THP-1 derived macrophages)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in pure ethanol to a stock concentration of 2 mM.[6]

  • Prepare Working Solution: Dilute the this compound stock solution in cell culture medium to a final concentration of 5 µM.[6]

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere.

  • Cell Labeling: Remove the culture medium and wash the cells twice with PBS. Add the 5 µM this compound working solution to the cells.[6]

  • Incubation: Incubate the cells overnight at 37°C and 5% CO₂ to allow for cholesterol uptake.[6]

  • Imaging: For intracellular cholesterol detection, wash the cells twice with PBS. The cells can then be imaged using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collected between 505-550 nm).[4][6]

Filipin Staining for Fixed Cells

This protocol is a standard method for visualizing free cholesterol distribution.

Materials:

  • Filipin complex (e.g., from Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 3% or 4% in PBS

  • Glycine solution (1.5 mg/mL in PBS)

  • Cultured cells on coverslips

Procedure:

  • Cell Fixation: Rinse cells three times with PBS. Fix the cells with 3% or 4% PFA for 1 hour at room temperature.[8][19]

  • Quenching: Rinse the cells three times with PBS. Incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted PFA.[8][13]

  • Prepare Staining Solution: Prepare a filipin stock solution of 25 mg/mL in DMSO.[8] Immediately before use, dilute the stock solution to a working concentration of 0.05 mg/mL in PBS. Protect the filipin solution from light.[8][13]

  • Staining: Stain the cells with the filipin working solution for 2 hours at room temperature in the dark.[8][13]

  • Washing: Rinse the cells three times with PBS.[8]

  • Imaging: Mount the coverslips and immediately view the cells by fluorescence microscopy using a UV filter set (e.g., excitation 340-380 nm, emission 385-470 nm).[8][13] Be aware that filipin fluorescence photobleaches very rapidly.[8]

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow for cholesterol visualization and a simplified overview of cellular cholesterol trafficking.

G cluster_0 Experimental Workflow: Cholesterol Visualization A Cell Culture & Treatment B Live-Cell Imaging (this compound) A->B C Fixation & Permeabilization A->C E Fluorescence Microscopy B->E D Staining (Filipin) C->D D->E F Image Analysis & Quantification E->F

Caption: A generalized workflow for cellular cholesterol visualization experiments.

G cluster_1 Simplified Cellular Cholesterol Trafficking PlasmaMembrane Plasma Membrane Endosome Endosome PlasmaMembrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome ER Endoplasmic Reticulum (ER) Lysosome->ER ER->PlasmaMembrane LipidDroplet Lipid Droplet ER->LipidDroplet Esterification LipidDroplet->ER Hydrolysis

Caption: A simplified diagram of key organelles in cholesterol trafficking.

References

comparative analysis of 25-NBD Cholesterol in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 25-NBD Cholesterol Across Diverse Cell Types

Introduction

This compound is a fluorescent analog of cholesterol widely utilized in cellular biology to investigate lipid metabolism, membrane dynamics, and cholesterol transport pathways.[] Its utility as a research tool is particularly pronounced in studies concerning atherosclerosis and Niemann-Pick disease.[] This guide provides a comparative analysis of this compound's performance in various cell types, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in its application.

Data Presentation: Performance of this compound in Different Cell Types

The following table summarizes the key findings on the uptake, localization, and specific applications of this compound in a variety of cell lines.

Cell TypeUptake CharacteristicsIntracellular LocalizationKey Findings & ApplicationsReference
Niemann-Pick Type C (NPC1-/-) Cells Internalized and traffickedPredominantly localizes to lysosomes.Demonstrates significant colocalization with lysosomal markers, making it a useful tool for studying cholesterol trafficking defects in NPC disease.[2][2]
Chinese Hamster Ovary (CHO) Cells Efficiently internalizedPrimarily targets mitochondria.The mitochondrial targeting of 25-NBD-Cholesterol in this cell line is a notable characteristic, distinguishing its trafficking pathway from that of 22-NBD-Cholesterol.[3][4][3][4]
Human Embryonic Kidney (HEK293) Cells Readily taken up by cellsPlasma membrane and intracellular compartmentsThe fluorescence lifetime of 25-NBD-Cholesterol is sensitive to changes in the plasma membrane's cholesterol content, decreasing upon cholesterol depletion.[5][6] This makes it a valuable probe for studying membrane properties.[5][6]
L-cell Fibroblasts Uptake is time-dependent and enhanced by methyl-β-cyclodextrin complexes.Initially labels the plasma membrane, followed by internalization.Direct addition leads to slow plasma membrane labeling, while cyclodextrin-mediated delivery is more rapid.[3][3]
THP-1 Derived Macrophages Used to measure cholesterol efflux.Cellular membranesNBD-cholesterol efflux shows a significant correlation with [3H]-cholesterol efflux, validating its use in high-throughput cholesterol efflux assays.[7][7]
Human Peripheral Blood Mononuclear Cells (PBMCs) Employed in cholesterol efflux assays.Cellular membranesSimilar to THP-1 cells, there is a strong correlation between NBD-cholesterol and [3H]-cholesterol efflux, supporting its use as a non-radioactive alternative.[7][7]
RAW264.7 Macrophages Used to assess cholesterol accumulation and efflux.Cellular membranesApplied to study the effects of polyphenols on lipid accumulation and cholesterol outflow.[][]
Various Cancer Cell Lines (PC-3, A-375) & Endothelial Cells (HUVEC, Raoec) Internalized when delivered via liposomes.Intracellular compartmentsDemonstrates time-dependent uptake, with the mechanism appearing to be non-endocytic.[8][8]
Yeast (Saccharomyces cerevisiae & Yarrowia lipolytica) Metabolized by engineered yeast expressing CYP17A1.IntracellularCan be used as a substrate for steroid-converting oxidoreductases, offering a fluorescent method to study enzyme activity.[9][9]
Bacteria (Pseudomonas aeruginosa) Oxidized by bacterial enzymes.Cellular compartmentsServes as a substrate for bacterial cholesterol oxidase and dehydrogenase, enabling fluorescence-based studies of these enzymes.[9][9]

Comparative Performance with Other Fluorescent Cholesterol Analogs

A study comparing various fluorescent cholesterol analogs found that NBD-labeled analogs, including 25-NBD-Cholesterol, are suitable for reporting on live-cell trafficking, with performance comparable to the commonly used filipin.[2] However, it is important to note that the position of the NBD tag significantly influences the analog's dynamics.[2] While some analogs excel in membrane-based assays, others are better suited for intracellular trafficking studies.[2] Notably, molecular dynamics simulations suggest that both 22- and 25-NBD-cholesterol may not fully mimic the behavior of natural cholesterol in lipid bilayers due to the tendency of the NBD group to orient towards the lipid/water interface.[10]

Experimental Protocols

General Protocol for Labeling Adherent Mammalian Cells with this compound

This protocol is a generalized procedure for labeling adherent cells. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.

  • Cell Culture: Plate adherent mammalian cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an organic solvent such as ethanol.

  • Preparation of Labeling Medium: Dilute the this compound stock solution in a serum-free culture medium to the final desired concentration (e.g., 20 µg/ml).[11] It is crucial to keep the final concentration of the organic solvent low (e.g., <0.2% v/v) to avoid cellular toxicity.[3]

  • Cell Labeling:

    • Wash the cells three times with phosphate-buffered saline (PBS).[3]

    • Aspirate the PBS and add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 5 to 60 minutes) at the appropriate temperature (e.g., room temperature or 37°C).[3][12]

  • Washing: After incubation, wash the cells three times with PBS to remove the excess fluorescent probe.[3]

  • Imaging: Image the cells immediately using a confocal microscope.[13] For this compound, excitation is typically performed with a 488 nm laser line, and emission is collected in the range of 505-530 nm.[12]

Cholesterol Efflux Assay using this compound in Macrophages

This protocol is adapted from studies measuring cholesterol efflux in THP-1 derived macrophages and PBMCs.[7]

  • Cell Differentiation: Differentiate monocytic cell lines (e.g., THP-1) into macrophages using an appropriate stimulus (e.g., phorbol myristate acetate).

  • Labeling with this compound: Label the differentiated macrophages with this compound in a serum-free medium for a specified period (e.g., 4 hours).

  • Equilibration: Wash the cells and incubate them in a serum-free medium to allow for equilibration of the fluorescent probe within the cellular cholesterol pools.

  • Efflux Measurement:

    • Induce cholesterol efflux by incubating the labeled cells with cholesterol acceptors such as high-density lipoprotein (HDL) or apolipoprotein A-1 (apoA-1) for a defined time (e.g., 4 hours).

    • Collect the supernatant (containing the effluxed this compound) and lyse the cells.

  • Quantification: Measure the fluorescence intensity in the supernatant and the cell lysate using a fluorometer. The percentage of cholesterol efflux is calculated as the fluorescence in the medium divided by the total fluorescence (medium + cell lysate), multiplied by 100.

Mandatory Visualization

Experimental Workflow for Cellular Uptake and Trafficking of this compound

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in Ethanol) prep_medium Dilute Stock in Serum-Free Medium prep_stock->prep_medium incubate Incubate Cells with Labeling Medium prep_medium->incubate culture Plate and Culture Adherent Cells wash1 Wash Cells with PBS (3x) culture->wash1 wash1->incubate wash2 Wash Cells with PBS (3x) incubate->wash2 image Confocal Microscopy wash2->image

Caption: Workflow for labeling cells with this compound.

Cellular Trafficking Pathways of this compound

G Extracellular Extracellular This compound PM Plasma Membrane Extracellular->PM Uptake Internalization Internalization PM->Internalization Lysosome Lysosome (e.g., NPC1-/- Cells) Internalization->Lysosome Mitochondria Mitochondria (e.g., CHO Cells) Internalization->Mitochondria Other Other Intracellular Compartments Internalization->Other

Caption: Differential targeting of this compound in cells.

References

Comparative Guide: Correlating 25-NBD Cholesterol Fluorescence with Cholesterol Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cholesterol is paramount. Fluorescent probes have emerged as powerful tools for this purpose, offering a less cumbersome alternative to traditional radioactive methods. This guide provides a detailed comparison of using 25-NBD Cholesterol, a fluorescent analog of cholesterol, for concentration measurement against other common methodologies. We will delve into experimental protocols, present comparative data, and visualize the underlying principles and workflows.

Introduction to this compound

This compound (25-{N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino}-27-norcholesterol) is a cholesterol molecule synthetically attached to a fluorescent dye, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD).[1] This fluorescent labeling allows for the visualization and tracking of cholesterol within cellular membranes and its movement between organelles.[2] The fluorescence intensity of this compound is sensitive to its local environment, a property that can be harnessed to infer information about cholesterol distribution and, indirectly, its concentration in specific cellular compartments. It is frequently employed in studies of intracellular cholesterol trafficking and cholesterol efflux assays.[3][4][5]

Principle of Measurement

The core principle behind using this compound lies in its ability to mimic native cholesterol, incorporating into cellular membranes and participating in cholesterol transport pathways.[6] Changes in the fluorescence signal can be correlated with the amount of the probe present in a specific location or released from cells during efflux. While not always a direct measure of absolute concentration in a solution, a standard curve can be generated to correlate fluorescence intensity with known concentrations of the probe. Furthermore, its uptake and distribution are time- and concentration-dependent, reaching a plateau after a certain incubation period.[4] The NBD fluorophore itself exhibits high quantum yield and reasonable photostability in hydrophobic environments.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for a cell-based cholesterol efflux assay using this compound and a common alternative, the Amplex™ Red cholesterol assay.

1. This compound Efflux Assay

This protocol is adapted from methodologies used for measuring cholesterol efflux from macrophages.

  • Cell Culture and Plating:

    • Seed macrophage cells (e.g., THP-1 derived macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well.[7]

    • Differentiate the cells if necessary (e.g., using 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours for THP-1 cells).[5]

  • Labeling with this compound:

    • Prepare a 5 µM working solution of this compound in a suitable cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).[5]

    • Wash the cells twice with phosphate-buffered saline (PBS).[5]

    • Load the cells by adding 100 µL/well of the 5 µM this compound solution and incubate overnight at 37°C and 5% CO₂.[5]

  • Cholesterol Efflux:

    • Wash the cells twice with PBS to remove excess probe.[7]

    • Add a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), in a serum-free medium to induce efflux.

    • Incubate for a specified period (e.g., 1 to 4 hours) to allow for the efflux of the fluorescent cholesterol from the cells into the medium.[7]

  • Quantification:

    • Collect the supernatant (medium containing the effluxed this compound).

    • Lyse the cells in the wells with a suitable lysis buffer (e.g., ethanol or a detergent-based buffer) to determine the amount of this compound remaining in the cells.[5]

    • Measure the fluorescence of both the supernatant and the cell lysate using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Calculation:

    • Cholesterol Efflux (%) = [Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)] x 100

2. Amplex™ Red Cholesterol Assay

This is a commercially available kit that provides a fluorometric method for detecting cholesterol.

  • Reagent Preparation:

    • Prepare a working solution of Amplex™ Red reagent, horseradish peroxidase (HRP), and cholesterol oxidase in the provided reaction buffer according to the manufacturer's instructions.

  • Standard Curve Preparation:

    • Prepare a series of cholesterol standards of known concentrations.

  • Assay Procedure:

    • Add 50 µL of the prepared standards or samples to each well of a 96-well plate.

    • Add 50 µL of the Amplex™ Red working solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (reagent blank).

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

    • Determine the cholesterol concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

Performance Comparison

The choice of assay depends on the specific research question, sample type, and available equipment. The following tables summarize the performance characteristics of this compound and its alternatives.

Assay Method Principle Advantages Disadvantages
This compound Fluorescent cholesterol analog that mimics native cholesterol behavior.Allows for live-cell imaging and tracking of cholesterol trafficking.[3] Good substitute for radioactive assays.[4]The bulky NBD group can potentially alter the molecule's properties.[8] Fluorescence can be environmentally sensitive.
Filipin Naturally fluorescent polyene antibiotic that binds specifically to unesterified cholesterol.[9]Specific for free cholesterol. Widely used for qualitative and quantitative assessment of cholesterol accumulation.[9]Can be phototoxic to cells. Does not detect esterified cholesterol.[9]
Amplex™ Red Enzymatic assay where cholesterol oxidase produces H₂O₂, which reacts with Amplex™ Red in the presence of HRP to generate a fluorescent product.[10]High sensitivity and simple procedure.Indirect measurement; can be prone to interference from other sources of H₂O₂.
HPLC Chromatographic separation followed by detection (e.g., fluorescence, mass spectrometry).[11][12]High specificity and can quantify different cholesterol species (free, esterified) and metabolites.[11]Requires specialized equipment and is more labor-intensive.
LSPR-based Biosensor Localized surface plasmon resonance shift upon cholesterol binding to an immobilized enzyme on a sensor surface.[13]High sensitivity and potential for label-free detection.May require complex sensor fabrication.
Parameter This compound (via HPLC-FLD) Amplex™ Red LSPR-based Biosensor Electrochemical Sensor Upconversion Biosensor
Limit of Detection (LOD) 30 ng/mL[11]~200 nM (80 ng/mL)[10]53.1 nM[13]19.78 nM[14]0.63 µM[15]
Linear Range 0.0625 - 10.0 µg/mL[11]Not explicitly stated, but assay is sensitive.0 - 10 mM[13]0.025 - 3 mM[14]1 - 225 µM[15]
Interference Potential for interference from other fluorescent compounds.Susceptible to interference from substances that affect the enzymatic reaction or generate H₂O₂.May be affected by non-specific binding to the sensor surface.Can be affected by electroactive species.[14]Potential for interference from other components in biological samples.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_efflux Efflux cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed Macrophages in 96-well Plate differentiate Differentiate with PMA (48-72h) seed_cells->differentiate wash1 Wash Cells (PBS) differentiate->wash1 load_nbd Load with 5µM this compound (Overnight) wash1->load_nbd wash2 Wash Cells (PBS) load_nbd->wash2 add_acceptor Add Cholesterol Acceptor (e.g., HDL) wash2->add_acceptor incubate_efflux Incubate (1-4h) add_acceptor->incubate_efflux collect_medium Collect Supernatant (Medium) incubate_efflux->collect_medium lyse_cells Lyse Cells measure_fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) collect_medium->measure_fluorescence lyse_cells->measure_fluorescence calculate_efflux Calculate % Efflux measure_fluorescence->calculate_efflux signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular cholesterol Native Cholesterol nbd_cholesterol This compound transport_protein Transport Protein nbd_cholesterol->transport_protein Trafficking acceptor Cholesterol Acceptor (e.g., HDL) nbd_cholesterol->acceptor Efflux fluorescence Fluorescence Signal nbd_cholesterol->fluorescence transport_protein->nbd_cholesterol organelle Organelle (e.g., Lysosome) transport_protein->organelle extracellular Extracellular Space extracellular->nbd_cholesterol Uptake

References

A Comparative Guide to 25-NBD Cholesterol and Endogenous Cholesterol Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular trafficking of 25-NBD Cholesterol, a widely used fluorescent analog, and endogenous cholesterol. Understanding the similarities and differences is crucial for the accurate interpretation of experimental data in cellular cholesterol research and drug development.

Introduction to Cholesterol Trafficking

Endogenous cholesterol, a vital component of mammalian cell membranes, is trafficked through a complex and tightly regulated network of vesicular and non-vesicular pathways.[1] Cells acquire cholesterol either through de novo synthesis primarily in the endoplasmic reticulum (ER) or via the uptake of low-density lipoproteins (LDL) through receptor-mediated endocytosis.[2] The LDL-derived cholesterol is transported from late endosomes/lysosomes to other organelles, including the plasma membrane and the ER.[2] This intricate trafficking is essential for maintaining membrane homeostasis, signal transduction, and as a precursor for steroid hormones and bile acids.[2][3]

To visualize and study these dynamic processes, researchers often employ fluorescently labeled cholesterol analogs. Among these, this compound has been a popular choice due to its commercial availability and fluorescent properties. However, the addition of the bulky nitrobenzoxadiazole (NBD) group to the cholesterol molecule raises important questions about how faithfully it mimics the behavior of its endogenous counterpart. This guide will delve into the known differences and similarities, supported by experimental findings.

Key Differences in Trafficking Behavior

Experimental evidence indicates that this compound does not always faithfully replicate the trafficking of endogenous cholesterol. The structural alteration introduced by the NBD moiety can lead to anomalous behavior in various cellular contexts.

One of the most cited discrepancies is the mistargeting of this compound. Studies have shown that it can be incorrectly routed to mitochondria, an organelle not typically part of the major cholesterol trafficking pathways.[4] In contrast, other fluorescent analogs like dehydroergosterol (DHE), which more closely resembles native cholesterol, show a distribution pattern similar to that of endogenous cholesterol as visualized by filipin staining.[5]

Furthermore, the intestinal absorption of this compound appears to occur through a pathway independent of the Niemann-Pick C1 Like-1 (NPC1L1) protein, a key transporter for dietary cholesterol.[6] This is a significant deviation, as NPC1L1 is crucial for the uptake of endogenous cholesterol from the gut.[6][7][8]

In the context of Niemann-Pick Type C (NPC) disease, a condition characterized by the accumulation of cholesterol in late endosomes/lysosomes due to mutations in the NPC1 protein, 25-NBD-Cholesterol has been used to study the disease phenotype.[9] While it does accumulate in the lysosomes of NPC1-deficient cells, providing a useful tool for some assays, the absolute reliance on it as a perfect mimic for endogenous cholesterol is cautioned against due to its altered properties.[4][9]

Quantitative Comparison of Fluorescent Cholesterol Analogs

A study comparing various fluorescent cholesterol analogs in Niemann-Pick Type C (NPC) disease model cells provides quantitative insight into their behavior. The colocalization of these analogs with a lysosomal marker was measured, with filipin staining used as a reference for endogenous cholesterol accumulation. The Pearson's Correlation Coefficient (PCC) indicates the degree of colocalization.

ProbeDescriptionΔPCC (NPC1-/- vs NPC1+/+)Reference
Filipin III Binds to endogenous free cholesterol0.45[9]
25-NBD-Chol NBD fluorophore at position 250.42[9]
22-NBD-Chol NBD fluorophore at position 220.25[9]
TF-Chol TopFluor (BODIPY) fluorophore0.15[9]

Higher ΔPCC values indicate a greater difference in lysosomal accumulation between diseased and healthy cells, suggesting the probe is a better reporter for the NPC phenotype.

As shown in the table, 25-NBD-Cholesterol's performance in reporting the NPC phenotype is comparable to that of filipin, making it a suitable candidate for live-cell trafficking studies in this context.[9] However, the different labeling position in 22-NBD-Cholesterol results in a significantly lower ΔPCC, highlighting the critical influence of the fluorophore's location on the molecule's trafficking.[9]

Experimental Protocols

To study cholesterol trafficking, distinct methodologies are employed for endogenous cholesterol and its fluorescent analogs.

Protocol 1: this compound Uptake Assay

This protocol outlines a typical experiment to measure the uptake of this compound in cultured cells.

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

  • Labeling (Pulse): Prepare a labeling medium containing this compound (typically at a concentration of 1-5 µg/mL) in a serum-free medium. Remove the culture medium from the cells, wash with PBS, and add the this compound labeling medium. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Chase: After the pulse, remove the labeling medium and wash the cells with PBS to remove excess this compound. Add a complete culture medium (the "chase") and incubate for various time points to allow for intracellular trafficking.

  • Quantification: At the end of each chase time point, wash the cells with cold PBS. The amount of internalized this compound can be quantified by lysing the cells and measuring the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm). Alternatively, the intracellular distribution can be visualized using fluorescence microscopy.

Protocol 2: Pulse-Chase Analysis of Endogenous Cholesterol Trafficking

This protocol uses a radiolabeled precursor to track newly synthesized endogenous cholesterol.

  • Cell Culture: Grow cells to near confluency in appropriate culture dishes.

  • Labeling (Pulse): Deplete the cells of cholesterol by incubating them in a serum-free medium. Then, introduce a radiolabeled cholesterol precursor, such as [³H]acetate, into the medium for a short period (the "pulse," e.g., 30-60 minutes). During this time, the cells will incorporate the radiolabel into newly synthesized cholesterol.

  • Chase: After the pulse, wash the cells to remove the radiolabeled precursor and add a medium containing an excess of unlabeled acetate (the "chase"). This prevents further incorporation of the radiolabel.

  • Sample Collection and Analysis: At various chase time points, harvest the cells. Lipids are then extracted from different cellular fractions (e.g., plasma membrane, ER, lysosomes). The amount of radiolabeled cholesterol in each fraction is determined by techniques such as thin-layer chromatography (TLC) followed by scintillation counting. This allows for the quantification of the movement of newly synthesized cholesterol between organelles over time.[10][11]

Visualizing Cholesterol Trafficking Pathways

The following diagrams illustrate the key pathways for endogenous cholesterol trafficking and a typical experimental workflow for studying cholesterol transport using this compound.

Endogenous_Cholesterol_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL Particle PM Plasma Membrane LDL->PM LDLR-mediated endocytosis HDL HDL Particle PM->HDL Reverse Cholesterol Transport (ABCA1/G1) LE_Lyso Late Endosome/ Lysosome PM->LE_Lyso Vesicular Transport LE_Lyso->PM ER Endoplasmic Reticulum LE_Lyso->ER NPC1-mediated (non-vesicular) ER->PM Golgi Golgi Apparatus ER->Golgi OSBP-mediated CE_droplets Cholesteryl Ester Droplets ER->CE_droplets ACAT

Caption: Simplified pathway of endogenous cholesterol trafficking.

NBD_Cholesterol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cells nbd_prep Prepare 25-NBD Cholesterol Medium pulse Pulse: Incubate cells with this compound nbd_prep->pulse Labeling wash1 Wash to remove excess probe pulse->wash1 chase Chase: Incubate in probe-free medium wash1->chase microscopy Fluorescence Microscopy (Qualitative Analysis) chase->microscopy At various time points plate_reader Cell Lysis & Fluorescence Measurement (Quantitative) chase->plate_reader At various time points

Caption: Experimental workflow for a this compound uptake assay.

Conclusion

This compound is a valuable tool for visualizing certain aspects of cholesterol dynamics in living cells, particularly for assays where a fluorescent readout is essential. Its utility in screening and for observing phenomena like lysosomal cholesterol accumulation in NPC disease is well-documented.[9]

However, researchers must be cognizant of its limitations. The NBD modification can alter its physicochemical properties, leading to trafficking pathways and intracellular distributions that diverge from endogenous cholesterol.[4][5][6] For studies requiring the most accurate representation of native cholesterol behavior, intrinsically fluorescent analogs like DHE and CTL are considered superior, though they come with their own challenges, such as lower fluorescence quantum yields.[4] Ultimately, the choice of probe should be dictated by the specific biological question, and data obtained using this compound should be interpreted with an understanding of its potential non-physiological behavior. When possible, complementing findings with other methods, such as filipin staining in fixed cells or biochemical analysis of radiolabeled cholesterol, is recommended for a more comprehensive understanding of cholesterol trafficking.

References

Validating 25-NBD Cholesterol Localization: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 25-NBD Cholesterol's Performance with Organelle Markers Supported by Experimental Data

For researchers, scientists, and professionals in drug development, understanding the intracellular trafficking of cholesterol is paramount. This compound, a fluorescently labeled analog, serves as a vital tool for visualizing cholesterol's journey within the cell. This guide provides a comprehensive comparison of this compound's localization with key organelle markers, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

Comparative Localization of this compound with Key Organelle Markers

The intracellular distribution of this compound can vary depending on cell type and experimental conditions. Co-localization with specific organelle markers is essential for validating its trafficking pathway. Below is a summary of quantitative data from studies investigating the co-localization of this compound with markers for the Golgi apparatus, lysosomes, and mitochondria.

OrganelleMarker UsedCell TypePearson Correlation Coefficient (PCC) / % Co-localizationKey Findings & Considerations
Golgi Apparatus Golgin 973T3-L1 adipocytes (Phase I)86% of this compound co-localized with Golgi[1]In early stages of adipocyte differentiation, this compound prominently localizes to the Golgi complex.[1] However, in later stages, it is primarily found in lipid droplets with no significant Golgi co-localization.[1]
Lysosomes LysoTracker RedNPC1-/- cellsHigh PCC, comparable to filipin[2]This compound shows significant localization to lysosomes in Niemann-Pick type C (NPC) disease model cells, making it a useful probe for studying cholesterol accumulation in this context.[2] In contrast, in some cell types like adipocytes, it may not follow the lysosomal pathway.[3]
Mitochondria TSPO-DsRedMA-10 cellsNot explicitly quantified, but noted as a targetSeveral studies have reported that this compound can be mistargeted to mitochondria, which may not reflect the true localization of endogenous cholesterol.[4][5] This is a critical consideration when interpreting results.

Note: The Pearson Correlation Coefficient (PCC) is a statistical measure of the linear correlation between two sets of data. In the context of co-localization imaging, a PCC value close to 1 indicates strong co-localization, while a value close to 0 indicates no significant co-localization.[2]

Experimental Workflow and Protocols

Accurate validation of this compound localization requires meticulous experimental design and execution. The following diagram and protocol outline a standard workflow for a co-localization experiment.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture (e.g., CHO, 3T3-L1) marker_transfection 2. Transfection with Organelle Marker (e.g., DsRed-Mito) cell_culture->marker_transfection If using fluorescent protein marker nbd_loading 3. Incubation with This compound cell_culture->nbd_loading If using dye-based marker marker_transfection->nbd_loading organelle_staining 4. Staining with Organelle Marker (e.g., LysoTracker Red) nbd_loading->organelle_staining microscopy 5. Confocal Microscopy organelle_staining->microscopy colocalization_analysis 6. Co-localization Analysis (PCC) microscopy->colocalization_analysis

Caption: A typical workflow for validating this compound localization.

This protocol provides a step-by-step guide for a common co-localization experiment using LysoTracker Red as a lysosomal marker.

Materials:

  • This compound (e.g., from Avanti Polar Lipids)[4]

  • LysoTracker Red DND-99 (e.g., from Molecular Probes)[3]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., Chinese Hamster Ovary (CHO) cells)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture CHO cells on glass-bottom dishes suitable for microscopy in complete medium at 37°C with 5% CO2.

  • This compound Loading:

    • Prepare a stock solution of this compound in ethanol.

    • Dilute the stock solution in serum-free medium to a final concentration of 1-5 µg/mL. The final ethanol concentration should be less than 0.2%.[4]

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C.[3]

  • Lysosome Staining:

    • During the last 5-15 minutes of the this compound incubation, add LysoTracker Red to the medium at a final concentration of 50-75 nM.

  • Imaging:

    • Wash the cells three times with warm PBS.

    • Add fresh, warm PBS or imaging medium to the cells.

    • Immediately image the cells using a confocal microscope.

    • Acquire images in separate channels for this compound (Excitation/Emission: ~488/535 nm) and LysoTracker Red (Excitation/Emission: ~577/590 nm).

  • Co-localization Analysis:

    • Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to quantify the degree of co-localization by calculating the Pearson Correlation Coefficient (PCC).[2]

Cholesterol Transport and this compound

Understanding the broader context of cholesterol transport is crucial for interpreting this compound localization data. The following diagram illustrates a simplified model of intracellular cholesterol trafficking.

cholesterol_pathway cluster_uptake Uptake cluster_processing Processing & Distribution LDL_Receptor LDL Receptor Endosome Endosome LDL_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome ER Endoplasmic Reticulum (ER) Lysosome->ER NPC1/NPC2 Mediated Golgi Golgi Apparatus ER->Golgi Lipid_Droplets Lipid Droplets ER->Lipid_Droplets Esterification (ACAT) Plasma_Membrane Plasma Membrane Golgi->Plasma_Membrane Vesicular Transport

Caption: Simplified pathway of intracellular cholesterol transport.

This compound is designed to mimic the behavior of endogenous cholesterol, allowing researchers to trace its movement through these pathways.[6] However, it is important to be aware of its limitations. The bulky NBD group can alter the molecule's properties, potentially leading to artifacts such as the observed accumulation in mitochondria.[5] Therefore, results obtained with this compound should ideally be validated with other methods, such as using different fluorescent cholesterol analogs or biochemical assays.

Conclusion

This compound remains a valuable tool for studying intracellular cholesterol trafficking. By carefully selecting organelle markers, employing rigorous experimental protocols, and being mindful of the probe's potential limitations, researchers can obtain reliable and insightful data on the complex processes governing cholesterol homeostasis. This guide provides the foundational knowledge and practical steps to effectively validate the localization of this compound in your cellular models.

References

Unveiling Membrane Dynamics: A Comparative Guide to 25-NBD Cholesterol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate dance of molecules within cellular membranes, the choice of a fluorescent probe is paramount. The perturbation of these delicate lipid bilayers, often a key indicator of drug interaction or disease pathology, can be visualized using fluorescently tagged analogs of endogenous lipids. Among these, 25-NBD Cholesterol has been a widely utilized tool. However, its fidelity in mimicking native cholesterol and the potential for artifacts necessitate a critical evaluation of its performance against other available probes. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tool for their specific needs.

Performance Comparison of Fluorescent Cholesterol Analogs

The ideal fluorescent cholesterol analog should faithfully report on the local membrane environment without significantly altering its properties. Key performance indicators include its ability to mimic the behavior of natural cholesterol, its partitioning preference between different lipid phases (liquid-ordered, Lo, and liquid-disordered, Ld), and its photophysical properties. The following table summarizes the quantitative data for this compound and its common alternatives.

ProbeMimicry of Native CholesterolPartitioning Preference (% in Lo phase)Fluorescence Lifetime (τ) in cellsKey AdvantagesKey Disadvantages
This compound Questioned; bulky NBD group can alter membrane packing and the probe may adopt a "loop-like" conformation.[1][2]Variable, can be influenced by the linker attaching the fluorophore.[3][4]~4.4-5.1 ns (sensitive to cholesterol depletion)[5]Environment-sensitive fluorescence.[6]May not accurately reflect cholesterol distribution.[2][7] Tends to adopt conformations with the fluorophore oriented towards the lipid/water interface.[1]
22-NBD-Cholesterol Also questioned, but sometimes considered a better mimic than 25-NBD-Cholesterol for certain applications.[8][9]Generally shows a preference for more disordered membrane environments.[8]~4.8-4.9 ns (less sensitive to cholesterol depletion)[5]Useful for tracking cholesterol absorption and dynamics.[10][11]May not be sensitive to changes in membrane packing.[5] Has a low ordering capacity and partitions into the Ld phase in model membranes.[7]
Dehydroergosterol (DHE) Considered to closely mimic the behavior of native cholesterol in model systems.[2][11]Shows a high preference for the Lo environment, similar to native cholesterol.[8]Shorter lifetime, UV excitation.[3]Structurally very similar to cholesterol.[2]Lower quantum yield and photobleaching can be challenging for prolonged imaging.[3]
BODIPY-Cholesterol (e.g., TopFluor-Chol) Generally considered a good mimic of cholesterol's behavior in both model and cell membranes.[3][7]Preferentially partitions into the Lo phase in model membranes.[7]Relatively high and stable.High fluorescence quantum yield and photostability.[3][12]The large fluorophore might still introduce some perturbation.
Filipin A cholesterol-binding molecule, not an analog. Reports on the presence of cholesterol.High preference for cholesterol-rich, ordered domains.[8]High specificity for unesterified cholesterol.[7]Perturbs membrane structure, making it unsuitable for live-cell imaging.[7]

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific inquiry. Below are detailed methodologies for key experiments cited in the comparison of these fluorescent probes.

Preparation and Imaging of Giant Unilamellar Vesicles (GUVs)

This protocol is adapted from studies comparing the phase partitioning of different cholesterol analogs.[8]

  • Lipid Mixture Preparation: Prepare a lipid mixture in chloroform, for example, a ternary mixture of DOPC, egg sphingomyelin, and the fluorescent cholesterol analog at a desired molar ratio (e.g., 8:7:4 with 0.5 mol% of the probe).

  • Electroformation: Deposit the lipid mixture onto platinum or ITO-coated electrodes. After evaporation of the solvent under vacuum, hydrate the lipid film with a swelling solution (e.g., sucrose solution) and apply an AC electric field to form GUVs.

  • Harvesting and Observation: Gently harvest the GUVs and transfer them to an observation chamber, often coated with a protein like BSA to prevent vesicle rupture.[8]

  • Microscopy: Image the GUVs using a confocal microscope with appropriate laser excitation and emission filter sets for the specific fluorophore. For NBD and BODIPY probes, excitation is typically at 488 nm with emission collected between 505 and 550 nm. For DHE, UV excitation around 360 nm is used with emission detection around 480 nm.[7][8]

Cellular Cholesterol Uptake Assay

This protocol is a standard method to assess the uptake of fluorescently labeled cholesterol by cultured cells.[10][13]

  • Cell Culture: Plate cells (e.g., Caco-2 or Huh-7) in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.[10][13]

  • Probe Loading: Prepare a stock solution of the fluorescent cholesterol analog (e.g., this compound) in an organic solvent like ethanol.[14] Dilute the stock solution in serum-free culture medium to the final working concentration (e.g., 20 µg/ml).[13]

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe. Incubate the cells for a specified period (e.g., 24-72 hours).[13]

  • Washing: After incubation, wash the cells with a suitable buffer (e.g., Assay Buffer or HBSS) to remove any unincorporated probe.[10][13]

  • Analysis: The cellular uptake of the fluorescent cholesterol can be quantified using various methods:

    • Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate in a plate reader.

    • Flow Cytometry: For suspension cells, analyze the fluorescence of individual cells.[13]

    • Fluorescence Microscopy: Visualize the subcellular localization of the probe.[13]

Visualizing the Workflow and Probe Characteristics

To further clarify the experimental processes and the conceptual differences between the probes, the following diagrams are provided.

Experimental_Workflow_GUVs cluster_prep Preparation cluster_obs Observation Lipid_Mixture Lipid Mixture (DOPC, SM, Probe) Electrodes Deposit on Electrodes Lipid_Mixture->Electrodes 1. Hydration Hydration & Electroformation Electrodes->Hydration 2. Harvest Harvest GUVs Hydration->Harvest 3. Chamber Transfer to Observation Chamber Harvest->Chamber 4. Microscopy Confocal Microscopy Chamber->Microscopy 5.

Caption: Workflow for GUV preparation and imaging.

Probe_Comparison cluster_analogs Fluorescent Cholesterol Analogs cluster_binder Cholesterol Binding Probe cluster_properties Key Properties NBD_Chol This compound Mimicry Cholesterol Mimicry NBD_Chol->Mimicry Questionable Partitioning Lo/Ld Partitioning NBD_Chol->Partitioning Variable Live_Cell Live-Cell Imaging NBD_Chol->Live_Cell DHE Dehydroergosterol (DHE) DHE->Mimicry High DHE->Partitioning High Lo DHE->Live_Cell BODIPY_Chol BODIPY-Cholesterol BODIPY_Chol->Mimicry Good BODIPY_Chol->Partitioning High Lo BODIPY_Chol->Live_Cell Filipin Filipin Filipin->Mimicry Binds to Filipin->Partitioning High Lo Filipin->Live_Cell No (Perturbing)

Caption: Comparison of fluorescent cholesterol probes.

Conclusion

References

A Researcher's Guide to Quantitative Analysis of 25-NBD Cholesterol Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular cholesterol trafficking, the fluorescent analog 25-NBD Cholesterol serves as a valuable tool. This guide provides an objective comparison of this compound's performance against other common fluorescent cholesterol probes, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for quantitative analysis.

Performance Comparison of Fluorescent Cholesterol Analogs

The choice of a fluorescent cholesterol analog can significantly influence experimental outcomes. The following tables summarize key quantitative and qualitative performance metrics of this compound in comparison to other widely used alternatives.

Probe Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photostability Key Characteristics & Reported Performance
This compound ~460-480~530-550Low (0.01 - 0.3), highly environment-dependent[1]Low[1]The NBD fluorophore is positioned on the alkyl tail, which can influence its trafficking and localization.[2] It has been shown to localize to lysosomes in NPC1-/- cells, making it a candidate for studying intracellular trafficking.[3] However, some studies have reported mistargeting to mitochondria.[4] Its fluorescence is sensitive to the polarity of its environment.
22-NBD Cholesterol ~460-480~530-550Low (0.01 - 0.3), highly environment-dependent[1]Low[1]The NBD group is located on the side chain.[5] It shows less colocalization with lysosomes in NPC1-/- cells compared to 25-NBD-Cholesterol.[3] Fluorescence lifetime imaging (FLIM) studies in HEK293 cells showed its fluorescence lifetime was largely indifferent to changes in membrane packing upon cholesterol depletion.[6]
Dehydroergosterol (DHE) ~325 (UV)~375LowLow, prone to photobleachingAn intrinsically fluorescent sterol that closely mimics the behavior of natural cholesterol in model systems.[4][7] Its UV excitation can be a drawback for live-cell imaging due to potential phototoxicity.[8]
Cholestatrienol (CTL) ~325 (UV)~375LowLow, prone to photobleachingAnother intrinsically fluorescent cholesterol mimic.[4] Similar to DHE, it is considered a suitable molecule to mimic cholesterol but is challenging for prolonged microscopy.[4][8]
TopFluor-Cholesterol (TF-Chol) ~488~505-550HighModerate to HighA BODIPY-labeled cholesterol analog.[8] It has been shown to partition preferentially into lipid droplets.[3] Offers higher fluorescence compared to NBD-labeled analogs.[8]
Filipin ~340-380~380-480N/A (Binds to Cholesterol)LowA fluorescent polyene antibiotic that binds to cholesterol, often used as a stain.[3] It is not a cholesterol analog and is typically used in fixed cells, making it unsuitable for live-cell trafficking studies.[3]

Quantitative Fluorescence Data Comparison

The fluorescence lifetime of a probe is a critical parameter for quantitative analysis as it can be sensitive to the probe's local environment.

Probe Cell Type/System Condition Fluorescence Lifetime (τ) Reference
This compound HEK293 CellsControl5.1 ± 0.1 ns[6]
This compound HEK293 Cellsβ-cyclodextrin treated4.4 ± 0.1 ns[6]
22-NBD Cholesterol HEK293 CellsControl4.9 ± 0.1 ns[6]
22-NBD Cholesterol HEK293 Cellsβ-cyclodextrin treated4.8 ± 0.1 ns[6]

Experimental Protocols

Accurate and reproducible quantitative data relies on standardized experimental protocols. Below are methodologies for key experiments involving the comparison of fluorescent cholesterol analogs.

Protocol 1: Analysis of Intracellular Trafficking in Niemann-Pick Type C (NPC) Disease Model Cells

This protocol is designed to assess the ability of fluorescent cholesterol analogs to report on intracellular cholesterol trafficking defects characteristic of NPC disease.

  • Cell Culture and Labeling:

    • Culture NPC1-deficient (NPC1-/-) and wild-type (WT) cells (e.g., CHO or human fibroblasts) in appropriate media.

    • Prepare a stock solution of the fluorescent cholesterol analog (e.g., this compound, 22-NBD Cholesterol) in ethanol.

    • Dilute the stock solution in serum-free media to a final concentration of 1-5 µg/mL.

    • Incubate the cells with the labeling medium for 1 hour at 37°C.

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

    • Add fresh, pre-warmed complete medium to the cells.

  • Fluorescence Microscopy:

    • Image the cells using a confocal laser scanning microscope.

    • For NBD-labeled analogs, use an excitation wavelength of ~488 nm and collect emission between ~505-550 nm.[3]

    • To identify lysosomes, co-stain with a lysosomal marker (e.g., LysoTracker Red) according to the manufacturer's protocol.

    • Acquire multi-channel images to assess the colocalization of the fluorescent cholesterol analog with lysosomes.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate the Pearson's Correlation Coefficient (PCC) between the cholesterol analog and the lysosomal marker. A higher PCC value indicates a greater degree of colocalization.

    • Quantify the fluorescence intensity of the cholesterol analog within the lysosomal compartment.

Protocol 2: Fluorescence Correlation Spectroscopy (FCS) for Membrane Diffusion Dynamics

FCS is a powerful technique to measure the diffusion dynamics of fluorescent molecules in a membrane, providing insights into their interaction with the local environment.

  • Sample Preparation (Supported Lipid Bilayers - SLBs):

    • Prepare SLBs composed of 100% DOPC on a clean glass coverslip.

    • Incubate the SLB with a low concentration (e.g., 100 nM) of the fluorescent cholesterol analog.[3]

  • FCS Measurements:

    • Perform FCS measurements on a confocal microscope equipped with an FCS module.

    • Use a low laser power (e.g., 5 µW) to minimize photobleaching.[3]

    • Record fluorescence fluctuations for a set duration (e.g., 10 seconds per measurement).[3]

    • Fit the autocorrelation function (ACF) of the fluorescence fluctuations to a 2D diffusion model to obtain the transit time (τD) and the number of particles in the confocal volume.

  • Data Analysis:

    • Calculate the diffusion coefficient (D) from the transit time.

    • Compare the brightness (counts per molecule) of different cholesterol analogs by normalizing to a reference probe.[3]

    • Assess photostability by measuring the decrease in transit time with increasing excitation power.[3]

Visualizing Experimental Workflows and Pathways

Cholesterol Trafficking and Analysis Workflow

cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Quantitative Analysis Cell_Culture Cell Culture (e.g., NPC1-/-) Probe_Labeling Incubation with Fluorescent Cholesterol Analog Cell_Culture->Probe_Labeling Washing Wash to Remove Excess Probe Probe_Labeling->Washing Confocal_Microscopy Confocal Fluorescence Microscopy Washing->Confocal_Microscopy Co_staining Co-staining with Organelle Marker Washing->Co_staining Colocalization Colocalization Analysis (e.g., Pearson's Coefficient) Confocal_Microscopy->Colocalization Intensity Fluorescence Intensity Quantification Confocal_Microscopy->Intensity Co_staining->Colocalization

Caption: Workflow for analyzing intracellular cholesterol trafficking.

Generalized Cholesterol Uptake and Transport Pathway

Extracellular Extracellular Fluorescent Cholesterol Plasma_Membrane Plasma Membrane Extracellular->Plasma_Membrane Endocytosis Endocytosis Plasma_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Early_Endosome->Plasma_Membrane Recycling Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome Golgi Golgi Apparatus Late_Endosome->Golgi Golgi->Plasma_Membrane ER Endoplasmic Reticulum (ER) Golgi->ER Lipid_Droplets Lipid Droplets ER->Lipid_Droplets Esterification

Caption: Simplified pathway of cellular cholesterol uptake and transport.

References

A Comparative Guide to 25-NBD Cholesterol Imaging Across Microscopy Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, membrane dynamics, and cholesterol transport, the fluorescent cholesterol analog 25-NBD Cholesterol (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino}-27-norcholesterol) serves as a valuable tool. Its utility, however, can vary significantly depending on the microscopy technique employed. This guide provides an objective comparison of this compound's performance across different microscopy modalities, supported by experimental data, to aid in the selection of the most appropriate imaging strategy.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data for this compound obtained from various microscopy techniques. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions.

Microscopy TechniqueParameterCell TypeConditionValueReference
FLIM Fluorescence Lifetime (τ)HEK293Control5.1 ± 0.1 ns[1]
HEK293Cholesterol Depleted (β-CDX treated)4.4 ± 0.1 ns[1]
Confocal Microscopy Subcellular LocalizationNPC1-/- Cells-Predominantly Lysosomes[2]
CHO Cells-Predominantly Mitochondria[3]
Enzyme Kinetics Michaelis Constant (Km)in vitro with Cholesterol Oxidase-58.1 ± 5.9 µM[4]
Catalytic Rate (kcat)in vitro with Cholesterol Oxidase-0.66 ± 0.14 s⁻¹[4]

Comparison with Alternative Fluorescent Cholesterol Probes

This compound is one of several fluorescent cholesterol analogs available. Its performance should be considered in the context of alternatives such as dehydroergosterol (DHE) and BODIPY-cholesterol.

  • Dehydroergosterol (DHE): DHE is an intrinsically fluorescent sterol that closely mimics the behavior of native cholesterol. However, it exhibits lower fluorescence quantum yield and is prone to photobleaching, making it less suitable for long-term imaging.[5]

  • BODIPY-cholesterol: This probe offers superior photophysical properties, including high brightness and photostability, making it ideal for demanding applications like single-particle tracking.[5] However, the bulky BODIPY fluorophore can potentially alter the molecule's trafficking and membrane partitioning behavior more than the smaller NBD group.

One of the main drawbacks of NBD-labeled cholesterol analogs is the presence of the relatively bulky fluorescent group, which can introduce artifacts and alter the molecule's behavior compared to endogenous cholesterol.[6][7] For instance, 25-NBD-Cholesterol has been reported to have a different intracellular distribution compared to DHE and filipin, and it has been shown to be mistargeted to mitochondria in certain cell types.[3][8] Therefore, careful validation and consideration of these potential limitations are crucial when interpreting results obtained with this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are representative protocols for key experiments using this compound.

Live-Cell Labeling with this compound
  • Cell Culture: Plate cells (e.g., HEK293, CHO) on glass-bottom dishes or chamber slides suitable for microscopy and culture overnight to allow for adherence.

  • Preparation of Labeling Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Immediately before use, dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically in the low micromolar range).

  • Cell Labeling: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell type and experimental question.

  • Washing: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess probe.

  • Imaging: Immediately proceed with imaging under the microscope.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Utilize a confocal or multiphoton microscope equipped with a pulsed laser for excitation and time-correlated single-photon counting (TCSPC) electronics for detection.

  • Excitation and Emission: Excite the this compound with a laser line appropriate for the NBD fluorophore (e.g., 470-488 nm). Collect the emission using a bandpass filter centered around the peak emission of NBD (typically 520-560 nm).

  • Data Acquisition: Acquire FLIM data for a sufficient duration to obtain adequate photon statistics for each pixel.

  • Data Analysis: Fit the fluorescence decay curves for each pixel to a multi-exponential decay model to determine the fluorescence lifetime (τ). The change in fluorescence lifetime can provide information about the local environment of the probe.[1]

Confocal Microscopy for Subcellular Localization
  • Microscope Setup: Use a laser scanning confocal microscope.

  • Excitation and Emission: Excite this compound with a 488 nm laser line and collect the emitted fluorescence between 500 and 550 nm.[2]

  • Co-localization Studies: To identify the organelles where this compound accumulates, co-stain the cells with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria). Acquire images in separate channels to avoid spectral bleed-through.

  • Image Analysis: Analyze the acquired images for co-localization between the this compound signal and the organelle markers using appropriate software and statistical methods (e.g., Pearson's correlation coefficient).

Mandatory Visualization

Cholesterol Trafficking and Signaling Pathway

The following diagram illustrates the general pathway of cholesterol uptake and intracellular trafficking, which is the context in which this compound is often studied.

Cholesterol_Trafficking extracellular Extracellular Space plasma_membrane Plasma Membrane ldl_receptor LDL Receptor extracellular->ldl_receptor LDL Particle Binding clathrin_pit Clathrin-coated Pit ldl_receptor->clathrin_pit Endocytosis endosome Early Endosome clathrin_pit->endosome lysosome Late Endosome / Lysosome endosome->lysosome Maturation npc1 NPC1 lysosome->npc1 Cholesterol Egress mitochondria Mitochondria lysosome->mitochondria Potential Mis-trafficking of 25-NBDC npc1->plasma_membrane Recycling er Endoplasmic Reticulum (ER) npc1->er golgi Golgi Apparatus npc1->golgi er->golgi Vesicular Transport golgi->plasma_membrane Secretion

Caption: Cholesterol uptake and intracellular trafficking pathways.

Experimental Workflow for this compound Imaging

This diagram outlines the typical workflow for a live-cell imaging experiment using this compound.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture labeling Label with this compound cell_culture->labeling wash Wash to Remove Excess Probe labeling->wash imaging Microscopy Acquisition wash->imaging data_analysis Image & Data Analysis imaging->data_analysis end End data_analysis->end

Caption: Live-cell imaging workflow with this compound.

References

A Comparative Guide to 25-NBD Cholesterol and its Analogs for Cellular Trafficking and Membrane Dynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular biology, understanding the dynamics of cholesterol within membranes is paramount. Fluorescently labeled cholesterol analogs are indispensable tools for visualizing and quantifying these processes. Among these, 25-NBD Cholesterol has emerged as a widely used probe. This guide provides a comprehensive comparison of this compound and its analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.

Performance Comparison of Fluorescent Cholesterol Analogs

The choice of a fluorescent cholesterol analog is critical, as the fluorophore can influence the molecule's biophysical properties and its ability to mimic native cholesterol. The position of the fluorescent label on the cholesterol backbone significantly impacts the analog's behavior, including its membrane orientation, trafficking, and partitioning into different membrane phases.[1] This section compares key performance indicators of this compound with other NBD-labeled analogs and another popular fluorescent cholesterol analog, TopFluor-Cholesterol (TF-Chol), which is a BODIPY-labeled cholesterol.

AnalogLabeling PositionExcitation Max (nm)Emission Max (nm)Fluorescence Lifetime (τ) in cells (ns)Partitioning PreferenceKey Characteristics & Caveats
This compound C-25 on the alkyl side chain~488[1]~505-550[1]4.4 ± 0.1 (in β-CDX-treated HEK293 cells) to 5.1 ± 0.1 (in control HEK293 cells)[2]Liquid-disordered (Ld) phase[3][4]Commonly used for live-cell trafficking studies.[1] Its orientation in the membrane can be controversial, with some studies suggesting an inverted or bent conformation.[5] May be mistargeted to mitochondria in some cell types.[6]
22-NBD Cholesterol C-22 on the alkyl side chain~488[1]~505-550[1]4.8 ± 0.1 (in β-CDX-treated HEK293 cells) to 4.9 ± 0.1 (in control HEK293 cells)[2]Liquid-disordered (Ld) phaseOften compared with 25-NBD-Cholesterol. Shows different intracellular localization, with less lysosomal accumulation in NPC1-/- cells compared to 25-NBD-Cholesterol.[1] Some studies suggest it is a poor mimic of cholesterol's biophysical behavior in bilayers.[5]
3-C6-NBD-Cholesterol C-3 via a C6 linker~488[1]~505-550[1]Not explicitly found for this analog in cells.Not explicitly found, but NBD-cholesterol analogs generally prefer the Ld phase.The hydrophilic NBD fluorophore is attached to the hydrophilic end of cholesterol, which may allow for a more natural orientation in the membrane compared to side-chain labeled analogs.[7] Considered a good candidate for reporting on live-cell trafficking.[1]
TopFluor-Cholesterol (TF-Chol) C-24 on the alkyl side chain (BODIPY label)~488[1]~505-550[1]Not explicitly found in the provided results.Reported to associate with the Liquid-ordered (Lo) phase.[4]Exhibits higher brightness compared to NBD-Cholesterol analogs.[1] Has a tendency to partition into lipid droplets.[1]

Note: The photophysical properties of fluorescent probes can be highly sensitive to their environment, including the solvent, lipid composition of the membrane, and local hydration. The values presented here are drawn from various studies and should be considered as representative examples.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments involving the use of this compound and its analogs.

Protocol 1: Labeling of Mammalian Cells with NBD-Cholesterol

This protocol outlines the general steps for labeling cultured mammalian cells with NBD-cholesterol for fluorescence microscopy or flow cytometry.

  • Preparation of NBD-Cholesterol Stock Solution: Dissolve NBD-cholesterol in ethanol to create a stock solution (e.g., 1 mg/mL).

  • Cell Culture: Culture mammalian cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate, chambered cover glass).

  • Preparation of Labeling Medium: Dilute the NBD-cholesterol stock solution in serum-free culture medium to the final working concentration (e.g., 5-20 µg/mL).

  • Cell Labeling:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Remove the PBS and add the NBD-cholesterol-containing serum-free medium to the cells.

    • Incubate the cells for the desired period (e.g., 1 to 72 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the specific experimental goals.

  • Washing: After incubation, remove the labeling medium and wash the cells with PBS or an appropriate assay buffer to remove unincorporated probe.

  • Imaging or Analysis:

    • For fluorescence microscopy, add fresh assay buffer to the cells and image immediately using appropriate filter sets (e.g., excitation at 488 nm and emission collection between 505-550 nm for NBD).

    • For flow cytometry, detach the cells, resuspend them in an assay buffer, and analyze them using the appropriate channels (e.g., FL1 for NBD).

Protocol 2: Formation of Giant Unilamellar Vesicles (GUVs)

GUVs are valuable model systems for studying the partitioning of fluorescent probes in different lipid phases. The electroformation method is commonly used for their preparation.

  • Lipid Film Preparation:

    • Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired phospholipids, cholesterol, and a small percentage of the fluorescent cholesterol analog.

    • Deposit the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides.

    • Remove the organic solvent under a gentle stream of nitrogen and then under vacuum to form a thin, dry lipid film.

  • Electroformation Chamber Assembly: Assemble an electroformation chamber using the two ITO-coated slides separated by a silicone spacer.

  • Hydration and Electroformation:

    • Fill the chamber with a swelling buffer (e.g., sucrose solution).

    • Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for a period of 1-2 hours at a temperature above the phase transition temperature of the lipid mixture.

  • GUV Harvesting: Gently harvest the GUVs from the chamber for microscopy.

Protocol 3: Formation of Giant Plasma Membrane Vesicles (GPMVs)

GPMVs are derived directly from the plasma membranes of cultured cells and provide a more biologically relevant model for studying membrane domains.

  • Cell Culture: Grow adherent cells to confluency in a tissue culture flask.

  • Washing: Wash the cells twice with GPMV buffer (e.g., 10 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, pH 7.4).

  • Vesiculation Induction:

    • Incubate the cells with a freshly prepared vesiculation solution containing paraformaldehyde (e.g., 25 mM) and dithiothreitol (DTT) (e.g., 2 mM) in GPMV buffer.

    • Incubate for 1-2 hours at 37°C.

  • GPMV Collection: The GPMVs will bleb off from the cells and can be collected from the supernatant.

  • Labeling and Imaging: The collected GPMVs can be labeled with fluorescent probes and imaged by confocal microscopy to observe phase separation.

Protocol 4: Fluorescence Correlation Spectroscopy (FCS) for Diffusion Measurements

FCS is a powerful technique to measure the diffusion dynamics of fluorescent molecules in membranes.

  • Sample Preparation: Prepare GUVs, GPMVs, or supported lipid bilayers (SLBs) containing the fluorescent cholesterol analog at a very low concentration to ensure that only a few molecules are in the observation volume at any given time.

  • FCS Setup: Utilize a confocal microscope equipped with an FCS module. The laser is focused to a diffraction-limited spot within the membrane.

  • Data Acquisition: Record the fluorescence intensity fluctuations over time as the fluorescent molecules diffuse through the observation volume.

  • Autocorrelation Analysis: Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.

  • Fitting and Data Interpretation: Fit the ACF with an appropriate diffusion model (e.g., two-dimensional diffusion for membranes) to extract the average transit time (τD) of the molecules through the observation volume and the average number of molecules (N). The diffusion coefficient (D) can then be calculated from τD and the size of the observation volume.

Visualizing Experimental Workflows and Cellular Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the cellular trafficking of cholesterol.

experimental_workflow_GUV cluster_prep Lipid Film Preparation cluster_electro Electroformation cluster_analysis Analysis Lipid Mixture in Organic Solvent Lipid Mixture in Organic Solvent Deposit on ITO Glass Deposit on ITO Glass Lipid Mixture in Organic Solvent->Deposit on ITO Glass Evaporate Solvent Evaporate Solvent Deposit on ITO Glass->Evaporate Solvent Dry Lipid Film Dry Lipid Film Evaporate Solvent->Dry Lipid Film Assemble Chamber Assemble Chamber Dry Lipid Film->Assemble Chamber Add Swelling Buffer Add Swelling Buffer Assemble Chamber->Add Swelling Buffer Apply AC Field Apply AC Field Add Swelling Buffer->Apply AC Field GUV Formation GUV Formation Apply AC Field->GUV Formation Harvest GUVs Harvest GUVs GUV Formation->Harvest GUVs Fluorescence Microscopy Fluorescence Microscopy Harvest GUVs->Fluorescence Microscopy Partitioning Analysis Partitioning Analysis Fluorescence Microscopy->Partitioning Analysis

Workflow for GUV Preparation and Analysis.

cholesterol_trafficking Exogenous NBD-Cholesterol Exogenous NBD-Cholesterol Plasma Membrane Plasma Membrane Exogenous NBD-Cholesterol->Plasma Membrane Uptake Endocytosis Endocytosis Plasma Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome/Lysosome Late Endosome/Lysosome Early Endosome->Late Endosome/Lysosome Endoplasmic Reticulum (ER) Endoplasmic Reticulum (ER) Late Endosome/Lysosome->Endoplasmic Reticulum (ER) NPC1/NPC2 dependent Golgi Apparatus Golgi Apparatus Late Endosome/Lysosome->Golgi Apparatus Endoplasmic Reticulum (ER)->Plasma Membrane Lipid Droplets Lipid Droplets Endoplasmic Reticulum (ER)->Lipid Droplets Esterification

Cellular Trafficking Pathway of Cholesterol.

Conclusion

This compound and its analogs are powerful tools for investigating the complex behavior of cholesterol in biological membranes. However, their utility is dependent on a careful consideration of their properties and potential artifacts. This guide provides a comparative framework to aid researchers in selecting the most appropriate fluorescent cholesterol analog for their specific research questions. The detailed protocols and workflow diagrams offer practical guidance for implementing these techniques in the laboratory. As the field of membrane biology continues to advance, the development and critical evaluation of novel fluorescent probes will remain essential for unraveling the intricate roles of cholesterol in health and disease.

References

advantages and disadvantages of 25-NBD Cholesterol in research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, membrane biophysics, and drug development, fluorescently labeled cholesterol analogs are indispensable tools for visualizing and quantifying cholesterol dynamics. Among these, 25-NBD Cholesterol has been a widely used probe. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific needs.

At a Glance: Advantages and Disadvantages of this compound

Advantages:

  • Commercially Available and Widely Used: this compound is readily accessible from various suppliers and has been extensively documented in the literature, providing a baseline for comparison.

  • Environmentally Sensitive Fluorophore: The NBD (nitrobenzoxadiazole) fluorophore exhibits fluorescence that is sensitive to the polarity of its environment, which can be leveraged to study changes in membrane properties.

  • Suitable for Specific Trafficking Studies: It has been successfully used to study intracellular cholesterol trafficking, particularly to lipid droplets.

Disadvantages:

  • Bulky Fluorophore: The NBD group is relatively large and can significantly perturb the structure and behavior of the cholesterol molecule.[1]

  • Does Not Faithfully Mimic Cholesterol: A major drawback is that this compound does not always partition in membranes in the same way as endogenous cholesterol. It preferentially localizes to the more fluid, liquid-disordered (Ld) phase of membranes, whereas cholesterol is enriched in the more ordered, liquid-ordered (Lo) phase, often associated with lipid rafts.

  • Low Quantum Yield and Photostability: Compared to other fluorescent probes, NBD-labeled lipids generally have a lower quantum yield and are more susceptible to photobleaching, which can be a limitation for long-term imaging experiments.[2]

  • Potential for Mislocalization: Studies have shown that this compound can be mis-targeted to mitochondria, which may not reflect the true subcellular distribution of cholesterol.[3]

Performance Comparison with Alternatives

The choice of a fluorescent cholesterol analog should be guided by the specific experimental question. Here, we compare this compound to two common alternatives: dehydroergosterol (DHE) and BODIPY-Cholesterol.

FeatureThis compoundDehydroergosterol (DHE)BODIPY-Cholesterol
Structure Cholesterol with a bulky NBD fluorophore attached to the side chain.An intrinsically fluorescent sterol with a structure very similar to cholesterol.[1]Cholesterol with a BODIPY fluorophore attached to the side chain.
Quantum Yield Low (<0.4)[4]Very Low[2]High (~0.9)[4]
Photostability Prone to photobleaching[2]High photobleaching propensity[2]More photostable than NBD probes.
Lo/Ld Partitioning Prefers Liquid-Disordered (Ld) phase.[3]Prefers Liquid-Ordered (Lo) phase, faithfully mimicking cholesterol.Prefers Liquid-Ordered (Lo) phase, though with less affinity than DHE.[3]
Biological Relevance May not accurately mimic cholesterol's membrane behavior.[3]Closely mimics the biophysical properties of cholesterol.[1]Generally considered a good mimic, but the fluorophore can influence behavior.
Excitation/Emission ~465 nm / ~535 nmUV excitation (~325 nm) / ~375-425 nm~500 nm / ~510 nm

Experimental Protocols

General Protocol for Labeling Live Cells with this compound

This protocol describes a general method for labeling cultured mammalian cells with this compound for subsequent fluorescence microscopy.

Materials:

  • This compound (stock solution in ethanol or DMSO)

  • Cultured mammalian cells on coverslips or in imaging dishes

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microscope equipped for fluorescence imaging (e.g., with a FITC/GFP filter set)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.

  • Preparation of Labeling Solution: Prepare a working solution of this compound in serum-free medium. The final concentration typically ranges from 1-5 µM. It is crucial to first dilute the stock solution in a small volume of medium before adding it to the final volume to avoid precipitation.

  • Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the this compound labeling solution to the cells.

  • Incubation: Incubate the cells with the labeling solution for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh serum-free medium or PBS to the cells and proceed with live-cell imaging using a fluorescence microscope.

Cholesterol Efflux Assay using this compound

This assay is used to measure the capacity of cells to export cholesterol, a key process in reverse cholesterol transport.

Materials:

  • THP-1 macrophages (or other suitable cell type)

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Cholesterol acceptors (e.g., Apolipoprotein A-I (apoA-I) or High-Density Lipoprotein (HDL))

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with PMA for 48-72 hours.

  • Loading with this compound: Wash the differentiated macrophages with PBS and then incubate them with medium containing this compound (e.g., 5 µM) overnight at 37°C.

  • Equilibration: Wash the cells with serum-free medium to remove excess probe. Incubate the cells in serum-free medium for 1-2 hours to allow for the equilibration of the fluorescent cholesterol within the cellular pools.

  • Efflux Induction: Replace the equilibration medium with serum-free medium containing the cholesterol acceptor (e.g., apoA-I or HDL). Incubate for a defined period (e.g., 1-4 hours). Include a control group with no acceptor to measure basal efflux.

  • Sample Collection: After the efflux period, collect the supernatant (medium containing the effluxed this compound).

  • Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer to determine the amount of this compound remaining in the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader.

  • Calculation of Cholesterol Efflux: Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) * 100.

Visualizing Cellular Processes

Cholesterol Trafficking Workflow

The following diagram illustrates a typical workflow for studying the intracellular trafficking of cholesterol using a fluorescent analog like this compound.

G A Prepare Fluorescent Cholesterol Solution B Label Live Cells A->B Add to cells C Incubate for Uptake and Trafficking B->C D Wash to Remove Unbound Probe C->D E Live-Cell Imaging (Time-Lapse Microscopy) D->E F Image Analysis and Quantification E->F G cluster_cell Macrophage cluster_membrane Plasma Membrane ABCA1 ABCA1 Transporter Signaling Signal Transduction (e.g., PKA, JAK2) ABCA1->Signaling Activates HDL Nascent HDL ABCA1->HDL Lipidates ApoA-I to form Cholesterol Intracellular This compound Cholesterol->ABCA1 Efflux via ApoA1 Apolipoprotein A-I (apoA-I) ApoA1->ABCA1 Binds to

References

Safety Operating Guide

Proper Disposal of 25-NBD Cholesterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 25-NBD Cholesterol is a critical aspect of laboratory safety and environmental responsibility. This fluorescently-labeled cholesterol analog requires handling as hazardous chemical waste. Adherence to proper disposal protocols is essential to minimize environmental contamination and ensure a safe working environment for all laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water and consult a physician.[1]

  • Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material and place it in a designated, sealed container for hazardous waste. Avoid dust formation.[1]

Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data.

PropertyValueSource
Appearance Solid (Orange to reddish brown)[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (In Solvent) -80°C for up to 6 months[2]
CAS Number 105539-27-3[1][2]

Disposal Procedures for this compound Waste

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [1][2] The disposal process should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to the pure compound, expired reagents, and any solid materials grossly contaminated with this compound.

Methodology:

  • Containerization: Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container. This is typically a plastic or glass container with a screw-top lid.

  • Labeling: The container must be labeled as "Hazardous Waste." The label should clearly state the chemical name ("this compound") and any other components of the waste.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • EHS Pickup: Once the container is full or ready for disposal, arrange for a pickup with your institution's EHS department.

Protocol 2: Disposal of Liquid this compound Waste

This protocol is for solutions containing this compound, such as those dissolved in organic solvents like chloroform, ethanol, or DMSO.

Methodology:

  • Segregation and Collection: Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full names of all solvents and their approximate percentages (e.g., Chloroform: 99%, this compound: 1%).

    • The phrase "Contains this compound."

    • An indication of the hazards (e.g., Flammable, Toxic).

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area, within a fume hood if the solvents are volatile.

  • Arrange Disposal: When the container is full, contact your EHS department to schedule a waste pickup.

Protocol 3: Disposal of Contaminated Labware

This protocol covers disposable labware such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound.

Methodology:

  • Gross Decontamination: If heavily contaminated, wipe items with a cloth dampened with a suitable solvent (e.g., ethanol) to remove excess residue. Dispose of the cloth as solid hazardous waste.

  • Collection: Place all contaminated solid labware into a designated solid chemical waste container. This is often a lined cardboard box or a durable plastic container.

  • Labeling: Label the container as "Solid Chemical Waste" and list the primary contaminant as "this compound."

  • Disposal: Transfer the labeled container to your laboratory's designated solid chemical waste accumulation area and arrange for pickup through your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup with EHS storage->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

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